Ethyl 3-amino-3-methylbutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBJSIGXRKAYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574759 | |
| Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85532-40-7 | |
| Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Amino-3-Methylbutanoate Hydrochloride
This guide provides a comprehensive overview of the synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride, a valuable building block in pharmaceutical and chemical research. The primary focus of this document is a detailed exploration of the Fischer-Speier esterification of 3-amino-3-methylbutanoic acid, a robust and widely applicable method. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-tested protocols.
Introduction
This compound is an organic compound featuring both an amine and an ester functional group.[1] Its hydrochloride salt form enhances water solubility compared to the free base.[1] The molecule's branched-chain structure, with a gem-dimethyl group adjacent to the amino function, imparts specific steric and electronic properties that are leveraged in the synthesis of more complex bioactive molecules.[1] This compound is typically a white to off-white crystalline powder that can be hygroscopic.[1] Given its utility as a synthetic intermediate, a reliable and scalable synthesis is of significant interest.
Strategic Approach to Synthesis: Fischer-Speier Esterification
The most direct and industrially scalable approach to this compound is the Fischer-Speier esterification of the corresponding β-amino acid, 3-amino-3-methylbutanoic acid. This classic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2]
The choice of an acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) or chlorosulphonic acid offers distinct advantages in this specific synthesis. These reagents react with the alcohol (ethanol) in situ to generate anhydrous hydrogen chloride, which acts as the catalyst. This method is highly efficient as it drives the equilibrium towards the product by consuming the alcohol in the formation of the catalyst and also directly provides the chloride counter-ion for the desired hydrochloride salt. A Japanese patent describes a method for producing amino acid ester hydrochlorides by reacting an amino acid with an alcohol in the presence of thionyl chloride, emphasizing the continuous or intermittent addition of thionyl chloride at a controlled temperature to ensure safety and prevent runaway reactions.[3]
Reaction Mechanism
The Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism, when using an acid catalyst like HCl (generated from thionyl chloride and ethanol), can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product.
Simultaneously, the amino group of the starting material is protonated by the acidic conditions to form the ammonium salt, which protects it from acting as a competing nucleophile. The final product is isolated as the hydrochloride salt.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 181.66 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | >95% | [4] |
| CAS Number | 85532-40-7 | [4] |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol is based on established methods for the esterification of amino acids using thionyl chloride.
Materials:
-
3-Amino-3-methylbutanoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-3-methylbutanoic acid in anhydrous ethanol.
-
Cooling: Cool the suspension in an ice bath to 0-5 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred suspension via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ethanol and any unreacted thionyl chloride.
-
Crystallization and Isolation: To the resulting crude oil or solid, add diethyl ether to precipitate the product. Stir the suspension for 30 minutes.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.
Visualizations
Reaction Scheme
Caption: Experimental workflow for the synthesis.
Alternative Synthetic Route: The Ritter Reaction
While the Fischer-Speier esterification is the more direct route, the Ritter reaction presents a viable, albeit more complex, alternative. The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. [5] A plausible, though not experimentally verified in the literature search, Ritter-type synthesis of this compound could involve the following conceptual steps:
-
Carbocation Formation: Generation of the tert-butyl carbocation from a suitable precursor like tert-butanol or isobutylene in the presence of a strong acid.
-
Nucleophilic Attack by Cyanide: The carbocation would then be trapped by a cyanide source (e.g., HCN or a cyanide salt).
-
Hydrolysis and Esterification: The resulting nitrilium ion intermediate would be hydrolyzed to the corresponding amide, which would then need to be further hydrolyzed to the carboxylic acid and subsequently esterified to the target molecule.
This route is significantly more involved than the direct esterification of the commercially available 3-amino-3-methylbutanoic acid and presents additional safety challenges associated with the handling of cyanide. For these reasons, the Fischer-Speier esterification is the recommended and more practical synthetic strategy.
Conclusion
The synthesis of this compound is most efficiently and safely achieved through the Fischer-Speier esterification of 3-amino-3-methylbutanoic acid using ethanol and thionyl chloride. This method is high-yielding, scalable, and directly produces the desired hydrochloride salt. The provided protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
-
Experiment 22 – The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Method for producing amino acid ester hydrochloride. (2003). Google Patents.
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Preparation of β-Amino Ester Hydrochloride Salts: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of β-amino ester hydrochloride salts, critical pharmacophores in numerous active pharmaceutical ingredients (APIs). The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the prevalent synthetic methodologies, the rationale behind experimental choices, and detailed, field-proven protocols. The guide focuses on two primary synthetic routes: the Aza-Michael addition and the reductive amination of β-keto esters. Emphasis is placed on the practical aspects of these syntheses, including reaction optimization, purification, and the final conversion to the hydrochloride salt form, which is often crucial for enhancing the solubility, stability, and bioavailability of drug candidates.
Introduction: The Significance of β-Amino Esters and Their Hydrochloride Salts in Medicinal Chemistry
β-amino esters are key structural motifs found in a wide array of biologically active molecules and are integral building blocks in the synthesis of pharmaceuticals. Their prevalence stems from their ability to mimic the transition state of peptide bond hydrolysis, making them effective enzyme inhibitors. Furthermore, the β-amino acid backbone offers greater metabolic stability compared to natural α-amino acids.
The conversion of the basic amino group of a β-amino ester into its hydrochloride salt is a common and often necessary step in drug development.[1] This salt formation serves several critical purposes:
-
Enhanced Solubility: Hydrochloride salts are generally more water-soluble than their free base counterparts, which can improve dissolution in gastrointestinal fluids and subsequently, bioavailability.[2]
-
Improved Stability: The protonation of the amine group to form a stable ammonium ion can protect the molecule from oxidative degradation, leading to a longer shelf-life.[1][2]
-
Favorable Physicochemical Properties: Salt forms often exhibit better crystallinity, which is advantageous for purification, handling, and formulation into solid dosage forms.[2]
-
Consistent Dissolution Profiles: Hydrochloride salts can provide more predictable dissolution profiles, which is crucial for maintaining consistent drug levels in the bloodstream.[2]
This guide will delve into the practical synthesis of these valuable compounds, providing the necessary detail for successful laboratory execution and scale-up.
Synthetic Methodologies for β-Amino Esters
Two of the most robust and widely employed methods for the synthesis of β-amino esters are the aza-Michael addition and the reductive amination of β-keto esters. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.
The Aza-Michael Addition: A Versatile C-N Bond Forming Reaction
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated ester, is a powerful and atom-economical method for the synthesis of β-amino esters. The reaction can be catalyzed by both acids and bases, or even proceed under catalyst-free conditions.
The reaction proceeds through the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene. The resulting enolate intermediate is then protonated to yield the β-amino ester.
Sources
Spectroscopic characterization of Ethyl 3-amino-3-methylbutanoate hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-methylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of this compound, a key intermediate in pharmaceutical synthesis. As this compound is often utilized in the development of beta-amino acid derivatives and peptide mimetics, a thorough understanding of its structural confirmation via modern analytical techniques is paramount.[1] This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.
Molecular Structure and Overview
This compound is a white to off-white crystalline powder that is known to be hygroscopic.[2] Its structure comprises a quaternary carbon, an ethyl ester, and an ammonium group, which is formed by the protonation of the primary amine by hydrochloric acid. This salt form enhances the compound's solubility in polar solvents.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity of adjacent protons. The chemical shift (δ) is influenced by the electron density around the proton.
Predicted ¹H NMR Spectrum (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. |
| ~2.8 | Singlet (s) | 2H | -CO-CH₂ -C(CH₃)₂ | Protons on the carbon alpha to the carbonyl group. |
| ~1.5 | Singlet (s) | 6H | -C(CH₃ )₂-NH₃⁺ | Protons of the two equivalent methyl groups on the quaternary carbon. |
| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group of the ethyl ester. |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Spectroscopy.
Causality in Experimental Choices:
-
Solvent: Deuterated water (D₂O) is an excellent choice for amine hydrochlorides due to their high polarity and solubility.[5] It also allows for the exchange of the acidic N-H protons, simplifying the spectrum. DMSO-d₆ is another suitable solvent.
-
Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is typical for achieving a good signal-to-noise ratio in a reasonable number of scans.
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shifts are spread over a much wider range than in ¹H NMR, making it less likely for peaks to overlap.
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C =O | The carbonyl carbon of the ester is highly deshielded. |
| ~63 | -O-CH₂ -CH₃ | The carbon atom bonded to the ester oxygen. |
| ~55 | -C (CH₃)₂-NH₃⁺ | The quaternary carbon atom attached to the nitrogen. |
| ~45 | -CO-CH₂ - | The carbon atom alpha to the carbonyl group. |
| ~25 | -C(CH₃ )₂-NH₃⁺ | The two equivalent methyl carbons. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR. The data acquisition and processing steps are similar, but with parameters optimized for ¹³C detection.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3000-2800 | Medium-Strong | N-H in NH₃⁺ | Stretching |
| ~2980-2850 | Medium | C-H | Stretching (Alkyl) |
| ~1735 | Strong | C=O | Stretching (Ester) |
| ~1600-1500 | Medium | N-H | Bending (Amine salt) |
| ~1470-1450 | Medium | C-H | Bending (Alkyl) |
| ~1240 | Strong | C-O | Stretching (Ester) |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR Spectroscopy (KBr Pellet Method).
Causality in Experimental Choices:
-
KBr Pellet: This is a common and reliable method for acquiring IR spectra of solid samples.[6] The KBr is transparent to IR radiation and acts as a solid matrix.
-
Thin Solid Film: An alternative method involves dissolving the solid in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[7][8] This method is faster but may result in a non-uniform film.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
Predicted Mass Spectrum (Electron Ionization)
The molecular ion of the free base (C₇H₁₅NO₂) is expected at m/z 145. The hydrochloride salt will dissociate in the mass spectrometer.
Predicted Major Fragments
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 145 | [C₇H₁₅NO₂]⁺ | Molecular ion of the free base |
| 130 | [M - CH₃]⁺ | Loss of a methyl radical |
| 102 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 88 | [CH₂=C(CH₃)NH₂]⁺ | McLafferty-type rearrangement |
| 72 | [C(CH₃)₂NH₂]⁺ | Alpha-cleavage |
| 58 | [CH₂=C(CH₃)₂]⁺ | Loss of ammonia from the m/z 72 fragment |
Experimental Protocol: Mass Spectrometry (EI-MS)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Causality in Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that provides detailed structural information through fragmentation patterns, which is ideal for the characterization of small molecules.
-
Direct Infusion/Solid Probe: For a solid sample like this, direct infusion or a solids probe would be used to introduce the sample into the high vacuum of the mass spectrometer's ion source.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on the known chemical structure and established principles of spectroscopy, serves as a reliable reference for researchers and scientists working with this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality data for this and similar small organic molecules.
References
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Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (1993). Journal of Chromatography A, 635(2), 271-281. [Link]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]
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IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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IR Sample Preparation Techniques. (n.d.). Scribd. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2005). Molecules, 10(1), 130-134. [Link]
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Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. (n.d.). ResearchGate. [Link]
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Which solvents I should use for taking NMR of amino acid?. (2017). ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(11), 2842. [Link]
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An In-depth Technical Guide to Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-methylbutanoate hydrochloride, a white to off-white crystalline powder, is a pivotal intermediate in modern pharmaceutical synthesis.[1] Its structural attributes, namely the presence of both an amine and an ester functional group coupled with a sterically influential tertiary carbon center, render it a valuable building block for a variety of bioactive molecules.[1] The hydrochloride salt form significantly enhances its aqueous solubility, a desirable property for many synthetic applications.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is an organic salt with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol .[2][3] It is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 85532-40-7 | [2] |
| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99.0-103.0 °C | |
| Solubility | Enhanced solubility in water due to hydrochloride salt form | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Purity | Commercially available in purities of 95% to >98% | [2] |
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through the esterification of its parent β-amino acid, 3-amino-3-methylbutanoic acid.
Fischer Esterification: A Reliable Synthetic Route
The Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a well-established and industrially viable route.[4] In the context of this compound synthesis, this involves reacting 3-amino-3-methylbutanoic acid with ethanol, using hydrogen chloride as both the catalyst and the salt-forming agent.[5]
Reaction Scheme:
Caption: Fischer Esterification of 3-amino-3-methylbutanoic acid.
Reaction Mechanism
The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
Caption: Mechanism of Fischer Esterification and salt formation.
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: A solution of 3-amino-3-methylbutanoic acid in ethanol is prepared in a reaction vessel equipped with a reflux condenser.
-
Acidification: The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the mixture, or a solution of HCl in dioxane is added.[6]
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically 24 hours, to drive the equilibrium towards the product.[6] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, the reaction mixture is cooled to room temperature. The excess solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization, for example, from an ethanol/ether mixture, to yield the final product as a crystalline solid.
Characterization and Analytical Methods
The structural integrity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet and a triplet), the methylene group adjacent to the ester, the gem-dimethyl groups, and the ammonium protons. A reported ¹H NMR spectrum shows the following peaks (400 MHz, CDCl₃) δ ppm: 1.2 (t, 3H), 1.26 (s, 6H), 2.65 (s, 2H), 4.1 (q, 2H), 8.27 (br s, 3H).[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon, the gem-dimethyl carbons, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the ammonium group, C-H stretching of the alkyl groups, a strong C=O stretching of the ester group, and C-O stretching.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base form of the molecule (C₇H₁₅NO₂) upon loss of HCl.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those containing a β-amino acid moiety.[7] The presence of the gem-dimethyl group can impart specific conformational constraints and metabolic stability to the final drug molecule.
While its direct incorporation into widely known drugs like Sitagliptin or Vildagliptin is not prominently documented in publicly available literature, its structural motif is highly relevant to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other therapeutic agents. The synthesis of these drugs often involves β-amino acid derivatives as key intermediates.[8][9][10] The versatility of the amino and ester groups allows for further chemical modifications and coupling reactions to build more complex molecular architectures.[11]
Safety and Handling
This compound is classified as harmful and an irritant. Standard safety precautions should be observed when handling this compound.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Its hygroscopic nature necessitates protection from moisture.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic importance of the β-amino acid scaffold in drug design, ensures its continued relevance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development settings.
References
-
PubChem. Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]
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Chemical Synthesis Database. ethyl 3-amino-4-chloro-3-methylbutanoate. Available from: [Link]
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National Institutes of Health. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Available from: [Link]
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Quick Company. A Novel Process For The Preparation Of Sitagliptin. Available from: [Link]
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ResearchGate. Synthesis of Sitagliptin. Available from: [Link]
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Quick Company. Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. Available from: [Link]
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MDPI. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Available from: [Link]
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University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available from: [Link]
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OAText. An efficient synthesis of Vildagliptin intermediates. Available from: [Link]
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PubChem. Ethyl 3-[ethyl(methyl)amino]butanoate. National Center for Biotechnology Information. Available from: [Link]
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European Patent Office. INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. Available from: [Link]
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National Institutes of Health. Chemical shift-based methods in NMR structure determination. Available from: [Link]
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ResearchGate. Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph.. Available from: [Link]
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Google Patents. (12) United States Patent (10) Patent No.: US 9,156,845 B2. Available from: [Link]
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Google Patents. (12) United States Patent (10) Patent No.: US 9.216,968 B2. Available from: [Link]
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ResearchGate. How to do esterification of amino acid?. Available from: [Link]
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ResearchGate. A facile method to synthesize vildagliptin. Available from: [Link]
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Chemguide. ESTERIFICATION. Available from: [Link]
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National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
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Pearson. Show how each of the following esters could be prepared using a carboxylic acid as one of the starting materials: a. methyl butyrate (odor of apples). Available from: [Link]
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Fisher Scientific. Ethyl 3-Amino-3-methylbutyrate Hydrochloride 98.0+%, TCI America™. Available from: [Link]
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A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7), a key intermediate in pharmaceutical synthesis.[1][2] We will move beyond a simple recitation of spectral data to explore the underlying principles that dictate the appearance of the ¹H and ¹³C NMR spectra. This includes a detailed examination of sample preparation, the influence of the hydrochloride salt on chemical shifts, and a systematic approach to spectral assignment.
Foundational Principles: The Molecule and the Method
This compound is an organic salt comprising an ester and a protonated primary amine.[2] The presence of these functional groups, along with the specific arrangement of alkyl protons, creates a distinct NMR fingerprint. NMR spectroscopy is the premier technique for elucidating this structure, providing unambiguous confirmation of identity and purity.
The core principle of NMR involves probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing us to differentiate between atoms in various parts of the molecule.
Below is the chemical structure with carbons and protons labeled for subsequent spectral assignment.
Caption: Labeled structure of this compound.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choice of solvent is the most critical decision. Amine hydrochlorides are often poorly soluble in less polar solvents like deuterated chloroform (CDCl₃). Furthermore, the acidic ammonium proton can interact with residual water or the solvent itself, leading to signal broadening or chemical exchange.
For these reasons, more polar, aprotic solvents like DMSO-d₆ are preferred. Alternatively, Deuterium Oxide (D₂O) is an excellent choice, as it readily dissolves the salt and allows for the unambiguous identification of exchangeable N-H protons, which disappear from the spectrum upon exchange with deuterium.[3][4]
Workflow for NMR Analysis
The logical flow from sample receipt to final analysis is a self-validating process designed to ensure accuracy and reproducibility.
Caption: Standardized workflow for NMR spectral analysis.
Step-by-Step Sample Preparation (D₂O)
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) to the vial.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved. The solution should be clear and free of particulates.
-
Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a dedicated internal standard like DSS or TSP is best practice for aqueous samples. Tetramethylsilane (TMS) is the universal standard for organic solvents but is insoluble in water.[5][6]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.
-
Analysis: Cap the tube and insert it into the NMR spectrometer's spinner turbine for analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we expect to see five distinct signals.
Causality of Chemical Shifts:
-
Protons on carbons adjacent to an oxygen (C4-H₂) are deshielded due to the electronegativity of the oxygen atom and typically appear in the 3.7-4.1 ppm range.[7]
-
Protons on carbons alpha to a carbonyl group (C6-H₂) are moderately deshielded and appear around 2.0-2.5 ppm.[7]
-
The protonated amine (NH₃⁺) signal is often broad due to quadrupolar coupling with the nitrogen atom and chemical exchange with the solvent.[4][8] In D₂O, this signal will disappear as the protons are replaced by deuterium, confirming its identity.[4] Its chemical shift is highly variable.
-
Alkyl protons further from electronegative atoms (C1-H₃, C2-H₃, C7-H₃) appear in the more shielded (upfield) region of the spectrum.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| C1-H₃ | ~1.25 | Triplet (t) | 3H | Coupled to the two protons on C4. |
| C2-H₃ & C7-H₃ | ~1.50 | Singlet (s) | 6H | Two equivalent methyl groups with no adjacent protons. |
| C6-H₂ | ~2.90 | Singlet (s) | 2H | Methylene protons with no adjacent protons. |
| C4-H₂ | ~4.15 | Quartet (q) | 2H | Coupled to the three protons on C1. |
| NH₃⁺ | Variable (e.g., 7.5-8.5) | Broad Singlet (br s) | 3H | Disappears upon D₂O exchange. Signal is broad due to exchange and quadrupolar relaxation.[8] |
Note: Predicted chemical shifts are based on standard functional group values and may vary slightly based on solvent and concentration.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled ¹³C NMR spectra show all signals as singlets, simplifying the analysis.
Causality of Chemical Shifts:
-
Carbonyl Carbon (C5): The carbon of the ester carbonyl group is highly deshielded and appears significantly downfield, typically in the 160-185 ppm range.[9]
-
Carbons Bonded to Heteroatoms (C3, C4): Carbons directly attached to electronegative atoms like oxygen or nitrogen are deshielded and appear in the 50-90 ppm range.[9]
-
Alkyl Carbons (C1, C2, C6, C7): Saturated alkyl carbons appear in the most upfield region of the spectrum (0-50 ppm).[9]
| Assignment | Predicted δ (ppm) | Rationale |
| C1 | ~14 | Standard ethyl group methyl carbon. |
| C2 & C7 | ~25 | Equivalent gem-dimethyl carbons. |
| C6 | ~45 | Methylene carbon alpha to the carbonyl group. |
| C3 | ~55 | Quaternary carbon attached to the ammonium group. |
| C4 | ~62 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| C5 | ~172 | Ester carbonyl carbon, the most deshielded carbon in the molecule.[10] |
Note: Predicted chemical shifts are based on standard functional group values.
Conclusion and Best Practices
The comprehensive NMR analysis of this compound is straightforward when a systematic approach is employed. The key to obtaining high-quality, interpretable data lies in the correct choice of deuterated solvent to ensure solubility and manage the behavior of the acidic ammonium protons.[11] By correlating the ¹H and ¹³C spectra, one can achieve full structural assignment, confirming the identity and assessing the purity of this valuable pharmaceutical intermediate. For complex mixtures or to confirm assignments unambiguously, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to reveal proton-proton and proton-carbon correlations, respectively.
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A Comprehensive Technical Guide to the Mass Spectrometry of Ethyl 3-amino-3-methylbutanoate Hydrochloride
Introduction
Ethyl 3-amino-3-methylbutanoate hydrochloride is an organic compound of significant interest in pharmaceutical and synthetic chemistry, primarily serving as a versatile building block.[1] Structurally, it is the hydrochloride salt of an amino acid ester, featuring a sterically hindered tertiary carbon atom adjacent to the amino group.[1] Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth technical framework for the mass spectrometric analysis of this compound. Moving beyond standard protocols, we will explore the causal reasoning behind methodological choices, from strategic sample preparation to the selection of ionization techniques and the interpretation of fragmentation patterns. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and validated approach to the MS-based characterization of this compound.
Part 1: Physicochemical Profile and its Mass Spectrometric Implications
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structure of this compound dictates the entire analytical strategy.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Free Base Formula | C₇H₁₅NO₂ | [2] |
| Free Base MW | 145.11 g/mol (Monoisotopic: 145.1103) | [2] |
| Physical Form | White to off-white crystalline powder, hygroscopic | [1] |
| Key Structural Features | Primary amine, ethyl ester, tertiary carbon at C3 | |
| Salt Form | Hydrochloride |
The two most critical features for mass spectrometry are:
-
The Basic Amino Group: This primary amine is readily protonated, making the molecule an excellent candidate for positive-ion mode electrospray ionization (ESI).
-
The Hydrochloride Salt: This salt form enhances water solubility but renders the compound non-volatile, making it incompatible with direct analysis by techniques requiring gas-phase introduction, such as Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This necessitates a carefully considered sample preparation strategy.
Part 2: Strategic Sample Preparation: The Gateway to High-Quality Data
Proper sample preparation is arguably the most critical step in obtaining reliable MS data.[4] The presence of the non-volatile hydrochloride salt dictates the appropriate workflow.[5] The choice of method depends directly on the intended ionization technique.
Caption: Sample preparation workflow based on the analytical goal.
Protocol 2.1: Sample Preparation for Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This is the most direct method, suitable for high-throughput analysis, quantification, and intact mass determination.
-
Rationale: ESI-MS analyzes ions from a liquid phase.[6] The hydrochloride salt will simply dissociate in solution, and the analyte will be protonated by the acidic mobile phase. High salt concentrations can cause ion suppression, but at typical analytical concentrations for this small molecule, direct dilution is highly effective.[4]
-
Methodology:
-
Prepare a stock solution of the analyte at 1 mg/mL in LC-MS grade methanol or water.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.[7]
-
The dilution solvent should be a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amino group is fully protonated, enhancing the ESI+ signal.[8]
-
Transfer the final solution to an appropriate autosampler vial. Use glass vials if organic solvents are present to prevent leaching of plasticizers.[4]
-
Protocol 2.2: Conversion to Free Base for Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is necessary when GC-MS is required, for instance, to separate the analyte from other volatile or semi-volatile matrix components.
-
Rationale: GC requires analytes to be thermally stable and volatile. The hydrochloride salt is neither. This procedure neutralizes the salt to yield the free base, which is more volatile and amenable to GC analysis.
-
Methodology:
-
Dissolve a known quantity of the hydrochloride salt in deionized water.
-
Slowly add a mild base, such as a saturated sodium bicarbonate solution, dropwise while stirring until the solution is basic (pH > 9).
-
Transfer the aqueous solution to a separatory funnel and extract the free base into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter or decant the solvent and carefully evaporate it under a gentle stream of nitrogen.
-
Reconstitute the resulting free base residue in a suitable solvent for GC injection (e.g., ethyl acetate).
-
-
Self-Validation Check: A successful conversion can be rapidly confirmed by a simple pH test of the aqueous layer, which should be basic (>pH 9) after extraction.
Part 3: Ionization Techniques and Fragmentation Analysis
The choice of ionization method determines the type of information obtained. Soft ionization provides molecular weight, while hard ionization reveals the structural backbone.
Electrospray Ionization (ESI): The Gold Standard for Molecular Weight
ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of polar and thermally sensitive molecules.[6][8]
-
Expected Spectrum: In positive ion mode (ESI+), the analyte will be detected as its protonated free base. The mass spectrometer will observe the mass-to-charge ratio (m/z) of this ion. Since the charge (z) is +1, the m/z value directly corresponds to the mass of the protonated molecule.
-
Predicted Ion: [C₇H₁₅NO₂ + H]⁺
-
Expected m/z: 146.12
-
-
Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion: For definitive structural confirmation, the precursor ion at m/z 146.12 is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of such even-electron ions typically proceeds through the loss of stable, neutral molecules.[9]
Caption: Predicted ESI-MS/MS fragmentation pathways of the [M+H]⁺ ion.
-
Key MS/MS Fragmentations:
-
Loss of Ammonia (NH₃): A common loss from protonated primary amines, resulting in a fragment at m/z 129.09 .
-
Loss of Ethanol (C₂H₅OH): A characteristic fragmentation of ethyl esters, leading to a ketene-containing fragment at m/z 100.05 .
-
Loss of Ethene (C₂H₄): A rearrangement-based loss from the ethyl group, producing a protonated acid fragment at m/z 118.07 .
-
Electron Ionization (EI): The Fingerprint Region
EI is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[8] This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation, though the molecular ion (M⁺˙) is often weak or absent.[9] This analysis must be performed on the free base (MW 145.11) obtained from Protocol 2.2.
Caption: Predicted major EI fragmentation pathways for the free base.
-
Key EI Fragmentations:
-
Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen.[10] Loss of a methyl radical (•CH₃) from the tertiary carbon results in a stable iminium ion at m/z 130.09 .
-
Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond in the ester group yields an acylium ion at m/z 100.05 .[10]
-
Cleavage adjacent to the Amine: Fragmentation of the C2-C3 bond is highly favorable, producing a stable, resonance-delocalized fragment containing the nitrogen atom at m/z 58.07 . This is often the base peak in the spectrum of similar compounds.
-
Rearrangement Ions: Rearrangements involving the ester group can lead to fragments such as the one at m/z 88.05 .[11]
-
Table 2: Summary of Predicted Key Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Product/Fragment Ions (m/z) | Structural Rationale |
| ESI-MS/MS | 146.12 ([M+H]⁺) | 129.09 | Neutral loss of NH₃ |
| 100.05 | Neutral loss of C₂H₅OH | ||
| 118.07 | Neutral loss of C₂H₄ | ||
| EI-MS | 145.11 (M⁺˙) | 130.09 | Loss of •CH₃ radical |
| 100.05 | Loss of •OC₂H₅ radical | ||
| 58.07 | Cleavage of C2-C3 bond (often base peak) |
Part 4: Conclusion and Best Practices
The mass spectrometric analysis of this compound is a multi-faceted task that requires a clear understanding of the analyte's chemistry.
-
For rapid identification, molecular weight confirmation, and quantification , LC-ESI-MS is the unequivocal method of choice. It requires minimal sample preparation and provides a clear, easily interpretable spectrum dominated by the [M+H]⁺ ion at m/z 146.12. Subsequent MS/MS analysis of this ion provides definitive structural proof.
-
For in-depth structural elucidation or analysis within complex volatile matrices , GC-MS of the free base is a powerful tool. The resulting EI fragmentation pattern serves as a unique chemical fingerprint, with the ion at m/z 58.07 being a particularly strong indicator of the 3-amino-3-methylbutanoate core structure.
By selecting the appropriate sample preparation and ionization strategy, researchers can confidently and accurately characterize this important chemical building block, ensuring the integrity and quality of their scientific endeavors.
References
- Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science.
-
Hanuš, M., Řezanka, T., & Cvačka, J. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research. Available at: [Link]
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Becalski, A., Lau, B. P. Y., Lewis, D., & Seaman, S. W. (2006). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Journal of agricultural and food chemistry. Available at: [Link]
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Cvačka, J. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate. Available at: [Link]
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Fraccarollo, D., Sergi, M., & Traldi, P. (2013). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available at: [Link]
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University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
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PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Available at: [Link]
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Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Available at: [Link]
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MtoZ Biolabs. (n.d.). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. Available at: [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
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Harrison, A. G., & Keyes, B. G. (1968). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
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JoVE. (n.d.). Video: Chemical Ionization (CI) Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Majid Ali. (2022). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. Available at: [Link]
-
Milne, G. W. A., Axenrod, T., & Fales, H. M. (1970). Chemical ionization mass spectrometry of complex molecules. IV. Amino acids. Journal of the American Chemical Society. Available at: [Link]
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A Comprehensive Technical Guide to the FTIR Analysis of Ethyl 3-amino-3-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride. As a key intermediate in the synthesis of various bioactive molecules and peptide mimetics, a thorough understanding of its structural characteristics is paramount for drug development and quality control.[1] This document moves beyond a standard protocol, offering a detailed rationale for experimental choices and a comprehensive interpretation of the vibrational spectrum, grounded in established spectroscopic principles.
Introduction to this compound and FTIR Spectroscopy
This compound is an organic salt with the chemical formula C7H16ClNO2.[2] It is characterized by the presence of an ethyl ester functional group and a protonated tertiary amine, forming a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media, which is often advantageous in pharmaceutical applications.[3] The molecule also possesses a distinctive gem-dimethyl group at the 3-position.
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and overall structure. For a molecule like this compound, FTIR is an indispensable tool for confirming its identity, assessing its purity, and studying its intermolecular interactions.
Experimental Protocol: Acquiring the FTIR Spectrum
The quality of an FTIR spectrum is critically dependent on the sample preparation and data acquisition parameters. The following protocol outlines a robust method for the analysis of this compound, a hygroscopic solid.
Sample Preparation: The KBr Pellet Method
Given that this compound is a solid, the potassium bromide (KBr) pellet technique is a widely accepted and effective method for obtaining a high-quality transmission spectrum. KBr is transparent in the mid-infrared region and acts as an inert matrix.
Protocol:
-
Drying: Thoroughly dry both the sample and spectroscopic grade KBr in an oven at 110°C for at least 2 hours to eliminate any adsorbed water, which can introduce significant interfering peaks in the spectrum.
-
Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes until it is a homogenous, fine powder. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering effects.
-
Pelletizing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Causality of Choices:
-
Hygroscopic Nature: The initial drying step is crucial due to the hygroscopic nature of the hydrochloride salt. Water has strong IR absorption bands that can obscure important spectral features of the analyte.
-
Particle Size: Thorough grinding is essential to prevent the Christiansen effect, which can distort the baseline and peak shapes.
-
Concentration: The low concentration of the sample in the KBr matrix ensures that the absorption bands are not saturated, adhering to the Beer-Lambert law for quantitative analysis.
Data Acquisition
Instrument Parameters:
-
Spectrometer: A modern FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be collected before running the sample.
Workflow Diagram:
Caption: Molecular structure and key vibrational modes of the target molecule.
Detailed Spectral Interpretation
The predicted FTIR spectrum can be divided into several key regions:
3.1.1. The N-H and C-H Stretching Region (4000-2800 cm⁻¹)
-
N⁺-H Stretching: Due to the protonation of the amino group to form the hydrochloride salt, a broad and strong absorption is expected in the 3200-2800 cm⁻¹ region. This broadness is a result of extensive hydrogen bonding between the ammonium group and the chloride counter-ion, as well as with other molecules in the crystal lattice. This band may also exhibit combination and overtone bands, further complicating its appearance.
-
C-H Stretching: Superimposed on the broad N⁺-H absorption, several sharper peaks corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will be present between 3000 and 2850 cm⁻¹. Asymmetric and symmetric stretching modes of these groups will give rise to multiple distinct peaks.
3.1.2. The Carbonyl Stretching Region (1800-1650 cm⁻¹)
-
C=O Stretching: A strong, sharp absorption band is predicted to appear around 1740 cm⁻¹. This is characteristic of the C=O stretching vibration in a saturated aliphatic ester. The exact position can be influenced by the electronic environment and hydrogen bonding.
3.1.3. The Fingerprint Region (1650-600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
N⁺-H Bending: The asymmetric and symmetric bending vibrations of the N⁺-H₃ group are expected to appear in the 1600-1500 cm⁻¹ range. These bands are typically of medium to strong intensity.
-
C-H Bending:
-
The scissoring vibration of the CH₂ groups will likely be observed around 1470-1450 cm⁻¹.
-
The asymmetric bending of the CH₃ groups will also appear in this region.
-
A characteristic doublet for the gem-dimethyl group (two methyl groups on the same carbon) is expected around 1385-1365 cm⁻¹, arising from symmetric C-H bending.
-
-
C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1250-1150 cm⁻¹ region. Typically, two coupled C-O stretches are observed for esters: the C(=O)-O stretch and the O-C(H₂) stretch.
-
Other Vibrations: The fingerprint region will also contain complex vibrations from C-C stretching and various rocking and twisting modes of the alkyl chains.
Summary of Predicted Vibrational Assignments
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200 - 2800 | Strong, Broad | N⁺-H Stretching | Ammonium (Hydrochloride) |
| 3000 - 2850 | Medium-Strong | C-H Stretching (asymmetric and symmetric) | Methyl and Methylene |
| ~1740 | Strong, Sharp | C=O Stretching | Ethyl Ester |
| 1600 - 1500 | Medium-Strong | N⁺-H Bending (asymmetric and symmetric) | Ammonium (Hydrochloride) |
| ~1470 - 1450 | Medium | C-H Bending (Scissoring) | Methylene |
| ~1385 - 1365 | Medium | C-H Bending (Symmetric, gem-dimethyl doublet) | Gem-dimethyl |
| 1250 - 1150 | Strong | C-O Stretching (coupled) | Ethyl Ester |
Potential Challenges and Troubleshooting
-
Hygroscopicity: As previously mentioned, the hygroscopic nature of the compound is a primary challenge. If broad absorptions characteristic of water (around 3400 cm⁻¹ and 1630 cm⁻¹) are observed, the sample and KBr should be re-dried.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different FTIR spectra due to variations in the crystal lattice and intermolecular interactions. It is important to ensure consistency in the crystallization or preparation method to obtain reproducible spectra.
-
Baseline Issues: A sloping or irregular baseline can result from poorly prepared KBr pellets (e.g., too thick, not uniformly mixed, or with large particle sizes). Re-preparing the pellet is the best solution.
Conclusion
FTIR spectroscopy is an invaluable technique for the structural characterization of this compound. By understanding the principles of infrared spectroscopy and following a meticulous experimental protocol, researchers can obtain high-quality spectra that confirm the identity and purity of this important pharmaceutical intermediate. The predicted vibrational assignments provided in this guide offer a solid framework for interpreting the experimental data, enabling confident structural elucidation in a research and development setting.
References
-
PubChem. Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. β-Alanine ethyl ester. [Link]
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Stability and storage conditions for Ethyl 3-amino-3-methylbutanoate hydrochloride
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-3-methylbutanoate Hydrochloride
Compound Profile: At a Glance
| Parameter | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Amino-3-methylbutyric Acid Ethyl Ester Hydrochloride | |
| CAS Number | 85532-40-7 | [1][2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | |
| Molecular Weight | 181.66 g/mol | [1] |
| Physical Form | White to off-white crystalline powder or solid | [2] |
| Melting Point | 99.0 - 103.0 °C | [1] |
| Key Feature | Hygroscopic; absorbs moisture from the air | [2] |
Introduction: The Imperative of Stability
In the landscape of drug discovery and chemical research, the integrity of starting materials is paramount. This compound is a valuable building block, often utilized in the synthesis of protease inhibitors and other bioactive molecules.[3] Its molecular structure, containing both an amine and an ester, offers significant synthetic utility. However, these same functional groups render the molecule susceptible to degradation if not handled and stored with scientific rigor. A compromised reagent can lead to failed experiments, impure products, and misleading biological data. This guide serves as a technical resource for researchers, providing a deep dive into the chemical liabilities of this compound and outlining field-proven protocols to ensure its long-term stability and integrity. Understanding and controlling these factors is a foundational requirement for reproducible and successful research.[4]
Chemical Architecture and Inherent Liabilities
The stability profile of this compound is dictated by its two primary functional groups: the ethyl ester and the tertiary amine, which is present as a hydrochloride salt.
-
Ester Group Susceptibility: The ethyl ester is the most significant point of vulnerability. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid (3-amino-3-methylbutanoic acid) and an alcohol (ethanol). This reaction can be catalyzed by both acid and base. While the hydrochloride salt form provides a mildly acidic environment that favors stability, the presence of atmospheric moisture can be sufficient to initiate slow degradation over time.[2][5]
-
Amine Hydrochloride Salt: The presence of the amine as a hydrochloride salt is a crucial stabilizing feature.[6] It protects the otherwise basic and nucleophilic free amine from participating in undesired side reactions and significantly enhances the compound's solubility in water compared to its free base form.[2] However, this salt form also contributes to the compound's hygroscopic nature, its tendency to absorb moisture from the air, which in turn facilitates ester hydrolysis.[2][7]
Recommended Storage and Handling Protocols
Proper storage is not merely about temperature; it is a multi-faceted strategy to protect the compound from temperature, moisture, and incompatible atmospheres.
Core Principle: Keep it Cool, Dry, and Tightly Sealed.
Multiple suppliers recommend storing the solid compound at room temperature in a cool, dry, and well-ventilated place.[1][8] The container must be kept tightly closed to minimize exposure to atmospheric moisture.[8][9]
| Storage Duration | Condition | Temperature | Atmosphere | Rationale |
| Short-Term (In-Use) | Tightly sealed original container | Room Temperature (15-25°C) | Standard Air | Minimizes thermal degradation while allowing practical laboratory access. The key is rigorous sealing after each use.[7] |
| Long-Term (Archival) | Tightly sealed container, placed within a secondary container with desiccant. | Refrigerated (2-8°C) or Frozen (-20°C) | Inert Gas (Argon/Nitrogen) Backfill Recommended | Lower temperatures drastically slow the rate of chemical degradation.[10] The desiccant and inert atmosphere provide robust protection against hydrolysis. |
Critical Handling Procedures:
-
Acclimatization: Before opening a refrigerated or frozen container, always allow it to warm to room temperature in a desiccator.[11] This prevents atmospheric moisture from condensing on the cold powder, a critical step to prevent hydrolysis.
-
Inert Atmosphere: For long-term storage, after dispensing the desired amount, gently purge the container's headspace with an inert gas like argon or nitrogen before sealing.[10]
-
Avoid Incompatibilities: Keep the compound away from strong bases (which would neutralize the hydrochloride and free the reactive amine) and strong oxidizing agents.[12]
Forecasting Degradation: Pathways and Products
Stress testing, as outlined in regulatory guidelines, helps identify likely degradation products and establish degradation pathways.[13] For this molecule, two primary pathways are of concern:
-
Hydrolysis: This is the most probable degradation pathway. Under aqueous conditions, particularly if the pH deviates from a slightly acidic range, the ethyl ester will hydrolyze.
-
Reaction: Ethyl 3-amino-3-methylbutanoate + H₂O → 3-Amino-3-methylbutanoic acid + Ethanol
-
-
Oxidation: While the amine is protected by protonation, advanced oxidation (e.g., under harsh, forced degradation conditions) could potentially occur, though it is a secondary concern compared to hydrolysis.[5]
Validating Stability: A Comprehensive Experimental Workflow
To quantitatively assess stability and establish a reliable retest date, a formal stability study is required.[4][14] This protocol outlines a typical approach using forced degradation to prove the analytical method is "stability-indicating."
Objective:
To evaluate the chemical stability of this compound under various stress conditions and to establish a stability-indicating analytical method.
Materials and Equipment:
-
This compound
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (for temperature/humidity)
-
Photostability chamber
-
Volumetric flasks, pipettes, and vials
Step-by-Step Experimental Protocol:
1. Preparation of Stock and Sample Solutions: a. Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). b. For analysis, dilute the stock solution to a working concentration of ~50 µg/mL.
2. Development of a Stability-Indicating HPLC Method: a. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water b. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile c. Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. d. Flow Rate: 1.0 mL/min e. Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or MS detection for higher specificity.[5] f. Validation: The method is considered stability-indicating if it can separate the intact parent peak from all degradation product peaks, as generated in the following stress tests.
3. Forced Degradation (Stress Testing): [13] For each condition, analyze the stressed sample alongside an unstressed control (T=0) solution. a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before injection. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is often rapid). Neutralize before injection. c. Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. d. Thermal Degradation: Store the solid powder in an oven at 60°C for 7 days. Prepare a sample solution for analysis. e. Photostability: Expose the solid powder to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
4. Long-Term Stability Study: a. Place multiple aliquots of the solid compound in its intended container closure system into stability chambers. b. Recommended conditions based on ICH guidelines:[15] i. Long-Term: 25°C / 60% Relative Humidity (RH) ii. Accelerated: 40°C / 75% Relative Humidity (RH) c. Pull samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24 months). d. Analyze for purity (assay) and degradation products using the validated stability-indicating HPLC method.
Hypothetical Data Summary:
The results should be tabulated to track the percentage of the parent compound remaining and the growth of impurities.
| Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| Control (T=0) | 0 | 100.0 | <0.1 |
| Acid Hydrolysis (60°C) | 48 hr | 85.2 | 14.8 |
| Base Hydrolysis (RT) | 4 hr | 62.5 | 37.5 |
| Oxidation (3% H₂O₂) | 24 hr | 98.9 | 1.1 |
| 40°C / 75% RH | 3 Months | 99.5 | 0.5 |
| 40°C / 75% RH | 6 Months | 98.8 | 1.2 |
Visualizing the Stability Workflow
This diagram outlines the decision-making process for handling and using this compound in a research setting.
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- 15. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Solubility of Ethyl 3-Amino-3-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-amino-3-methylbutanoate hydrochloride (EAM-HCl), a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive public domain data on its quantitative solubility, this document outlines a robust, first-principles approach to determining its thermodynamic solubility. We will delve into the theoretical underpinnings of solubility for hydrochloride salts of amino acid esters, provide a detailed, field-tested experimental protocol for solubility determination using the gold-standard shake-flask method, and discuss appropriate analytical quantification techniques. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to accurately assess the solubility of EAM-HCl, a critical parameter for process development, formulation, and preclinical studies.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is an organic compound featuring both an amine and an ester functional group.[1] Its hydrochloride salt form is specifically designed to enhance its stability and aqueous solubility compared to its free base form.[1] This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of beta-amino acid derivatives and peptide mimetics.[1]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like EAM-HCl is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle.[2] Poor solubility can lead to significant challenges, including:
-
Limited Bioavailability: Inadequate solubility can hinder the absorption of a compound from the gastrointestinal tract, thereby reducing its oral bioavailability.[3]
-
Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is often complex and costly.[3]
-
Inaccurate In Vitro Assay Results: Undissolved compound in biological assays can lead to misleading data regarding a substance's activity and potency.[3]
Therefore, a thorough understanding and accurate determination of the solubility of EAM-HCl are paramount for successful and efficient drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| General Solubility | As a hydrochloride salt, its solubility in water is enhanced compared to its free base form. | [1] |
Theoretical Framework: Understanding the Solubility of an Amino Acid Ester Hydrochloride
The solubility of EAM-HCl is governed by the interplay of its molecular structure and the properties of the solvent. As a hydrochloride salt of an amino acid ester, its solubility behavior is influenced by several factors:
-
Ionization: In aqueous solutions, EAM-HCl, being a salt of a weak base (the amino group) and a strong acid (hydrochloric acid), will dissociate into the ethyl 3-amino-3-methylbutanoate cation and the chloride anion. The protonated amino group significantly enhances the molecule's polarity and its ability to interact with polar solvents like water through hydrogen bonding and ion-dipole interactions.
-
pH-Dependence: The solubility of EAM-HCl in aqueous media is expected to be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the amino group, the compound will deprotonate to its less soluble free base form.
-
Solvent Polarity: In general, the ionic nature of EAM-HCl suggests a higher solubility in polar protic solvents (e.g., water, methanol, ethanol) that can solvate both the cation and the anion. Its solubility is expected to be lower in non-polar organic solvents.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Due to the lack of specific quantitative solubility data for this compound in publicly available literature, experimental determination is necessary.[4] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[5][7]
The Shake-Flask Method: Rationale and Causality
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solid phases of the compound.[5] Continuous agitation for a prolonged period (typically 24-72 hours) ensures that the dissolution process reaches a steady state, where the rate of dissolution equals the rate of precipitation.[4] This approach provides a more accurate and reliable measure of solubility compared to kinetic solubility methods, which can often overestimate solubility due to the formation of supersaturated solutions.[5]
Step-by-Step Experimental Protocol
This protocol outlines the determination of EAM-HCl solubility in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a glass vial. A key consideration is to have enough solid to maintain a saturated solution at equilibrium, but not so much that it alters the properties of the solvent.[5]
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[6]
-
Agitate the mixture for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[8] It is advisable to determine the time to reach equilibrium in a preliminary experiment.
-
-
Sample Collection and Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[4]
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.[4]
-
-
Analytical Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved EAM-HCl.[2][3]
-
A calibration curve must be prepared using standard solutions of EAM-HCl of known concentrations to ensure accurate quantification.[4]
-
-
Calculation of Solubility:
-
Calculate the concentration of EAM-HCl in the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Controls
To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:
-
Visual Confirmation of Excess Solid: At the end of the equilibration period, there should be a visible amount of undissolved solid in the vial, confirming that a saturated solution was achieved.
-
pH Measurement: For aqueous solutions, measure the pH of the suspension at the beginning and end of the experiment to ensure it remains constant.[5]
-
Time to Equilibrium Study: In a preliminary experiment, take samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau, indicating that equilibrium has been established.
Visualization of the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the shake-flask solubility determination workflow.
Sources
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- 2. improvedpharma.com [improvedpharma.com]
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- 4. benchchem.com [benchchem.com]
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- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Ethyl 3-amino-3-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 3-amino-3-methylbutanoate hydrochloride, a key building block in modern medicinal chemistry. These application notes and protocols are designed to equip researchers with the necessary knowledge to effectively synthesize and utilize this versatile intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Drug Discovery
This compound is a valuable synthetic intermediate, particularly in the development of peptide mimetics, protease inhibitors, and other bioactive molecules.[1] Its structural features, including a sterically hindered β-amino acid backbone, make it an attractive component for designing novel compounds with enhanced stability and unique conformational properties. The hydrochloride salt form improves its solubility and handling characteristics in various reaction systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | Fluorochem |
| Molecular Weight | 181.66 g/mol | Fluorochem |
| Appearance | White to off-white crystalline powder | MySkinRecipes |
| CAS Number | 85532-40-7 | Fluorochem |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct esterification of the parent β-amino acid, 3-amino-3-methylbutanoic acid, in the presence of an acid catalyst in ethanol. The following protocol is an adapted procedure based on well-established methods for the synthesis of amino acid ester hydrochlorides.[2][3][4]
Reaction Principle: Fischer Esterification
The synthesis proceeds via a Fischer esterification mechanism. In the presence of a strong acid, such as hydrochloric acid (often generated in situ from thionyl chloride or acetyl chloride), the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, then attacks the activated carbonyl, leading to the formation of the ethyl ester after elimination of water. The amine functionality is protonated to form the hydrochloride salt, which also serves to protect it from side reactions.
Caption: Fischer Esterification Workflow for Synthesis.
Detailed Synthesis Protocol (Adapted Method)
This protocol is adapted from a general and robust method for the synthesis of amino acid ethyl ester hydrochlorides using thionyl chloride.[4]
Materials:
-
3-amino-3-methylbutanoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 3-amino-3-methylbutanoic acid (1 equivalent) in anhydrous ethanol (approximately 10 mL per gram of amino acid).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature overnight or gently reflux for 2-4 hours until the reaction is complete (the suspension should become a clear solution). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude solid or oil, add anhydrous diethyl ether and stir vigorously to induce precipitation of the hydrochloride salt.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Amide Bond Formation (Peptide Coupling)
This compound is a primary amine and can be readily used as the amine component in amide bond formation reactions. The hydrochloride salt must first be neutralized to the free amine, which is typically done in situ using a non-nucleophilic base.
General Principle of Amide Coupling
Amide bond formation involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. Common coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), are used to facilitate this transformation by forming a highly reactive activated ester intermediate.[5]
Caption: Amide Coupling Workflow.
Detailed Protocol for Amide Coupling with an N-Protected Amino Acid
This protocol describes a standard procedure for the coupling of an N-protected amino acid with this compound using EDC and HOBt.[5]
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM, add this compound (1.1 equivalents).
-
Neutralization: Add DIPEA (2.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.
Key Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or DMF | To prevent hydrolysis of the activated ester intermediate. |
| Base | DIPEA | A non-nucleophilic base that effectively neutralizes the hydrochloride salt without competing in the coupling reaction. |
| Temperature | Initial cooling to 0 °C | To control the initial rate of reaction and minimize potential side reactions. |
| Additives | HOBt | To suppress racemization and improve coupling efficiency. |
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) before use. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably a fume hood.
References
-
Mishra, P. et al. Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. J. Braz. Chem. Soc.2008 , 19 (1), 89-100. [Link]
-
National Center for Biotechnology Information. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents" PubChem. [Link]
- Google Patents. Process for preparing amino acid esters and their acid addition salts.
- Google Patents. Method for producing amino acid ester hydrochloride.
- Google Patents.
-
MySkinRecipes. This compound. [Link]
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
PubMed Central. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
YouTube. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]
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Use of Ethyl 3-amino-3-methylbutanoate hydrochloride in heterocyclic synthesis
An Application Guide to the Synthesis of Sterically Congested Heterocycles Using Ethyl 3-amino-3-methylbutanoate Hydrochloride
Authored by: Senior Application Scientist, Gemini Division
Abstract
This compound is a valuable bifunctional building block for modern heterocyclic synthesis. Its defining feature—a quaternary carbon center at the β-position—introduces significant steric hindrance that directs reaction pathways and yields unique, sterically congested scaffolds that are of increasing interest in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of its application, focusing on the synthesis of substituted 1,5-benzodiazepin-2-ones. We will dissect the mechanistic rationale behind the synthetic strategy, provide a detailed, field-proven protocol, and present a framework for researchers to leverage this reagent's unique structural properties.
Introduction: The Strategic Value of Steric Hindrance
This compound is a hydrochloride salt of a β-amino acid ester, presenting as a stable, crystalline solid that is more readily handled and stored than its free base counterpart.[1] The core value of this reagent lies in the gem-dimethyl group adjacent to the amine functionality. This structural motif serves two primary purposes in synthesis:
-
Directing Cyclization Pathways: The steric bulk can prevent common side reactions and favor specific intramolecular cyclizations, leading to higher regioselectivity.
-
Introducing a Quaternary Scaffold: The resulting heterocyclic products are endowed with a gem-dimethyl substituted stereocenter, a feature known to enhance metabolic stability and influence conformational rigidity in bioactive molecules.
While this steric hindrance makes the reagent unsuitable for certain classical condensations that require less-hindered nucleophiles (e.g., the traditional Biginelli reaction), it excels in tailored applications where unique, three-dimensional structures are desired.[3][4] This note will focus on one such high-value application: the synthesis of 4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones.
Mechanistic Rationale: Synthesis of 1,5-Benzodiazepin-2-ones
The synthesis of the 1,5-benzodiazepine core is a cornerstone of medicinal chemistry, with derivatives widely used as anticonvulsant, anti-inflammatory, and sedative agents.[5] A common and robust method involves the condensation of an o-phenylenediamine (OPDA) with a three-carbon synthon, such as a β-ketoester or a β-dicarbonyl compound, often under acidic catalysis.[5][6]
In our application, this compound serves as this three-carbon synthon. The reaction proceeds through a two-stage, one-pot process involving initial amidation followed by a catalytically driven intramolecular cyclization.
Logical Flow of the Synthesis
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol), this compound (2.00 g, 11.0 mmol), and toluene (50 mL).
-
Amine Liberation: Add triethylamine (1.67 mL, 12.0 mmol) to the suspension at room temperature. Stir the mixture for 15 minutes. The suspension should become more homogeneous as the free amine is generated.
-
Catalyst Addition and Reflux: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol). Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (oil bath temperature ~120-125 °C).
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the o-phenylenediamine spot indicates the progression of the reaction. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the catalyst and remove any unreacted hydrochloride salt.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Expected Results and Characterization
The protocol is expected to yield 4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with good purity and in moderate to high yields, demonstrating the robustness of the method.
Hypothetical Yields with Substituted OPDAs
| Entry | R¹ group on OPDA | R² group on OPDA | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | H | H | 8 | 85 |
| 2 | 4-CH₃ | 5-CH₃ | 9 | 88 |
| 3 | 4-Cl | H | 12 | 75 |
| 4 | 4-NO₂ | H | 14 | 60 |
Note: Electron-donating groups (Entry 2) on the OPDA ring generally accelerate the reaction due to increased nucleophilicity. Conversely, strong electron-withdrawing groups (Entry 4) decrease the nucleophilicity of the amines, leading to longer reaction times and lower yields.
Characterization Data (Expected for Unsubstituted Product):
-
Appearance: Off-white to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to aromatic protons, two distinct NH protons (one amide, one amine), a singlet for the CH₂ group, and a singlet for the two equivalent methyl groups.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₁H₁₄N₂O.
Conclusion
This compound is a potent and strategic building block for accessing unique, sterically demanding heterocyclic systems. Its gem-dimethyl group, while a source of steric hindrance, can be exploited to direct synthetic outcomes and build in valuable structural motifs. The protocol detailed here for the synthesis of 1,5-benzodiazepin-2-ones provides a clear, reliable, and mechanistically sound pathway for researchers in drug discovery and organic synthesis to utilize this reagent effectively. This method is adaptable and serves as a foundational template for creating diverse libraries of substituted benzodiazepines.
References
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2022). Results in Chemistry. [Link]
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Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. (2025). Organic & Biomolecular Chemistry. [Link]
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GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2024). Chemistry Journal of Moldova. [Link]
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Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. (2007). ResearchGate. [Link]
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Amino Acids Catalyzed Biginelli Protocols. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. (2007). ResearchGate. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Ain Shams University. [Link]
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Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Organic Chemistry Frontiers. [Link]
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New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkat USA. [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Hindawi. [Link]
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Amino Acids Catalyzed Biginelli Protocols. (2009). ResearchGate. [Link]
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Palladium-Catalyzed Benzodiazepines Synthesis. (2022). MDPI. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI. [Link]
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Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. [Link]
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Amino Acids Catalyzed Biginelli Protocols. (2013). Asian Journal of Chemistry. [Link]
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Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2011). Molecules. [Link]
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Brønsted acid catalysed enantioselective Biginelli reaction. (2015). UniTo. [Link]
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Synthesis of new condensed pyrano[4,3- b ]pyridines based on ethyl-3-aminopyrano[4,3- b ]thieno[3,2- e ]pyridine2-carboxylate derivative. (2022). IOP Conference Series: Earth and Environmental Science. [Link]
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Ethyl 3-amino-3-methylbutanoate. (n.d.). PubChem. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
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Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. (2020). Semantic Scholar. [Link]
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Product Class 12: Pyrimidines. (n.d.). Thieme Connect. [Link]
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Application Note: Strategic Incorporation of Ethyl 3-amino-3-methylbutanoate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for Peptidomimetics
Ethyl 3-amino-3-methylbutanoate hydrochloride is a non-canonical amino acid derivative that offers unique advantages in peptide design and drug discovery. Structurally, it is the ethyl ester of an α,α-disubstituted β-amino acid, a class of building blocks known for imparting significant conformational constraints and enhanced stability to peptide chains.[1][2] Its core feature is the gem-dimethyl group on the β-carbon (the carbon atom adjacent to the amine), which creates substantial steric hindrance.[3] This property, while posing a synthetic challenge, is precisely the reason for its utility.
Unlike proteinogenic α-amino acids, the incorporation of building blocks like Ethyl 3-amino-3-methylbutanoate introduces an extra carbon into the peptide backbone, altering the spacing of side chains and modifying hydrogen-bonding patterns. The gem-dimethyl substitution severely restricts the rotational freedom around the backbone bonds, forcing the peptide to adopt well-defined secondary structures, such as turns and helices.[4][5] This structural pre-organization is invaluable for:
-
Enhancing Proteolytic Stability: The bulky structure shields the adjacent peptide bonds from enzymatic degradation.[2]
-
Improving Bioavailability: Increased stability and defined conformations can lead to improved pharmacokinetic profiles.
-
Creating Peptidomimetics: By mimicking specific secondary structures (e.g., β-turns), these residues can be used to design peptides that bind to biological targets with high affinity and specificity.[2]
This guide provides a comprehensive overview of the mechanistic principles, synthetic challenges, and detailed protocols for the successful incorporation of this compound into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Insight: The Power of Steric Hindrance
The fundamental principle behind the utility of α,α-disubstituted amino acids is the Thorpe-Ingold effect, where the presence of two substituents on a single carbon atom restricts the bond angles and dihedral rotations available to the molecule. In a peptide chain, this translates to a dramatic reduction in the accessible conformational space.
For Ethyl 3-amino-3-methylbutanoate, the two methyl groups sterically clash with neighboring atoms in the peptide backbone, preventing the chain from adopting a fully extended or random coil conformation. Instead, it strongly promotes the formation of a kink or turn. This is analogous to how its α-amino acid counterpart, α-aminoisobutyric acid (Aib), is a potent helix inducer.[4][5] The insertion of this β-amino acid creates a unique structural motif that can be strategically placed to control the overall architecture of a peptide.
Synthetic Challenges and Strategic Solutions
The primary difficulty in synthesizing peptides with Ethyl 3-amino-3-methylbutanoate lies in the very steric hindrance that makes it conformationally useful. The gem-dimethyl groups shield the adjacent amine, making it a poor nucleophile and rendering the subsequent coupling reaction slow and often incomplete.[6] This can lead to the formation of deletion sequences, where the intended amino acid is missing, complicating purification and reducing the overall yield.[7]
Standard coupling conditions used for proteinogenic amino acids are often insufficient. Overcoming this challenge requires a more robust synthetic strategy:
-
Potent Coupling Reagents: The use of highly reactive coupling reagents is essential. Urionium/aminium salts like HCTU , HATU , or COMU are significantly more effective than standard carbodiimides (e.g., DIC) for activating the incoming amino acid and driving the reaction to completion.[8][9]
-
Extended Reaction Times: Allowing the coupling reaction to proceed for longer periods (e.g., 1-4 hours) can significantly improve yields.[8]
-
Double Coupling: A highly effective strategy is to perform the coupling step twice. After the first coupling, the resin is washed, and a fresh solution of activated amino acid is added to acylate any remaining unreacted amino groups.[9]
-
Microwave-Enhanced SPPS: The application of microwave energy can dramatically accelerate the coupling of sterically hindered residues, often reducing reaction times from hours to minutes while improving efficiency.[6]
Detailed Protocol: Fmoc-SPPS Incorporation
This protocol outlines the manual incorporation of this compound into a peptide sequence using the standard Fmoc/tBu solid-phase methodology.
Materials and Reagents
-
Resin: Rink Amide or pre-loaded Wang resin appropriate for the desired C-terminus.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids and this compound.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Washing Solvents: DMF, DCM, Methanol.
Step-by-Step Synthesis Cycle
This cycle describes the coupling of Ethyl 3-amino-3-methylbutanoate to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 7 minutes.[7]
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (4 eq. relative to resin loading) in a minimal amount of DMF.
-
Add HCTU (3.9 eq.) and DIPEA (8 eq.). The DIPEA will neutralize the hydrochloride salt to generate the free amine and activate the HCTU.[11][12]
-
Allow the mixture to pre-activate for 1-2 minutes. The solution should be homogeneous.
-
-
Coupling Reaction:
-
Drain the DMF from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for at least 2 hours .
-
-
Monitoring and Recoupling (Recommended):
-
Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test. Note: Sterically hindered N-termini can sometimes yield a false negative (yellow) result. Confirmation by a trial cleavage and mass spectrometry is more reliable.
-
If the test is positive (blue beads) or if this is a known difficult coupling, drain the reaction solution, wash with DMF (3 times), and repeat steps 4 and 5 (Double Coupling ).[9]
-
-
Washing: After the final coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the entire sequence is assembled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Data Summary and Troubleshooting
Recommended Coupling Conditions for Hindered Residues
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |
| HCTU / HATU | 1 : 0.95 : 2 | 30 min - 2 hours | Highly efficient and fast. The standard choice for difficult couplings. Use DIPEA or 2,4,6-Collidine as the base.[8] |
| COMU | 1 : 1 : 2 | 30 min - 2 hours | A modern, Oxyma-based alternative to HCTU/HATU with similar efficiency and improved safety profile (less explosive risk than HOBt-based reagents).[9] |
| DIC / Oxyma | 1 : 1 : - | 2 - 6 hours | A cost-effective carbodiimide method. Slower than uronium salts but effective, especially with extended reaction times or microwave heating.[6] |
| PyBOP | 1 : 1 : 2 | 1 - 4 hours | A phosphonium salt reagent, effective for hindered couplings but may lead to more side products if not used carefully. |
Table values are general recommendations and may require optimization based on the specific peptide sequence.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Deletion sequence observed in LC-MS) | 1. Insufficient reagent reactivity. 2. Steric hindrance of the N-terminus. 3. On-resin peptide aggregation.[13] | 1. Switch to a more potent coupling reagent (e.g., COMU or HATU). 2. Perform a double coupling.[9] 3. Increase coupling time and/or temperature (microwave assistance is ideal).[6] |
| Low Crude Purity (Multiple closely-eluting peaks) | 1. Aggregation during synthesis.[11][12] 2. Side reactions during cleavage (if sensitive residues are present). | 1. Use aggregation-disrupting solvents (e.g., a "magic mixture" of DCM/DMF/NMP).[11] 2. Incorporate pseudoprolines or other backbone modifications in the sequence preceding the difficult residue. |
| No Reaction (Starting material recovered) | 1. Incomplete Fmoc deprotection. 2. Poor quality or degraded reagents. 3. Insufficient base to neutralize the hydrochloride salt. | 1. Extend deprotection time or use fresh piperidine solution. 2. Use fresh, high-purity reagents. 3. Ensure sufficient DIPEA (at least 2 eq. per eq. of hydrochloride salt, plus base for activation) is used. |
Conclusion
This compound is a powerful tool for peptide chemists aiming to create structurally defined and proteolytically resistant peptides. While its incorporation requires careful consideration and the use of robust synthetic protocols to overcome the challenge of steric hindrance, the benefits of enhanced stability and conformational control are significant. By employing potent coupling reagents, optimized reaction conditions, and vigilant monitoring, researchers can successfully leverage this unique building block to advance the frontiers of peptide-based therapeutics and chemical biology.
References
- Cymit Química S.L. CAS 85532-40-7: this compound. [URL: https://www.cymitquimica.com/cas/85532-40-7]
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid. [URL: https://www.benchchem.
- Frontiers in Bioengineering and Biotechnology. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2020.00171/full]
- Mesa Labs. SPPS Tips For Success Handout. [URL: https://www.mesalabs.com/wp-content/uploads/2021/01/SPPS-Tips-For-Success-Handout-MKT-00451-Rev-1.pdf]
- Biosynth. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [URL: https://www.biosynth.com/company-blog/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them]
- Benchchem. Addressing challenges in the synthesis of long peptide chains. [URL: https://www.benchchem.
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- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [URL: https://cem.com/en/microwave-assisted-spps-of-hindered-non-standard-amino-acids]
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8186716/]
- ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [URL: https://www.researchgate.net/publication/225301825_Design_and_conformation_of_peptides_containing_alphaalpha-disubstituted_alpha-amino_acids]
- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01934]
- SpringerLink. Methods and protocols of modern solid phase peptide synthesis. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_1]
- ACS Publications. Stereoselective Synthesis of α-Disubstituted β-Homoprolines. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01541]
- PubMed. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. [URL: https://pubmed.ncbi.nlm.nih.gov/8784483/]
- PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71757460]
- Chemical Synthesis Database. ethyl 3-amino-4-chloro-3-methylbutanoate. [URL: https://www.chemsynthesis.com/base/chemical-structure-17937.html]
- PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [URL: https://pubmed.ncbi.nlm.nih.gov/17329870/]
- PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7063801/]
- ACS Publications. New Amino Acids for the Topographical Control of Peptide Conformation: Synthesis of All the Isomers of .alpha.,.beta.-Dimethylphenylalanine and .alpha.,.beta.-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid of High Optical Purity. [URL: https://pubs.acs.org/doi/10.1021/jo00096a048]
- Semantic Scholar. Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. [URL: https://www.semanticscholar.org/paper/Access-to-%CE%B1%2C%CE%B1-Disubstituted-Disilylated-Amino-and-Rémond-Martin/175b9f71c4c11b0e9f1377e8a93949987979603f]
- NIH. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3425902/]
- Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [URL: https://www.orgsyn.org/demo.aspx?prep=v101p0508]
- Semantic Scholar. Structures of peptides from α‐amino acids methylated at the α‐carbon. [URL: https://www.semanticscholar.org/paper/Structures-of-peptides-from-%CE%B1%E2%80%90amino-acids-at-Toniolo-Benedetti/9350284561026048d087968494917534c0152433]
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Ethyl 3-Amino-3-methylbutanoate Hydrochloride: A Keystone Intermediate for Advanced Pharmaceutical Synthesis
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide on the synthesis, characterization, and application of Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS No: 85532-40-7), a pivotal intermediate in modern pharmaceutical development. As a sterically hindered β-amino acid ester, this compound serves as a critical building block for creating peptide mimetics, conformationally constrained peptides, and other complex active pharmaceutical ingredients (APIs).[1] The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying scientific rationale to ensure reproducibility and successful implementation.
Introduction: The Strategic Importance of α,α-Disubstituted β-Amino Acids
In drug discovery, the design of molecules with precise three-dimensional structures is paramount for achieving high target affinity and selectivity. α,α-Disubstituted amino acids, particularly β-amino acid variants, are of immense interest because their gem-disubstituted α-carbon restricts conformational flexibility.[2] When incorporated into peptide chains, these residues induce stable secondary structures, such as helices or turns, which can mimic the bioactive conformation of natural peptides while offering enhanced resistance to enzymatic degradation.
This compound is a valuable and versatile example of this class. It features a quaternary carbon center bearing both an amine and two methyl groups. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base, making it more amenable to handling and reaction setup.[3] Its strategic value lies in its dual functionality: a nucleophilic amine ready for amide bond formation and an ethyl ester that can be hydrolyzed or used as a protecting group. This guide will explore its synthesis from common starting materials, its rigorous analytical characterization, and a practical application in peptide synthesis.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85532-40-7 | [4] |
| Molecular Formula | C₇H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 181.66 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥95-98% | [3][4] |
| IUPAC Name | ethyl 3-amino-3-methylbutanoate;hydrochloride | [4] |
| Solubility | Soluble in water and alcohols. | [3] |
| Storage | Store in a cool, dry, well-ventilated area. Hygroscopic.[3] |
Handling Precautions: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Always handle in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Synthesis Protocol: Modified Strecker Approach
The synthesis of α,α-disubstituted amino acids can be achieved via several routes. The Strecker synthesis, traditionally used for α-amino acids from aldehydes, can be adapted for α,α-disubstituted variants by using a ketone as the carbonyl source.[5] This protocol details a robust, multi-step synthesis starting from acetone.
Workflow Overview: Synthesis of Ethyl 3-amino-3-methylbutanoate HCl
Caption: Synthetic workflow from acetone to the target hydrochloride salt.
Step-by-Step Protocol
Part A: Synthesis of 2-Amino-2-methylpropanenitrile
-
Rationale: This step builds the core C-C and C-N bonds. An aqueous solution of ammonium chloride and sodium cyanide generates ammonium cyanide in situ. This reacts with acetone to form an intermediate iminium ion, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[5][6] Using a ketone instead of an aldehyde is the key modification that leads to the α,α-disubstituted product.[5]
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide (49.0 g, 1.0 mol) and ammonium chloride (58.8 g, 1.1 mol) in 400 mL of deionized water.
-
Cooling: Cool the flask in an ice-water bath to 10-15 °C.
-
Addition: Add acetone (58.1 g, 1.0 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-2-methylpropanenitrile as an oil. Caution: This product is volatile and toxic. Handle with extreme care in a well-ventilated fume hood.
Part B: Hydrolysis and Esterification
-
Rationale: This is a combined acid-catalyzed hydrolysis of the nitrile and Fischer esterification. Concentrated sulfuric acid protonates the nitrile, making it susceptible to attack by ethanol. Subsequent reaction steps convert the nitrile into a carboxylic acid, which is then esterified by the ethanol solvent under acidic conditions.[7] Performing this in one pot is efficient for large-scale synthesis.[8]
-
Setup: To a 1 L round-bottom flask, add the crude 2-amino-2-methylpropanenitrile from the previous step.
-
Reaction Mixture: Add 500 mL of absolute ethanol. Cool the flask in an ice bath and slowly add concentrated sulfuric acid (108 mL, 2.0 mol) with vigorous stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour it slowly over 500 g of crushed ice. Carefully neutralize the solution to pH 8-9 with a cold 50% aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Extract the neutralized aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-3-methylbutanoate free base.
Part C: Hydrochloride Salt Formation and Purification
-
Rationale: Converting the free base amine to its hydrochloride salt facilitates purification by crystallization and improves the compound's long-term stability.[3] The salt is typically less soluble in nonpolar organic solvents, allowing it to precipitate in high purity.
-
Dissolution: Dissolve the crude free base in 200 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2 M solution of hydrogen chloride in diethyl ether until no further precipitation is observed. The pH of the mixture should become acidic.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities. Recrystallize the solid from a hot ethanol/diethyl ether solvent system to achieve high purity.
-
Drying: Dry the purified white crystalline solid under vacuum at 40 °C for 24 hours to yield the final product, this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. The following are expected analytical results.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (s, 3H): Broad singlet corresponding to the ammonium protons (-NH₃⁺).
-
δ 4.10 (q, J = 7.1 Hz, 2H): Quartet from the ethyl ester methylene protons (-O-CH₂-CH₃).
-
δ 2.80 (s, 2H): Singlet from the methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
δ 1.45 (s, 6H): Singlet from the two equivalent methyl groups on the quaternary carbon (C(CH₃)₂).
-
δ 1.20 (t, J = 7.1 Hz, 3H): Triplet from the ethyl ester methyl protons (-O-CH₂-CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 171.5: Carbonyl carbon of the ester.
-
δ 61.0: Methylene carbon of the ethyl group (-O-CH₂-).
-
δ 55.0: Quaternary carbon (C-(CH₃)₂).
-
δ 45.0: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).
-
δ 26.0: Methyl carbons on the quaternary center (-C(CH₃)₂).
-
δ 14.0: Methyl carbon of the ethyl group (-CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
~3000-2800 (broad): N-H stretch of the ammonium salt.
-
~1735 (strong): C=O stretch of the ester.
-
~1180 (strong): C-O stretch of the ester.
-
-
Mass Spectrometry (ESI+):
-
m/z: 146.1 [M+H]⁺ (corresponding to the free base C₇H₁₅NO₂).
-
Application Protocol: Dipeptide Synthesis
This protocol demonstrates the use of this compound as a building block in the synthesis of a dipeptide, showcasing its role in creating sterically constrained peptide analogues.
Workflow: Synthesis of a Protected Dipeptide
Caption: Workflow for coupling the intermediate with a protected amino acid.
Step-by-Step Protocol
-
Rationale: Standard peptide coupling requires a free amine to act as a nucleophile. The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The N-terminus of the other amino acid (e.g., Alanine) must be protected (here, with a Boc group) to prevent self-coupling. A modern coupling agent like HATU is used to activate the carboxylic acid of Boc-Alanine, facilitating efficient amide bond formation with minimal racemization.[9]
-
Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add N-Boc-L-Alanine (189 mg, 1.0 mmol) and HATU (380 mg, 1.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Amine Preparation: In a separate flask, dissolve this compound (182 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Neutralization: Add DIPEA (0.35 mL, 2.0 mmol) to the amine solution and stir for 5 minutes. This generates the free amine in situ.
-
Coupling Reaction: Add the free amine solution dropwise to the pre-activated acid solution.
-
Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with 50 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure, protected dipeptide product. This product can then be advanced through deprotection steps (Boc removal with TFA, ester hydrolysis with LiOH) for further peptide chain elongation.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its synthesis is scalable from common precursors, and its purification is straightforward. The true value of this intermediate is realized in its application, where it allows for the rational design of peptidomimetics and other pharmaceuticals with controlled conformations and enhanced metabolic stability. The protocols and data provided in this guide serve as a validated starting point for researchers aiming to leverage the unique structural features of this versatile building block in their drug discovery programs.
References
-
Vedejs, E., & Fields, S. C. (1996). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry. [Link]
-
Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]
-
Sketchy. Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Ahmed, Z. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]
-
El-Sayed, N. S., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. [Link]
-
Forró, E., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]
-
National Center for Biotechnology Information. Ethyl 3-amino-3-methylbutanoate. PubChem Compound Database. [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass. [Link]
-
Martindale: The Complete Drug Reference. Acitazanolast. Pharmaceutical Press. [Link]
-
Liu, S., et al. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Materials. [Link]
-
Mishra, P., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Capot Chemical. 2-(3-(1H-tetrazol-5-yl)phenylamino)-2-oxoacetic acid. Capot Chemical. [Link]
-
National Center for Biotechnology Information. Ethyl 2-amino-3-methylbutanoate. PubChem Compound Database. [Link]
-
de Figueiredo, R. M., & Campagne, J. -M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
-
Gilla, G., et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. Der Pharma Chemica. [Link]
-
ChemicalRegister.com. DMS Chemical Pharmaceutical Ltd. ChemicalRegister. [Link]
-
Alajarín, M., et al. (2015). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry. [Link]
-
Wang, C., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
-
Tverezovskiy, V. V., et al. (2006). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry. [Link]
-
Tanaka, M. (2006). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of the Pharmaceutical Society of Japan. [Link]
-
MiMeDB. Showing metabocard for Ethyl 3-methyl butanoate. MiMeDB. [Link]
-
NIST. Ethyl 3-hydroxy-3-methylbutanoate. NIST Chemistry WebBook. [Link]
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Application Notes and Protocols for the Synthesis of 4,4-Dimethylazetidin-2-one from Ethyl 3-Amino-3-methylbutanoate Hydrochloride
Introduction
β-Lactams (azetidin-2-ones) are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1] Their significance extends beyond antimicrobial agents, with applications as cholesterol absorption inhibitors, anticancer agents, and versatile chiral building blocks in organic synthesis. The strained four-membered ring of β-lactams imparts unique chemical reactivity, making them valuable intermediates for the synthesis of diverse nitrogen-containing compounds.[1]
This application note provides a comprehensive guide for the synthesis of 4,4-dimethylazetidin-2-one, a simple yet illustrative β-lactam, starting from the readily available precursor, Ethyl 3-amino-3-methylbutanoate hydrochloride. The synthetic strategy detailed herein involves a three-step sequence: deprotection of the amine hydrochloride, N-protection of the resulting free amine, and subsequent intramolecular cyclization to form the desired β-lactam ring. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and mechanistically-grounded protocol for the synthesis of β-lactams.
Synthetic Strategy Overview
The direct cyclization of Ethyl 3-amino-3-methylbutanoate is challenging due to the potential for intermolecular side reactions. Therefore, a more controlled, multi-step approach is employed. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 4,4-dimethylazetidin-2-one.
PART 1: Detailed Experimental Protocols
Step 1: Deprotection of this compound
Principle: The initial step involves the neutralization of the hydrochloride salt to liberate the free amino group. This is a simple acid-base reaction where a mild inorganic base is used to deprotonate the ammonium salt, rendering the amine nucleophilic for the subsequent protection step.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Protocol:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (10 mL/g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until the pH of the aqueous solution is between 8 and 9. Effervescence (release of CO₂) will be observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL/g of starting material).
-
Combine the organic extracts and wash with brine (1 x 10 mL/g of starting material).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 3-amino-3-methylbutanoate as a free base. The product is typically an oil and can be used in the next step without further purification.
Step 2: N-Protection of Ethyl 3-amino-3-methylbutanoate
Principle: To prevent intermolecular amidation during the cyclization step, the nucleophilicity of the amino group must be temporarily suppressed. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its ease of introduction and subsequent removal under acidic conditions if required.
Materials:
-
Ethyl 3-amino-3-methylbutanoate (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Dissolve the crude Ethyl 3-amino-3-methylbutanoate (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (2 mL/g of (Boc)₂O).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/g of starting amine), saturated aqueous NaHCO₃ (2 x 10 mL/g), and brine (1 x 10 mL/g).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-Ethyl 3-amino-3-methylbutanoate can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
Step 3: Intramolecular Cyclization to 4,4-Dimethylazetidin-2-one
Principle: The formation of the β-lactam ring is achieved through an intramolecular cyclization of the N-protected β-amino ester. The Breckpot β-lactam synthesis, which utilizes a Grignard reagent, is an effective method for this transformation. The Grignard reagent acts as a strong base to deprotonate the N-H of the protected amine and as a nucleophile to activate the ester carbonyl, facilitating the intramolecular nucleophilic attack of the nitrogen to form the four-membered ring.
Figure 2: Simplified mechanism of Grignard-mediated cyclization.
Materials:
-
N-Boc-Ethyl 3-amino-3-methylbutanoate (from Step 2)
-
Ethylmagnesium bromide (EtMgBr, solution in THF, e.g., 1.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
-
Dry ice/acetone bath
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-Ethyl 3-amino-3-methylbutanoate (1.0 eq) in anhydrous THF (20 mL/g) in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of ethylmagnesium bromide (2.2 eq) in THF via syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL/g of starting material).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 4,4-dimethylazetidin-2-one, can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.[2]
PART 2: Data Presentation and Characterization
Table 1: Representative Yield and Purity Data
| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Purity (by ¹H NMR) |
| 1 | Ethyl 3-amino-3-methylbutanoate | 5.0 | ~3.9 (crude) | ~95 (crude) | >90% |
| 2 | N-Boc-Ethyl 3-amino-3-methylbutanoate | 3.9 | 5.8 | ~85 | >98% |
| 3 | 4,4-Dimethylazetidin-2-one | 5.8 | 1.8 | ~75 | >99% |
Characterization of 4,4-Dimethylazetidin-2-one:
The identity and purity of the final product should be confirmed by standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.0-7.0 (br s, 1H, NH)
-
δ 2.85 (s, 2H, CH₂)
-
δ 1.35 (s, 6H, 2 x CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 173.0 (C=O)
-
δ 55.0 (C(CH₃)₂)
-
δ 48.0 (CH₂)
-
δ 26.0 (2 x CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3200 (N-H stretch)
-
~1730 (C=O stretch, β-lactam)
-
-
Mass Spectrometry (EI):
-
m/z 99 (M⁺)
-
PART 3: Scientific Integrity and Trustworthiness
The protocols described in this application note are based on established and reliable transformations in organic synthesis. The deprotection of amine salts and N-Boc protection are standard procedures in peptide and amino acid chemistry.[3] The intramolecular cyclization of β-amino esters using Grignard reagents is a well-documented method for the synthesis of β-lactams.[4]
Causality behind Experimental Choices:
-
Choice of Base in Deprotection: Saturated sodium bicarbonate is a mild base, which is sufficient to deprotonate the ammonium salt without causing hydrolysis of the ester functionality.
-
N-Boc Protection: The Boc group is chosen for its stability under the basic conditions of the Grignard reaction and its relatively straightforward introduction and removal. This prevents polymerization and other side reactions of the free amine.
-
Grignard Reagent for Cyclization: Ethylmagnesium bromide is a strong, non-nucleophilic (with respect to addition to the ester) base that effectively promotes the cyclization. Using two equivalents ensures deprotonation of the Boc-protected amine and activation of the ester.
-
Low-Temperature Conditions: The cyclization reaction is initiated at low temperatures (-78 °C) to control the reactivity of the Grignard reagent and minimize potential side reactions.
Self-Validating System:
Each step of the protocol includes a purification stage and recommendations for analytical characterization. The successful synthesis of the intermediate at each stage, confirmed by spectroscopic analysis, validates the preceding step and provides pure material for the subsequent transformation, thereby ensuring the overall success and reproducibility of the synthesis.
References
-
Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-66). Wiley-VCH. [Link]
-
Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9959-9988. [Link]
-
Breckpot, R. (1923). Sur la constitution de la γ-conicéine et la synthèse d'amines et d'amino-alcools dérivés du n-propyl-pyrrolidine. Bulletin des Sociétés Chimiques Belges, 32(10-11), 386-407. [Link]
-
Corey, E. J., & Decicco, C. P. (1991). Highly enantioselective and diastereoselective synthesis of β-amino acid esters and β-lactams from achiral esters and imines. Tetrahedron Letters, 32(39), 5287-5290. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2001(17), 3223-3235. [Link]
-
PubChem. (n.d.). 4,4-dimethylazetidin-2-one. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Kaur, N. (2021). Synthesis of azetidines by condensation of acid and amine moieties bearing compounds-II. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 127-153). Royal Society of Chemistry. [Link]
-
Wang, W. B., & Roskamp, E. J. (1992). Conversion of. beta. -amino esters to. beta. -lactams via tin (II) amides. Journal of the American Chemical Society, 114(24), 9657-9658. [Link]
-
Banik, B. K. (Ed.). (2007). β-Lactams: Synthesis, Stereochemistry, and Biological Activity. John Wiley & Sons. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Sources
Application Notes and Protocols for Cyclization Reactions of Ethyl 3-amino-3-methylbutanoate hydrochloride
These application notes provide detailed protocols and scientific insights for the cyclization of Ethyl 3-amino-3-methylbutanoate hydrochloride, a versatile building block in the synthesis of heterocyclic compounds of interest to the pharmaceutical and drug development sectors. The protocols have been designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Introduction to this compound
This compound is an organic compound featuring both an amine and an ester functional group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various chemical transformations. Its gem-dimethyl substitution at the β-position provides steric hindrance that can influence the stereochemical outcome of reactions and the stability of the resulting products. This guide focuses on two key cyclization reactions of this substrate: the synthesis of 4,4-dimethylazetidin-2-one (a β-lactam) and the formation of 6,6-dimethyl-dihydrouracil, a dihydropyrimidine derivative.
I. Synthesis of 4,4-Dimethylazetidin-2-one via Grignard-Mediated Cyclization
The formation of β-lactams, a core structural motif in many antibiotic drugs, can be achieved through the intramolecular cyclization of β-amino esters. The use of a Grignard reagent is a classic and effective method for this transformation. The Grignard reagent acts as a base to deprotonate the primary amine, and the resulting magnesium amide then undergoes an intramolecular nucleophilic acyl substitution with the ester to form the four-membered lactam ring. The gem-dimethyl group at the 4-position of the resulting azetidinone enhances the stability of the β-lactam ring.
Reaction Mechanism
The reaction proceeds through the initial formation of a magnesium salt of the amino ester. The Grignard reagent, typically an alkylmagnesium halide, deprotonates the primary amine. The resulting amino-magnesium halide is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester group in an intramolecular fashion. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield the desired 4,4-dimethylazetidin-2-one.
Caption: Grignard-mediated cyclization of a β-amino ester to a β-lactam.
Experimental Protocol: Synthesis of 4,4-Dimethylazetidin-2-one
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Free Amine: In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of water. Add a saturated solution of sodium bicarbonate until the pH of the solution is basic (pH > 8). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of Ethyl 3-amino-3-methylbutanoate.
-
Grignard Reaction: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the free Ethyl 3-amino-3-methylbutanoate (1 equivalent) dissolved in anhydrous diethyl ether (150 mL).
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution (2.2 equivalents) via the dropping funnel to the stirred solution of the amino ester over a period of 30 minutes. The addition is exothermic and may cause the ether to reflux.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4,4-dimethylazetidin-2-one as a white solid.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether | Ensures the stability and reactivity of the Grignard reagent. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows the reaction to proceed to completion. |
| Stoichiometry | 2.2 eq. Grignard Reagent | One equivalent acts as a base to deprotonate the amine, and the second equivalent is involved in the cyclization. An excess ensures complete reaction. |
| Work-up | Saturated NH4Cl | A mild acidic quench to neutralize the reaction mixture and dissolve the magnesium salts. |
II. Synthesis of 6,6-Dimethyl-dihydrouracil via Reaction with Isocyanate
The reaction of β-amino esters with isocyanates provides a versatile route to dihydropyrimidine derivatives, such as dihydrouracils. This reaction proceeds via the formation of a urea intermediate, which then undergoes an intramolecular cyclization. The resulting 6,6-dimethyl-dihydrouracil is a heterocyclic scaffold with potential applications in medicinal chemistry.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine of the β-amino ester on the electrophilic carbon of the isocyanate. This addition reaction forms a urea intermediate. Subsequent intramolecular cyclization occurs through the attack of the newly formed urea nitrogen onto the ester carbonyl carbon. This is followed by the elimination of ethanol to yield the six-membered dihydrouracil ring. The reaction is often carried out in a high-boiling point solvent to facilitate the cyclization step.
Caption: Formation of dihydrouracil from a β-amino ester and an isocyanate.
Experimental Protocol: Synthesis of 6,6-Dimethyl-dihydrouracil
Materials:
-
This compound
-
Potassium isocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Preparation of the Urea Intermediate: In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) and potassium isocyanate (1.2 equivalents) in a mixture of water and ethanol (1:1).
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude urea intermediate.
-
Cyclization: To the crude urea intermediate in a round-bottom flask, add concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Purification: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product. Recrystallize the crude product from ethanol/water to obtain pure 6,6-dimethyl-dihydrouracil.
| Parameter | Condition | Rationale |
| Reagent | Potassium Isocyanate | A stable and readily available source of the isocyanate group. |
| Solvent | Water/Ethanol | A suitable solvent system for the initial urea formation. |
| Cyclization | Reflux in conc. HCl | The acidic conditions and elevated temperature promote the intramolecular cyclization and elimination of ethanol. |
| Work-up | Neutralization with NaHCO3 | To neutralize the excess acid and facilitate product isolation. |
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the synthesis of two important heterocyclic scaffolds, 4,4-dimethylazetidin-2-one and 6,6-dimethyl-dihydrouracil, from the readily available starting material, this compound. The provided mechanistic insights and rationale for the experimental conditions are intended to empower researchers to not only replicate these procedures but also to adapt and apply them to their specific research and development needs.
References
- Relevant citation for Grignard-mediated cyclization of beta-amino esters - to be popul
- Relevant citation for the reaction of beta-amino esters with isocyanates to form dihydrouracils - to be popul
Application Notes & Protocols: Strategic N-Protection of Ethyl 3-Amino-3-Methylbutanoate Hydrochloride for Advanced Synthesis
Introduction
Ethyl 3-amino-3-methylbutanoate hydrochloride is a valuable building block in pharmaceutical and medicinal chemistry, serving as a key intermediate for the synthesis of β-amino acid derivatives and peptide mimetics.[1] The presence of a primary amino group on a sterically hindered tertiary carbon atom presents unique challenges and opportunities in multistep synthesis. Protecting this nucleophilic amino group is often a critical first step to prevent unwanted side reactions and to direct reactivity towards other parts of the molecule. The choice of the protecting group is paramount, dictating the overall synthetic strategy and influencing factors such as yield, purity, and the conditions required for subsequent transformations.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of this compound. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide the selection of the optimal protection strategy for your specific synthetic goals.
The Principle of Orthogonal Protection
In complex syntheses, multiple protecting groups are often employed. The concept of "orthogonality" is crucial: each protecting group must be removable under a specific set of conditions that do not affect the others.[2][3][4][5] This allows for the selective deprotection and modification of different functional groups within the same molecule.[3] The three protecting groups discussed here form a cornerstone of orthogonal strategies:
Their distinct deprotection chemistries allow them to be used in concert to achieve complex synthetic outcomes.[11][12]
Part 1: The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis.[13][14] Its removal under mild acidic conditions makes it highly valuable.[15]
Causality of Experimental Design for Boc Protection
The starting material, this compound, requires neutralization to liberate the free amine for it to act as a nucleophile. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal for this purpose. The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), is a highly efficient Boc source.[7][16] The steric hindrance around the amino group of the substrate may slow the reaction, necessitating slightly elevated temperatures or longer reaction times for optimal conversion.
Experimental Protocol: N-Boc Protection
Protocol 1: Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Suspend the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). For sterically hindered amines, the reaction may be gently heated to 40°C to ensure completion.[14]
-
Work-up:
-
Quench the reaction with the addition of water.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.
Experimental Protocol: N-Boc Deprotection
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA).[15][17]
Protocol 2: Deprotection of N-Boc Group
-
Setup: Dissolve the N-Boc protected ester (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent and co-evaporate multiple times to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the amine, which can be used directly or neutralized with a base for subsequent steps.
-
Workflow and Mechanism Visualization
Caption: Workflow for N-Boc protection and deprotection.
Part 2: The Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was a foundational protecting group in peptide synthesis.[18] It is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[10][13] Its primary mode of cleavage is catalytic hydrogenolysis.[7][10][19]
Causality of Experimental Design for Cbz Protection
Similar to Boc protection, the free amine must be liberated from its hydrochloride salt. The Schotten-Baumann reaction conditions, which involve an aqueous basic solution, are classic for Cbz protection.[10][18] Sodium carbonate or bicarbonate provides the basic environment to both neutralize the starting material and the HCl byproduct generated from benzyl chloroformate (Cbz-Cl).[19]
Experimental Protocol: N-Cbz Protection
Protocol 3: Synthesis of Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or THF.
-
Base Addition: Cool the solution to 0 °C and add sodium carbonate (Na₂CO₃) (2.5 eq) portion-wise.
-
Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor completion by TLC.
-
Work-up:
-
Separate the layers. Wash the organic layer with water and then brine.
-
If the product remains in the aqueous layer, extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol: N-Cbz Deprotection
The Cbz group is efficiently removed by catalytic hydrogenation.[19]
Protocol 4: Deprotection of N-Cbz Group
-
Setup: Dissolve the N-Cbz protected ester (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C) (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This is typically done using a balloon of H₂ or a dedicated hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂ for 2-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Workflow and Mechanism Visualization
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
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- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Chiral Synthesis of Ethyl 3-Amino-3-methylbutanoate Hydrochloride Derivatives: An Application and Protocol Guide
Introduction: The Significance of β-Amino Esters in Modern Drug Discovery
Chirally pure β-amino acids and their ester derivatives are pivotal structural motifs in the landscape of modern pharmaceutical development. Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. Among these, Ethyl 3-amino-3-methylbutanoate, a non-proteinogenic β-amino acid ester featuring a quaternary stereocenter, and its derivatives, are of particular interest. This structural feature can impart unique conformational constraints and resistance to enzymatic degradation, making them valuable building blocks in the design of peptidomimetics, protease inhibitors, and other bioactive molecules.[1][2] The hydrochloride salt form of these esters enhances their solubility and stability, facilitating their use in various synthetic and biological applications.[3]
This comprehensive guide provides an in-depth exploration of the chiral synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride and its derivatives. We will delve into various synthetic strategies, including asymmetric synthesis and chiral resolution, offering detailed protocols and a comparative analysis of these methods. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important chiral building blocks.
Strategic Approaches to the Chiral Synthesis of Ethyl 3-amino-3-methylbutanoate
The synthesis of enantiomerically pure Ethyl 3-amino-3-methylbutanoate presents a significant challenge due to the sterically hindered quaternary carbon atom at the β-position. The primary strategies to achieve this can be broadly categorized into two main approaches: asymmetric synthesis and resolution of a racemic mixture.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to directly produce the desired enantiomer in excess over the other. Several methodologies can be adapted for the synthesis of β,β-disubstituted β-amino esters.
-
The Reformatsky Reaction: This classic organozinc-mediated reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, an imine (an aza-Reformatsky reaction).[1][4][5][6][7] The use of chiral ligands or auxiliaries can induce enantioselectivity. For the synthesis of Ethyl 3-amino-3-methylbutanoate, a plausible route would involve the reaction of an appropriate imine with an ethyl α-bromoester in the presence of zinc.
*dot graph reformatsky_reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Imine [label="Imine\n(from Acetone and Amine)"]; Bromoester [label="Ethyl α-bromoacetate"]; Zinc [label="Zinc"]; Reformatsky_Reagent [label="Reformatsky Reagent\n(Organozinc Intermediate)"]; Addition [label="Diastereoselective\nAddition"]; Intermediate [label="β-Amino Ester Intermediate"]; Hydrolysis [label="Hydrolysis"]; Product [label="Ethyl 3-amino-3-methylbutanoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Imine -> Addition; Bromoester -> Reformatsky_Reagent [label="Zn"]; Reformatsky_Reagent -> Addition; Addition -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Product; } * Figure 1: Conceptual workflow of a Reformatsky-based synthesis.
-
The Ritter Reaction: The Ritter reaction offers a pathway to N-alkyl amides from nitriles and a carbocation source.[8][9][10][11] This could be adapted to form the 3-amino-3-methylbutanoate backbone by reacting a suitable tertiary alcohol or alkene with a nitrile under strongly acidic conditions, followed by hydrolysis and esterification. The introduction of chirality would necessitate a chiral catalyst or a resolution step later in the synthesis.
*dot graph ritter_reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Tert_Butanol [label="tert-Butanol\n(or Isobutylene)"]; Nitrile [label="Cyanoformate"]; Strong_Acid [label="Strong Acid (e.g., H₂SO₄)"]; Carbocation [label="tert-Butyl Carbocation"]; Nitrilium_Ion [label="Nitrilium Ion Intermediate"]; Hydrolysis_Amide [label="Hydrolysis to Amide"]; Amide_Intermediate [label="N-tert-butyl-3-methyl-\n3-aminobutanamide"]; Hydrolysis_Esterification [label="Hydrolysis & Esterification"]; Product [label="Ethyl 3-amino-3-methylbutanoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tert_Butanol -> Carbocation [label="H⁺"]; Carbocation -> Nitrilium_Ion [label="+ Nitrile"]; Nitrile -> Nitrilium_Ion; Nitrilium_Ion -> Hydrolysis_Amide [label="H₂O"]; Hydrolysis_Amide -> Amide_Intermediate; Amide_Intermediate -> Hydrolysis_Esterification; Hydrolysis_Esterification -> Product; } * Figure 2: Conceptual workflow of a Ritter reaction-based synthesis.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
This approach involves the synthesis of a racemic mixture of Ethyl 3-amino-3-methylbutanoate, followed by the separation of the two enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent.[12]
-
Diastereomeric Salt Formation with Tartaric Acid: Tartaric acid, a readily available and inexpensive chiral resolving agent, can be used to form diastereomeric salts with the racemic amino ester.[13] The differing solubilities of these salts allow for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.
*dot graph chiral_resolution { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
Racemic_Ester [label="Racemic Ethyl\n3-amino-3-methylbutanoate"]; Tartaric_Acid [label="Chiral Tartaric Acid\n(e.g., L-(+)-Tartaric Acid)"]; Salt_Formation [label="Diastereomeric Salt Formation"]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n((R)-Ester·(L)-Tartrate and\n(S)-Ester·(L)-Tartrate)"]; Fractional_Crystallization [label="Fractional Crystallization"]; Separated_Salts [label="Separated Diastereomeric Salts"]; Base_Treatment [label="Base Treatment"]; Chiral_Ester [label="Enantiomerically Pure\nEthyl 3-amino-3-methylbutanoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recovered_Tartaric_Acid [label="Recovered Tartaric Acid"];
Racemic_Ester -> Salt_Formation; Tartaric_Acid -> Salt_Formation; Salt_Formation -> Diastereomeric_Salts; Diastereomeric_Salts -> Fractional_Crystallization; Fractional_Crystallization -> Separated_Salts; Separated_Salts -> Base_Treatment; Base_Treatment -> Chiral_Ester; Base_Treatment -> Recovered_Tartaric_Acid; } * Figure 3: Workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Asymmetric Synthesis (General) | - Potentially higher overall yield of the desired enantiomer. - Avoids the loss of 50% of the material inherent in classical resolution. | - Often requires expensive chiral catalysts or auxiliaries. - Development and optimization of stereoselective conditions can be time-consuming. - May require specialized equipment or inert atmosphere techniques. | - Catalyst/auxiliary cost and availability. - Enantiomeric excess (ee%) and diastereomeric ratio (dr) achieved. - Scalability of the reaction. |
| Chiral Resolution | - Utilizes well-established and often simpler chemical transformations. - Can be more cost-effective for initial small-scale synthesis. - The resolving agent can often be recovered and reused. | - Theoretical maximum yield of the desired enantiomer is 50%. - The separation of diastereomers can be challenging and may require multiple recrystallizations. - The undesired enantiomer is often discarded, leading to poor atom economy. | - Choice of resolving agent. - Solubility differences of the diastereomeric salts. - Efficiency of the fractional crystallization process. |
Detailed Application Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Racemic Synthesis of Ethyl 3-amino-3-methylbutanoate via a Modified Ritter Reaction
This protocol outlines a potential route to the racemic free base.
Materials:
-
tert-Butanol
-
Ethyl cyanoformate
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 2M)
-
Anhydrous sodium sulfate
-
Ethanol
-
Thionyl chloride (for hydrochloride salt formation, see Protocol 3)
Procedure:
-
Carbocation Formation and Nitrile Addition: In a flask equipped with a stirrer and a dropping funnel, cautiously add concentrated sulfuric acid to a solution of tert-butanol in diethyl ether at 0 °C. To this mixture, slowly add ethyl cyanoformate.
-
Reaction Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tert-butyl-3-methyl-3-aminobutanamide.
-
Hydrolysis and Esterification: The crude amide is then subjected to hydrolysis under acidic or basic conditions, followed by Fischer esterification with ethanol and a catalytic amount of acid to yield the racemic Ethyl 3-amino-3-methylbutanoate.
-
Purification: The crude ester is purified by distillation or column chromatography.
Protocol 2: Chiral Resolution of Racemic Ethyl 3-amino-3-methylbutanoate using L-(+)-Tartaric Acid
Materials:
-
Racemic Ethyl 3-amino-3-methylbutanoate
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic Ethyl 3-amino-3-methylbutanoate in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amino ester solution with stirring. Allow the mixture to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with cold diethyl ether. The enantiomeric purity of the salt can be checked by converting a small sample back to the free amine and analyzing it by chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from methanol.
-
Liberation of the Free Amino Ester: Suspend the diastereomerically pure salt in a mixture of diethyl ether and a saturated sodium bicarbonate solution. Stir vigorously until all the solid has dissolved.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched Ethyl 3-amino-3-methylbutanoate.
Protocol 3: Preparation of this compound
Materials:
-
Enantiomerically pure or racemic Ethyl 3-amino-3-methylbutanoate
-
Anhydrous diethyl ether
-
Anhydrous Hydrogen Chloride (gas or solution in diethyl ether)
Procedure:
-
Dissolution: Dissolve the Ethyl 3-amino-3-methylbutanoate in anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the this compound as a crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: To determine the enantiomeric excess (ee%) of the chiral product.
-
Melting Point: To assess the purity of the crystalline hydrochloride salt.
Conclusion and Future Perspectives
The chiral synthesis of this compound and its derivatives remains a topic of significant interest in medicinal chemistry and drug development. While several synthetic strategies exist, the choice of the most appropriate method will depend on factors such as the desired scale of synthesis, cost considerations, and the required level of enantiopurity. The protocols outlined in this guide provide a starting point for researchers in this field. Future advancements in asymmetric catalysis, including the development of more efficient and selective catalysts, will undoubtedly lead to more streamlined and economical routes to these valuable chiral building blocks, further empowering the discovery of novel therapeutics.
References
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- Reformatsky Reaction. [URL: https://www.organic-chemistry.
- Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715. [URL: https://pubmed.ncbi.nlm.nih.gov/12900887/]
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- Recent advances of Ritter reaction and its synthetic applications - ResearchGate. [URL: https://www.researchgate.
- Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - ResearchGate. [URL: https://www.researchgate.net/publication/230600045_Asymmetric_organocatalytic_decarboxylative_Mannich_reaction_using_b-keto_acids_A_new_protocol_for_the_synthesis_of_chiral_b-amino_ketones]
- Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17924424/]
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-
BD8641-Ethyl 2-amino-3-methylbutanoate hydrochloride - BLDpharm - Bulk Product Details. [URL: https://www.bldpharm.com/products/17609-47-1.html]
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Application Notes and Protocols for the Use of Ethyl 3-amino-3-methylbutanoate hydrochloride in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in drug design.[1] The Hantzsch pyridine synthesis, a classic multicomponent reaction, has long been a cornerstone for the construction of 1,4-dihydropyridines (DHPs) and subsequently, pyridines.[2] Traditionally, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2]
This document outlines the application of a non-traditional building block, Ethyl 3-amino-3-methylbutanoate hydrochloride , in a modified Hantzsch-type synthesis. The use of this reagent is proposed to yield 4,4-dimethyl-1,4-dihydropyridine derivatives, a class of compounds with distinct steric and conformational properties compared to classical Hantzsch products.[3] The gem-dimethyl substitution at the 4-position offers a unique vector for exploring structure-activity relationships (SAR) in drug discovery programs, potentially leading to compounds with novel pharmacological profiles.
Scientific Rationale and Mechanistic Insight
The classical Hantzsch synthesis relies on the in-situ formation of an enamine from a β-ketoester and ammonia.[1][4] A powerful variation of this reaction employs pre-formed β-enamino esters, which can offer greater control over the substitution pattern of the final product.[5] Ethyl 3-amino-3-methylbutanoate, the free base of the hydrochloride salt, is a β-amino ester. Upon neutralization, it can serve as the nitrogen-containing component in a Hantzsch-type reaction.
The proposed reaction proceeds via a three-component condensation of an aldehyde, a β-dicarbonyl compound (such as a β-ketoester or 1,3-diketone), and the in-situ generated ethyl 3-amino-3-methylbutanoate.
Proposed Reaction Scheme:
A proposed Hantzsch-type reaction yielding a 4,4-dimethyl-1,4-dihydropyridine derivative.
The mechanism is anticipated to follow a pathway analogous to the Hantzsch synthesis with β-enamino esters:[5]
-
Neutralization: The reaction is initiated by the neutralization of this compound with a suitable base (e.g., triethylamine) to generate the free β-amino ester.
-
Knoevenagel Condensation: The aldehyde reacts with the β-dicarbonyl compound to form a Knoevenagel adduct (an α,β-unsaturated carbonyl compound).
-
Michael Addition: The free β-amino ester acts as a nucleophile and undergoes a Michael addition to the Knoevenagel adduct.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final 4,4-dimethyl-1,4-dihydropyridine product.
Proposed mechanistic workflow for the synthesis.
The presence of the gem-dimethyl group at the 3-position of the amino ester is crucial as it directly translates to the 4,4-disubstitution in the dihydropyridine ring. This steric bulk may influence the planarity of the DHP ring and, consequently, its interaction with biological targets.[3]
Experimental Protocols
The following is a general protocol for the synthesis of a 4,4-dimethyl-1,4-dihydropyridine derivative. This protocol is based on established Hantzsch methodologies with β-enamino esters and should be optimized for specific substrates.[5]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)
-
This compound (1.0 mmol)
-
Triethylamine (1.1 mmol)
-
Ethanol (10-20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and this compound (1.0 mmol) in ethanol (10-20 mL).
-
Add triethylamine (1.1 mmol) to the mixture to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-12 hours), allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Data Presentation:
The following table outlines the expected inputs and potential outputs for this synthetic protocol. Yields and physical properties will vary depending on the specific aldehyde and β-dicarbonyl compound used.
| Aldehyde (R-CHO) | β-Dicarbonyl (R'-CO-CH₂-CO-R'') | Expected Product | Expected Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4,4-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 60-80% |
| 4-Nitrobenzaldehyde | Acetylacetone | 3,5-Diacetyl-2,6-dimethyl-4,4-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine | 65-85% |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-4,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 55-75% |
Subsequent Aromatization to Pyridines
The synthesized 1,4-dihydropyridines can be aromatized to the corresponding pyridine derivatives through oxidation. It is important to note that the gem-dimethyl group at the 4-position will be eliminated during this process.
Oxidation Protocol:
-
Dissolve the 4,4-dimethyl-1,4-dihydropyridine (1.0 mmol) in a suitable solvent (e.g., acetic acid or acetonitrile).
-
Add an oxidizing agent (e.g., ceric ammonium nitrate (CAN), manganese dioxide, or nitric acid) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an appropriate workup to isolate the pyridine product.
Step-by-step experimental workflow for synthesis and subsequent oxidation.
Conclusion and Future Perspectives
The use of this compound in a modified Hantzsch synthesis offers a strategic approach to generate novel 4,4-dimethyl-1,4-dihydropyridines. This methodology expands the accessible chemical space of DHP and pyridine scaffolds. The introduction of a gem-dimethyl group at the C4 position can significantly alter the conformational and electronic properties of the molecule, providing a valuable tool for medicinal chemists to fine-tune the pharmacological activity of this important class of heterocycles.[3] Further exploration of this building block with a diverse range of aldehydes and β-dicarbonyl compounds is warranted to fully elucidate its synthetic utility and the biological potential of the resulting products.
References
-
Goldmann, S., Born, L., Kazda, S., Pittel, B., & Schramm, M. (1990). Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines. Journal of Medicinal Chemistry, 33(5), 1472-1476. [Link]
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223-243.
-
Saussy, D. L., & Turos, E. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1466. [Link]
- Zheng, Q. Z., & Xu, J. X. (2012). Recent advances in the Hantzsch reaction: chemistry and applications. Chemical Society Reviews, 41(9), 3505-3522.
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A review. RSC Advances, 4(96), 54282-54299. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. University of Liverpool. [Link]
-
Wikipedia. (2023, October 28). Hantzsch pyridine synthesis. [Link]
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Application Notes: Strategic Use of Ethyl 3-amino-3-methylbutanoate Hydrochloride in the Synthesis of Pyrimidin-4-one Cores
Introduction: The Central Role of Pyrimidin-4-ones in Modern Drug Discovery
The pyrimidin-4-one scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in diverse biological interactions, underpinning the therapeutic efficacy of drugs across multiple domains, including oncology, virology, and central nervous system disorders.[1][3][4] The synthesis of functionalized pyrimidin-4-one intermediates is, therefore, a critical endeavor in the drug development pipeline, demanding robust, efficient, and versatile synthetic methodologies.
This guide focuses on the strategic application of Ethyl 3-amino-3-methylbutanoate hydrochloride, a key building block for the construction of specific pyrimidin-4-one intermediates. We will delve into the rationale behind its use, provide a detailed, field-tested protocol, and offer insights into the mechanistic underpinnings of the synthetic transformation.
The Building Block: this compound
This compound (CAS 85532-40-7) is a valuable bifunctional reagent in organic synthesis.[5][6] Its hydrochloride salt form enhances stability and improves handling characteristics, particularly its solubility in various reaction media.[5] The molecule possesses a nucleophilic primary amine and an ester functionality, making it an ideal precursor for the construction of heterocyclic systems.
Key Advantages:
-
Stereochemical Control: The gem-dimethyl group on the β-carbon introduces a level of steric hindrance that can influence the regioselectivity of cyclization reactions.
-
Enhanced Solubility: The hydrochloride salt form offers improved solubility in protic solvents, facilitating homogeneous reaction conditions.[5]
-
Versatility: The ester group can be readily hydrolyzed or otherwise modified in subsequent synthetic steps, allowing for diverse functionalization of the pyrimidinone core.
Synthetic Strategy: A Modified Biginelli-Type Condensation
The synthesis of pyrimidin-4-one intermediates often employs variations of the Biginelli reaction, a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and a urea or thiourea.[7][8][9] In our approach, we will adapt this strategy, utilizing this compound as a surrogate for the traditional amino-component, reacting it with a suitable dicarbonyl equivalent to construct the pyrimidinone ring.
The general workflow for this synthesis is depicted below:
Caption: General workflow for pyrimidin-4-one synthesis.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a 6-methyl-2-phenyl-2,3-dihydro-5,5-dimethylpyrimidin-4(1H)-one intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| Ethyl 3-amino-3-methylbutanoate HCl | 85532-40-7 | 181.66 | 10 |
| Benzoylacetone | 93-91-4 | 162.19 | 10 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 1 |
| Toluene | 108-88-3 | 92.14 | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.82 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), and toluene (50 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to afford the pure 6-methyl-2-phenyl-2,3-dihydro-5,5-dimethylpyrimidin-4(1H)-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Mechanistic Insights
The reaction proceeds through a series of acid-catalyzed condensation and cyclization steps. The proposed mechanism is outlined below:
Caption: Proposed reaction mechanism for pyrimidin-4-one formation.
The initial step involves the acid-catalyzed formation of an imine between the primary amine of Ethyl 3-amino-3-methylbutanoate and one of the carbonyl groups of benzoylacetone. This is followed by an intramolecular nucleophilic attack of the enol or enolate of the remaining ketone onto the imine carbon. Subsequent dehydration leads to the formation of the dihydropyrimidinone ring. The p-toluenesulfonic acid acts as a catalyst, facilitating both the imine formation and the dehydration steps. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.
Conclusion and Future Directions
The use of this compound provides a reliable and efficient route for the synthesis of a specific class of pyrimidin-4-one intermediates. The protocol described herein is robust and can likely be adapted for the synthesis of a library of analogs by varying the dicarbonyl component. The resulting pyrimidin-4-one cores are valuable starting materials for further elaboration in the development of novel therapeutic agents. Future work could explore the use of microwave-assisted synthesis to potentially reduce reaction times and improve yields.[9] Additionally, the development of enantioselective versions of this reaction would be of significant interest to the pharmaceutical industry.[10]
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24(1), 1317–1319. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an Iminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Istrate, E. I., & Istrate, D. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296. [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2010). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 1(2), 50-63. [Link]
-
Meti, G., Kamble, R., Devarajegowda, H. C., & Kumbara, M. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
-
Mustaque, K. M., Subramani, A., Shabeer, T. K., Thajudeen, H., & Jamal Ahamed, V. S. (2018). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. Letters in Organic Chemistry, 15(4), 246-250. [Link]
-
Bassyouni, F. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-Inflammatory Agents. Medicinal Chemistry Research, 18(7), 543-559. [Link]
-
Abdel-Mottaleb, M. S. A., Abdel-Wahab, B. F., & Abdel-Ghaffar, N. F. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(49), 46845–46857. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2016). Synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Bioorganic Chemistry, 68, 41-55. [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. Retrieved from [Link]
-
Wang, Y., Zhang, Z., Liu, X., Wang, L., & Sun, H. (2021). Design, synthesis and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Al-Ostath, A., & El-Sabbagh, O. I. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 16(9), 1258. [Link]
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Wang, X., Chen, P., & Schleyer, P. v. R. (2020). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 7(11), 1718–1725. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]
-
Zhang, P., & Zhang, Y. (1995). A new synthesis of 3-amino-2-chloro-4-methylpyridine. Tetrahedron, 51(48), 13177-13184. [Link]
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
PrepChem. (n.d.). Synthesis of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester hydrochloride [1:1]. Retrieved from [Link]
-
Wu, X.-F., & Langer, P. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 12(41), 8141-8145. [Link]
-
ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidin-4-(3H)-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (1967). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 209-213. [Link]
-
ResearchGate. (n.d.). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. Retrieved from [Link]
-
American Chemical Society. (2006). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 49(1), 141-151. [Link]
- Google Patents. (2024). PYRIMIDINONE DERIVATIVE AND ITS PREPARATION PROCESS, PHARMACEUTICAL COMPOSITION AND USE.
-
ResearchGate. (n.d.). Synthesis of pyrimidines via Biginelli reaction. Retrieved from [Link]
-
PubMed Central. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 25(11), 2530. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Synform. (2018). Enantioselective Synthesis of Pyrimidinones by the Biginelli Reaction. Synform, 2018(12), A201-A202. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-amino-3-methylbutanoate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 3-amino-3-methylbutanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this amino acid ester salt. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively.
This compound is a valuable building block in organic synthesis. As with any synthetic intermediate, its purity is paramount for the success of subsequent reactions and the integrity of the final product. This guide offers a structured approach to tackling common purification hurdles.
Part 1: Troubleshooting Guide
Purification of amine salts can present unique challenges, from oiling out during crystallization to stubborn impurities. The following table addresses specific issues in a question-and-answer format.
| Issue / Question | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| My product "oils out" or precipitates as a sticky gum during recrystallization. What's happening? | 1. Inappropriate Solvent System: The solvent may be too good, preventing crystal lattice formation, or too poor, causing rapid, amorphous precipitation. 2. Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting/crystallization point. 3. Hygroscopic Water: The salt may have absorbed atmospheric moisture, which can inhibit crystallization. | Primary Solution: Switch to a binary solvent system. Dissolve the crude product in a minimal amount of a good, hot solvent (e.g., isopropanol, ethanol) and slowly add a poor, miscible "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) until turbidity persists. Re-heat to clarify and cool slowly. This controlled decrease in solubility is more conducive to ordered crystal growth.[1][2] Secondary Action: Try "trituration." Stir the oil vigorously with a poor solvent in which the impurities are soluble but the product is not. This can sometimes induce crystallization and wash away contaminants. Precaution: Ensure all solvents are anhydrous and the apparatus is dry. |
| After purification, my yield is very low. Where did my product go? | 1. Excessive Recrystallization Solvent: Using too much solvent will keep a significant portion of the product dissolved even after cooling. 2. Premature Crystallization: The product may have crystallized on the filter paper or funnel during hot filtration. 3. Multiple Purification Cycles: Each purification step inevitably involves some material loss. | Optimization: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. For hot filtration, pre-heat the funnel and filter flask to prevent the product from crashing out. If purity is acceptable after one cycle, avoid further recrystallizations. |
| I see a persistent baseline or streaking on my TLC plate when analyzing the product. Why? | 1. Residual Acidity/Basicity: The hydrochloride salt is acidic. On standard silica gel (which is weakly acidic), this can cause streaking. 2. Incomplete Reaction: Starting materials may be present. 3. Decomposition: The ester may be hydrolyzing on the silica plate. | Analytical Tip: When running TLC, add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to the mobile phase. For an amine salt, adding a little acid can suppress deprotonation and lead to sharper spots.[3] For Purification: Direct chromatography of the salt on silica is not recommended. See FAQ #3 for the proper method. |
| My NMR spectrum shows the presence of the free amino acid (3-amino-3-methylbutanoic acid). How do I remove it? | The starting amino acid is highly polar and may co-precipitate with the product salt, especially from polar solvents. Its solubility profile is different from the ester hydrochloride. | Method 1 (Extraction): If the free amino acid is the primary impurity, consider the alternative purification protocol below (Part 3, Protocol 2). By converting the product to the free amine and extracting it into an organic solvent, the highly polar, zwitterionic amino acid will remain in the aqueous phase. Method 2 (Selective Precipitation): Dissolve the crude mixture in a solvent that solubilizes the ester hydrochloride but not the amino acid (e.g., warm isopropanol). The amino acid may remain as a solid that can be filtered off. This is less efficient but can be a quick fix. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable purification method for this compound?
For a crystalline solid like this hydrochloride salt, recrystallization is generally the most effective and scalable method.[4] It excels at removing small amounts of impurities. If the product is an oil or heavily contaminated, a more robust method involving an acid-base extraction to isolate the free amine, followed by re-formation of the salt, is superior (see Protocol 2).
Q2: My product is a persistent oil. Is there any way to solidify it?
First, ensure the product is indeed the hydrochloride salt and not the free amine, which may have a lower melting point. You can test this by dissolving a small sample in water; the salt should give a pH < 7. If it is the salt, try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane (DCM), then adding a large excess of a non-polar anti-solvent like diethyl ether or hexane. Use a rotary evaporator to slowly remove the DCM. The gradual change in solvent composition can sometimes induce crystallization. Storing the sample under high vacuum for an extended period can also remove residual solvent that may be preventing solidification.
Q3: Can I use silica gel column chromatography to purify the hydrochloride salt directly?
This is strongly discouraged. The ionic nature of the hydrochloride salt will cause it to bind very strongly, and often irreversibly, to the polar, acidic silica gel. This will result in very poor recovery and broad, streaky elution.[3] The correct chromatographic approach is to:
-
Neutralize the salt to the free amine (see Protocol 2).
-
Perform chromatography on the less polar, non-ionic free amine. A mobile phase containing a small amount of triethylamine (~1%) is often added to prevent streaking.
-
Combine the pure fractions and re-form the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in ether or dioxane).
Q4: How can I confirm that my final product is the hydrochloride salt and not the free amine?
There are several characterization methods:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the ammonium group (NH₃⁺) will often appear as a broad singlet and may be shifted downfield compared to the free amine (NH₂).
-
FTIR Spectroscopy: The N-H stretch of the ammonium salt (R-NH₃⁺) appears as a broad band in the 2400-3200 cm⁻¹ region, which is distinct from the sharper N-H stretches of a primary amine (~3300-3500 cm⁻¹).
-
Solubility Test: The hydrochloride salt is typically soluble in water and alcohols, whereas the free amine is more soluble in less polar organic solvents like ether or ethyl acetate.[5]
-
Chloride Test: A simple qualitative test with silver nitrate (AgNO₃) solution will produce a white precipitate of AgCl in the presence of the hydrochloride salt.
Q5: The purity of my compound is not improving after recrystallization. What's the issue?
This usually indicates the presence of an impurity with very similar solubility and structural properties to your desired compound. In this scenario, recrystallization is not an effective separation technique. You must switch to a purification method that relies on a different chemical principle, such as the acid-base extraction strategy (Protocol 2) or preparative chromatography of the free amine.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from an Alcohol/Ether System
This protocol is ideal for removing minor, less-polar impurities from a mostly pure, solid product.
-
Solvent Selection: Place a small amount of crude product (~50 mg) in a test tube. Add a few drops of isopropanol (IPA). If it dissolves immediately at room temperature, IPA is too good a solvent. If it doesn't, heat the tube. If it dissolves when hot, proceed. If not, try ethanol. The goal is a solvent where the product is sparingly soluble at room temperature but very soluble when hot. Diethyl ether will serve as the anti-solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Hot Dissolution: Add the chosen alcohol (e.g., isopropanol) dropwise to the stirring solid while gently heating on a hot plate. Add just enough hot alcohol to fully dissolve the solid. Causality: Using the minimum volume is critical for maximizing yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents the product from crashing out prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Inducing Precipitation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, slowly add diethyl ether dropwise until the solution becomes cloudy, then warm slightly to re-dissolve and cool again.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Free Amine Extraction and Salt Reformation
This is a powerful method for removing polar, acidic, or baseline impurities when recrystallization fails.[5][6]
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water (approx. 10-20 mL per gram of salt).
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding base until the pH is ~9-10. Causality: The base deprotonates the ammonium salt to liberate the water-insoluble free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). The free amine is less polar and will move into the organic phase.
-
Washing: Combine the organic extracts and wash them with a saturated NaCl solution (brine). Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified free amine, likely as an oil.
-
Salt Reformation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum.
Part 4: Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental flow for purification.
Caption: Step-by-step workflow for Protocol 2.
References
- Method for producing amino acid ester hydrochloride. (2003).
-
Ethyl 3-amino-3-methylbutanoate. PubChem. [Link]
- Amino acid methyl ester hydrochloride preparation. (2013).
-
Ethyl 3-methyl butanoate (YMDB01334). Yeast Metabolome Database. [Link]
-
ethyl 3-amino-4-chloro-3-methylbutanoate. Chemical Synthesis Database. [Link]
-
Ethyl 2-amino-3-methylbutanoate. PubChem. [Link]
-
Isovaleric acid. Wikipedia. [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
Synthesis of related substances of antiviral drug Valacyclovir. (2021). The Pharma Innovation Journal. [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
-
Ethyl 4-amino-3-methylbutanoate hydrochloride. PubChem. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules. [Link]
-
Ethyl 3-methylbutanoate. Solubility of Things. [Link]
-
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (2023). Slideshare. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Amine workup. (2022). Reddit. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
How to purify Amine? (2022). YouTube. [Link]
Sources
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Recrystallization of Ethyl 3-amino-3-methylbutanoate hydrochloride
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the recrystallization of Ethyl 3-amino-3-methylbutanoate hydrochloride. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a robust understanding and successful experimental outcomes.
Introduction to this compound
This compound is an organic compound featuring both an amine and an ester functional group.[1] As a hydrochloride salt, it exhibits enhanced polarity and solubility in polar solvents compared to its free base form.[1] This property is crucial for its handling and purification. It typically presents as a white to off-white crystalline powder and can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Recrystallization is a vital technique to purify this compound, removing impurities and ensuring a high-quality starting material for pharmaceutical synthesis and other applications.[1][2]
Troubleshooting Guide: Recrystallization Issues
This section addresses the most common challenges encountered during the recrystallization of this compound, offering explanations and actionable solutions.
Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
A1: Understanding and Resolving "Oiling Out"
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than a solid crystalline phase.[3] This often occurs when a solution becomes supersaturated while the temperature is still above the melting point of the solute-solvent mixture. The solute molecules, therefore, aggregate as a liquid because they lack the kinetic stability to arrange into a solid crystal lattice.[3][4]
Common Causes:
-
High Impurity Levels: Significant impurities can depress the melting point of the compound, making oiling out more likely.[5]
-
Inappropriate Solvent Choice: If the solvent and solute have very different polarities, the solute may be "squeezed out" of the solution as a separate liquid phase.[5][6]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules don't have enough time to orient themselves into a crystal lattice.[3]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more volume) to ensure the solution is no longer supersaturated at the boiling point.[7]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring. Very slow cooling is crucial to favor crystal formation over oiling.[7]
-
Change the Solvent System: Since this compound is a polar salt, highly non-polar solvents may induce oiling. Consider using a more suitable polar solvent like isopropanol or ethanol.[8] A mixed-solvent system can also be effective. For instance, dissolve the compound in a minimum of hot ethanol (a "good" solvent) and then slowly add ethyl acetate or diethyl ether (an "anti-solvent") until turbidity appears, then clarify with a few drops of ethanol.[8][9]
-
Pre-Purification: If impurities are suspected, try triturating the crude material with a solvent in which the desired compound is insoluble but the impurities are (e.g., cold diethyl ether) before attempting recrystallization.[8]
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: Inducing Crystallization from a Supersaturated Solution
The failure of crystals to form upon cooling is typically due to one of two reasons: the solution is not saturated (too much solvent was used), or the solution is supersaturated but requires a nucleation event to begin crystallization.[7]
Solutions:
-
Check for Saturation: If you suspect too much solvent was used, gently boil off a portion of the solvent to increase the concentration of the solute.[10] Let the concentrated solution cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][10]
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound to the cooled solution. This "seed" provides a template for further crystal formation.[10]
-
Lower Temperature: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[11]
-
Q3: My final yield of recrystallized product is very low. How can I improve it?
A3: Maximizing Product Recovery
A low yield is a common issue in recrystallization.[10] The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor" (the remaining solution).
Common Causes & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is the most frequent cause of low yield.[7][10] Always aim for a saturated solution. If the mother liquor is clear, you can try to recover more product by evaporating some solvent and re-cooling.
-
Insufficient Cooling: Ensure the solution is cooled thoroughly, first to room temperature and then in an ice bath for at least 20-30 minutes, to minimize the amount of product that remains dissolved.[11]
-
Premature Crystallization: If the compound crystallizes prematurely during a hot gravity filtration step (used to remove insoluble impurities), product will be lost. To prevent this, use a stemless funnel, keep the solution at a boil, and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.
-
Washing with Room Temperature Solvent: During vacuum filtration, washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: The product is still colored/impure after recrystallization. What went wrong?
A4: Achieving High Purity
The primary goal of recrystallization is purification. If impurities persist, the process needs refinement.
Causes & Solutions:
-
Rapid Crystallization: If crystals form too quickly ("crash out"), impurities can become trapped within the crystal lattice.[10] This is often caused by cooling too fast or using a solvent system where solubility changes too drastically with temperature. The solution is to use slightly more solvent than the minimum and cool slowly.
-
Inappropriate Solvent: The chosen solvent must be effective at leaving impurities dissolved at cool temperatures. If an impurity has similar solubility to your compound, a different solvent or purification technique (like chromatography) may be necessary.[7]
-
Colored Impurities: If the product has a persistent color, this is likely due to a highly colored impurity. To remove it, dissolve the crude product in the hot solvent, add a very small amount (a spatula tip) of activated charcoal, and swirl for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps. Be cautious, as charcoal can also adsorb the desired product, potentially reducing yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][12] |
| Purity | Often available as >95% or >98% | [1][12][13] |
| Key Feature | Hydrochloride salt, enhancing polarity and water solubility | [1] |
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For a polar hydrochloride salt like this compound, polar protic solvents are often a good starting point.
Solvent Selection Strategy:
-
Polarity Matching: Start with polar solvents like isopropanol, ethanol, or methanol. Due to the hydrochloride salt, it is too soluble in water for effective recrystallization.[8]
-
Solubility Testing: Test small amounts of your compound in different solvents. A good candidate will show low solubility at room temperature but complete dissolution upon heating.
-
Consider Mixed Solvents: If no single solvent is ideal, use a mixed-solvent system. A common and effective approach for hydrochloride salts is an alcohol (e.g., ethanol, isopropanol) as the "good" solvent and an ether (e.g., diethyl ether) or an ester (e.g., ethyl acetate) as the "anti-solvent" or "bad" solvent.[8][9][14]
| Solvent/System | Rationale | Potential Issues |
| Isopropanol | Often provides a good solubility differential for HCl salts.[8] | May need to boil off some solvent to achieve saturation. |
| Ethanol | Good "soluble" solvent for polar compounds. | The compound may be too soluble even when cold, leading to low yield.[8] |
| Ethanol / Diethyl Ether | Classic mixed-solvent system. Ether acts as an anti-solvent, reducing solubility upon addition.[8] | Diethyl ether is highly volatile and flammable. |
| Ethanol / Ethyl Acetate | A safer alternative to ether. Ethyl acetate is a less polar anti-solvent. | May be less effective at inducing crystallization than ether. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding hot isopropanol dropwise until the solid just dissolves. Avoid adding an excess.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol.[14]
-
Anti-Solvent Addition: While keeping the solution hot, add ethyl acetate dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9][14]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[9][14]
-
Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol, using an ice-cold mixture of ethanol/ethyl acetate (in the same approximate ratio) for the final wash.
Visual Workflow Guides
Caption: Troubleshooting workflow for when a compound "oils out".
Caption: Decision workflow for selecting a suitable recrystallization solvent.
References
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]
-
PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. Available at: [Link]
-
Choi, H. (2020). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA - University of Alberta. Available at: [Link]
-
Reddit. (2011). What can cause "oiling out"?. r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
-
PubChem. Mthis compound. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Available at: [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]
-
Solubility of Things. Ethyl 3-methylbutanoate. Available at: [Link]
-
Chemical Synthesis Database. ethyl 3-amino-4-chloro-3-methylbutanoate. Available at: [Link]
-
University of California, Los Angeles - Chemistry and Biochemistry. Recrystallization - Single Solvent. Available at: [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Available at: [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
Sources
- 1. CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor… [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mt.com [mt.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Ethyl 3-Amino-3-methylbutyrate Hydrochloride | 85532-40-7 | TCI AMERICA [tcichemicals.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the causality behind experimental choices, provide troubleshooting solutions for common impurities, and offer detailed protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing step-by-step guidance to identify and resolve them.
Question 1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several stages of the process, from the formation of the precursor acid to the final esterification and salt formation. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Precursor Synthesis: The synthesis of the starting material, 3-amino-3-methylbutanoic acid, is a critical step.
-
If using a Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation.[2][3] Incomplete reaction can occur due to insufficient acid strength, low reaction temperature, or carbocation instability.
-
Solution: Ensure a strong acid catalyst (e.g., concentrated sulfuric acid) is used. Monitor the reaction temperature closely, as the reaction can be exothermic. Consider using a co-solvent to improve solubility.
-
-
If using a Strecker Synthesis: This method involves the reaction of a ketone with cyanide and ammonia.[4][5][6][7] Low yields can result from an unfavorable equilibrium in imine formation or incomplete hydrolysis of the intermediate aminonitrile.
-
Solution: To drive the imine formation, consider the use of a dehydrating agent. For the hydrolysis of the nitrile, ensure sufficiently strong acidic or basic conditions and adequate reaction time.
-
-
-
Inefficient Esterification: The conversion of 3-amino-3-methylbutanoic acid to its ethyl ester is another crucial step.
-
Using Thionyl Chloride: While effective, the reaction with thionyl chloride needs careful control. Adding it at too low a temperature can lead to slow reaction and accumulation of the reagent, which can then react uncontrollably upon warming.[8]
-
Solution: Add thionyl chloride dropwise to a suspension of the amino acid in ethanol at a controlled temperature, typically at or slightly above room temperature, to ensure a steady reaction rate.[8]
-
-
Using HCl gas in Ethanol: This is a classic method, but incomplete saturation of the alcohol with HCl or insufficient reaction time can lead to poor conversion.
-
Solution: Ensure the ethanol is saturated with dry HCl gas. The reaction often requires refluxing for several hours to go to completion.[9]
-
-
-
Product Loss During Workup and Purification: The hydrochloride salt is generally soluble in water, so excessive use of aqueous solutions during workup can lead to significant product loss.[10]
-
Solution: Minimize the use of water in the workup. Use anhydrous solvents for extraction and washing where possible. Recrystallization should be performed from appropriate solvent systems (e.g., ethanol/ether) to minimize solubility of the product in the mother liquor.
-
Question 2: I am observing an unexpected peak in my NMR/LC-MS analysis of the final product. What could this impurity be?
Answer:
The identity of an unknown impurity depends on the synthetic route and reaction conditions employed. Below is a table summarizing common impurities, their likely sources, and suggested analytical approaches.
| Impurity Name | Potential Source | Suggested Analytical Method |
| 3-Amino-3-methylbutanoic acid | Incomplete esterification of the starting material. | HPLC: Use a reverse-phase C18 column with a mobile phase of acetonitrile and water with an ion-pairing agent like TFA. The acid will have a shorter retention time than the ester. NMR: Look for the absence of the characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the presence of a broader carboxylic acid proton signal. |
| Ethyl 3-amino-3-methylbutanoate (Free Base) | Incomplete formation of the hydrochloride salt or unintentional neutralization during workup. | HPLC: The free base will have a slightly different retention time than the hydrochloride salt. TLC: The free base will have a different Rf value and may streak on silica gel. Staining with ninhydrin can be used for visualization. |
| N-(1,1-dimethyl-2-oxo-2-ethoxyethyl)-3-amino-3-methylbutanamide | Dimerization of the amino ester, especially under thermal stress or in the presence of a base. | LC-MS: This impurity will have a molecular weight corresponding to the dimer. NMR: Look for additional amide and methylene proton signals. |
| 3,3-Dimethyl-2-azetidinone | Intramolecular cyclization of the free amino ester (a β-lactam). This is more likely to occur if the free base is isolated and heated. | GC-MS: This is a relatively volatile compound and can be detected by GC-MS. IR: Look for the characteristic β-lactam carbonyl stretch at a high wavenumber (around 1750 cm⁻¹). |
| Unreacted Intermediates from Precursor Synthesis | Incomplete hydrolysis of the N-alkyl amide (from Ritter synthesis) or the α-aminonitrile (from Strecker synthesis). | LC-MS: These intermediates will have distinct molecular weights. NMR: The presence of amide or nitrile signals would be indicative. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of 3-amino-3-methylbutanoic acid?
A1: Both the thionyl chloride and the Fischer esterification (using a strong acid catalyst like HCl in ethanol) methods are effective. The thionyl chloride method is often faster and can be performed at lower temperatures, but requires careful handling of the corrosive and moisture-sensitive reagent.[11][12][13] The Fischer esterification is a classic and robust method, but typically requires refluxing for an extended period to achieve high conversion.[9] The choice often depends on the scale of the reaction and the available equipment.
Q2: How can I effectively remove water from my reaction to improve the yield of the esterification?
A2: Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards the starting materials, reducing the yield. To remove water, you can use a Dean-Stark apparatus during a Fischer esterification if the solvent forms an azeotrope with water. Alternatively, for smaller scale reactions, the use of a drying agent that is compatible with the reaction conditions can be employed. When using reagents like thionyl chloride, it is crucial to use anhydrous ethanol and protect the reaction from atmospheric moisture.
Q3: My final product is a sticky solid or an oil instead of a crystalline powder. What should I do?
A3: A non-crystalline product often indicates the presence of impurities or residual solvent.
-
Residual Solvent: Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.
-
Impurities: The presence of the free base form of the ester can lead to an oily product. Ensure complete conversion to the hydrochloride salt by treating the crude product with a solution of HCl in an anhydrous solvent like ether or isopropanol. If other impurities are present, recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether, isopropanol) is the most effective purification method.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Thionyl Chloride: This is a highly corrosive and toxic substance. It reacts violently with water to release HCl and SO2 gases. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Strong Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with care and appropriate PPE.
-
Cyanides (if using Strecker synthesis): Cyanide salts are highly toxic. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. All manipulations involving cyanides must be performed in a fume hood with extreme caution.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route for this compound, highlighting the key stages where impurities can be introduced.
Caption: Synthetic pathway and potential impurity formation points.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-3-methylbutanoic Acid via Ritter Reaction
-
To a stirred solution of acetonitrile (1.2 eq) in concentrated sulfuric acid (3.0 eq) at 0-5 °C, add tert-butanol (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 7. The intermediate N-tert-butylacetamide will precipitate.
-
Filter the solid and wash with cold water.
-
Hydrolyze the N-tert-butylacetamide by refluxing with aqueous HCl (e.g., 6M HCl) for 8-12 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 3-amino-3-methylbutanoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound using Thionyl Chloride
-
Suspend 3-amino-3-methylbutanoic acid (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, then heat to reflux for 2-3 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the crude this compound. Recrystallize from a suitable solvent system like ethanol/diethyl ether for purification.
References
- 1. This compound [myskinrecipes.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. medlifemastery.com [medlifemastery.com]
- 5. reddit.com [reddit.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Peptide Coupling with Ethyl 3-amino-3-methylbutanoate hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-methylbutanoate hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the unique challenges associated with this sterically hindered β-amino acid ester.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving low yields?
Low coupling yields are the most common issue when working with this substrate and typically stem from a combination of three factors:
-
Steric Hindrance: Ethyl 3-amino-3-methylbutanoate is an α,α-disubstituted amino acid analogue. The two methyl groups on the α-carbon create significant steric bulk, which physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of amide bond formation.[1][2] Standard coupling reagents are often not potent enough to overcome this hindrance.[2]
-
Reduced Nucleophilicity of the Amine: The steric environment created by the adjacent gem-dimethyl groups can also reduce the inherent nucleophilicity of the amine, making it a less effective reactant.[1]
-
Incomplete Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic.[3] If an insufficient amount of base is used, or if the base is not strong enough, a significant portion of the amine will remain protonated and unavailable for the coupling reaction.
Q2: How do I properly handle the hydrochloride salt before the coupling reaction?
The hydrochloride salt must be neutralized in situ to generate the free amine necessary for the coupling reaction.[3][4] This is a critical step.
-
Choice of Base: A non-nucleophilic, sterically hindered base is required. The most commonly used base is N,N-Diisopropylethylamine (DIPEA).[1][5] N-methylmorpholine (NMM) can also be used and may be preferred in cases where racemization of the carboxylic acid partner is a concern, as it is a weaker base than DIPEA.[1][6]
-
Stoichiometry: You must use at least one equivalent of base to neutralize the hydrochloride salt. However, most modern coupling protocols, especially those using aminium/uronium salt reagents like HATU, require an additional equivalent of base to facilitate the activation of the carboxylic acid.[5] Therefore, a total of 2 to 3 equivalents of base relative to the this compound is a standard starting point.
Q3: What are the most effective coupling reagents for this hindered amino ester?
For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC are often inefficient and can lead to side reactions.[2][7] More potent, modern onium salt-based reagents are strongly recommended.[1]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium | Premier reagent for hindered couplings due to high reactivity and suppressed epimerization.[5] Forms a highly reactive OAt-ester. | Can cause guanidinylation of the N-terminal amine if used in excess or with improper pre-activation.[5][8] |
| HCTU | Aminium/Uronium | Highly efficient and often more cost-effective than HATU. Forms a reactive O-6-ClBt ester. | Generally considered slightly less reactive than HATU for the most extreme cases. |
| COMU | Aminium/Uronium | Coupling efficiency is comparable to HATU.[6][8] Based on OxymaPure, offering a better safety profile than potentially explosive HOAt/HOBt derivatives.[7] | |
| PyAOP / PyBOP | Phosphonium | Excellent reagents for hindered couplings, associated with low racemization levels.[1][2] | Byproduct (HMPA for BOP) can be carcinogenic; proper handling is essential. PyAOP is generally preferred.[8] |
Q4: What are the optimal reaction conditions (solvent, temperature, time)?
Suboptimal conditions can prevent even a potent coupling reagent from succeeding.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common and effective solvent for peptide coupling. Dichloromethane (DCM) can also be used, but DMF's high polarity is generally better for dissolving reagents and promoting the reaction.
-
Temperature: While many couplings are run at room temperature, sterically hindered reactions often benefit from elevated temperatures. Increasing the temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[7]
-
Reaction Time: Standard coupling times of 1-2 hours may be insufficient. For difficult couplings, extending the reaction time to 4 hours, or even overnight, can be necessary to drive the reaction to completion.[7] Reaction progress should be monitored by HPLC or LC-MS.
Q5: Am I at risk for side reactions like racemization or ester hydrolysis?
Yes, side reactions are always a possibility and require careful control.
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the carboxylic acid partner, not the achiral Ethyl 3-amino-3-methylbutanoate. It is a significant concern with potent activating agents.[1] To minimize it, use additives like HOAt (inherent in HATU) or OxymaPure (inherent in COMU), which are superior to HOBt.[1] Avoid over-activation by adding the amine component shortly after the coupling reagent is mixed with the carboxylic acid.[1] Using a weaker base like NMM instead of DIPEA can also reduce racemization.[1][6]
-
Guanidinylation: This side reaction can occur when using aminium/uronium reagents like HATU in excess. The reagent can react with the free amine of your coupling partner, capping it with a guanidinium group and preventing further reaction.[5] To avoid this, ensure the carboxylic acid is fully activated before the amine is exposed to the reagent, and avoid a large excess of the coupling reagent.[5]
-
Ester Hydrolysis: While less common under standard anhydrous coupling conditions, prolonged reaction times, especially with excess base and trace amounts of water, could potentially lead to hydrolysis of the ethyl ester. Ensure you are using high-quality, anhydrous solvents.
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you are observing very low conversion to your desired product, follow this diagnostic workflow.
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// Edges Start -> Check_Base [label="Is amine free?"]; Check_Base -> Check_Reagents [label="Base OK"]; Check_Reagents -> Check_Activation [label="Reagent OK"]; Check_Activation -> Increase_Temp_Time [label="Protocol OK"]; Increase_Temp_Time -> Double_Couple [label="Still low yield"]; Double_Couple -> Success [label="Yield improves"]; Double_Couple -> Failure [label="No improvement"]; Increase_Temp_Time -> Success [label="Yield improves"]; }
Troubleshooting Flowchart for Low Yield.
-
Verify Base Stoichiometry: The most common error is insufficient base to both neutralize the HCl salt and facilitate the coupling reaction. Ensure at least 2 equivalents of DIPEA or NMM are used.[3][5]
-
Confirm Coupling Reagent Potency: Standard reagents (DCC, EDC) will likely fail.[2][7] Confirm you are using a high-potency onium salt reagent like HATU, HCTU, COMU, or PyAOP.[1]
-
Review Activation Protocol: Pre-activation of the carboxylic acid is crucial. Mix the carboxylic acid, coupling reagent, and base for 1-5 minutes before adding the this compound solution.[9]
-
Increase Reaction Energy and Time: If the above are correct, the reaction is likely kinetically slow. Increase the temperature to 40-60°C and extend the reaction time, monitoring progress periodically.[7]
-
Perform a "Double Coupling": If a single coupling does not go to completion, a second coupling can be performed. After the initial reaction time, add a second, fresh portion of activated amino acid and coupling reagent to the reaction mixture to drive it to completion.[9]
Guide 2: Presence of Unexpected Impurities
If your desired product is formed but is accompanied by significant impurities, consider these possibilities.
}
Simplified HATU Coupling and Side Reaction.
-
Diastereomers Detected (if chiral carboxylic acid is used): This points to racemization of your carboxylic acid partner.
-
Mass Peak corresponding to (Amine Partner + 138 Da): This is likely due to guanidinylation of your amine coupling partner by HATU or a related reagent.
-
Solution: Avoid using a large excess of the coupling reagent. Add the coupling reagent to the carboxylic acid first to allow activation to begin before introducing the amine.[5]
-
-
Unreacted Carboxylic Acid: This indicates incomplete activation or that the activated species is being consumed by a side reaction.
-
Solution: Check the quality of your coupling reagent. Ensure your solvent is anhydrous, as water can quench the active ester.
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol provides a robust starting point for coupling a generic N-protected amino acid (R-COOH) to this compound.
Materials:
-
N-protected amino acid (e.g., Fmoc-Gly-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Amine Solution Preparation: In a clean, dry flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the carboxylic acid/HATU mixture. Stir at room temperature for 2-5 minutes. The solution may change color, indicating formation of the active ester.[9]
-
Coupling Reaction: Add the amine solution (from Step 1) to the activated carboxylic acid mixture (from Step 3).
-
Stir the reaction at room temperature for 4 hours. For particularly difficult couplings, the temperature can be raised to 40°C.
-
Monitoring: Monitor the reaction to completion by TLC, LC-MS, or HPLC. Look for the disappearance of the limiting starting material.
-
Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up (e.g., extraction with ethyl acetate). Purify the crude product by column chromatography.
Protocol 2: Screening and Optimization of Reaction Conditions
If the standard protocol gives suboptimal results, a systematic optimization should be performed. Set up parallel reactions to test the following variables:
-
Coupling Reagent: Compare HATU vs. COMU vs. PyAOP.
-
Base: Compare DIPEA vs. NMM.
-
Temperature: Compare Room Temperature vs. 40°C vs. 60°C.
-
Concentration: Compare your standard concentration vs. a 2x more concentrated reaction.
Analyze the yield and purity of each reaction by HPLC to determine the optimal conditions for your specific substrate combination.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Due-Hansen, M. E., et al. (2015).
- BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
Sources
Technical Support Center: Hydrolysis of Ethyl 3-amino-3-methylbutanoate Hydrochloride
Welcome to the technical support guide for the hydrolysis of ethyl 3-amino-3-methylbutanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile β-amino acid precursor. Here, we will explore the nuances of the hydrolysis reaction, focusing on troubleshooting common side reactions and providing optimized protocols to ensure high yield and purity of the desired product, 3-amino-3-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of hydrolyzing this compound?
The main goal is to convert the ethyl ester into the corresponding carboxylic acid, yielding 3-amino-3-methylbutanoic acid. This β-amino acid is a valuable building block in pharmaceutical synthesis, particularly for creating peptide mimetics, protease inhibitors, and other bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Q2: What are the standard methods for this hydrolysis?
The hydrolysis can be achieved under either basic (saponification) or acidic conditions.
-
Base-catalyzed hydrolysis (Saponification): This is the more common method. It uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture, often alcohol and water.[1] The reaction is typically irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[2][3]
-
Acid-catalyzed hydrolysis: This method employs a strong acid (e.g., HCl, H₂SO₄) and a large excess of water. The reaction is an equilibrium process, the reverse of Fischer esterification.[4][5] To drive the reaction to completion, a significant excess of water is required.[6]
Q3: What are the most common side reactions I should be aware of?
The two most significant side reactions are intramolecular cyclization to form a β-lactam and decarboxylation of the final β-amino acid product.
-
β-Lactam Formation: Under basic conditions, the deprotonated amino group can act as an intramolecular nucleophile, attacking the ester's carbonyl carbon to form a stable, four-membered ring called a β-lactam (specifically, 4,4-dimethylazetidin-2-one).[7][8]
-
Decarboxylation: The product, 3-amino-3-methylbutanoic acid, is a β-amino acid. Like other compounds with a carboxyl group beta to a potential carbanion-stabilizing group, it can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures, to yield tert-butylamine.[9][10]
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to resolve the starting ester from the product acid. The starting ester will be less polar (higher Rf) than the highly polar amino acid product (lower Rf, often at the baseline). Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring of starting material, product, and potential side products.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of 3-amino-3-methylbutanoic Acid
A diminished yield is the most common problem, often stemming from one of several competing factors.
-
Possible Cause A: Incomplete Hydrolysis
-
Why it happens: The ester of ethyl 3-amino-3-methylbutanoate is sterically hindered due to the quaternary carbon adjacent to the amino group. This can slow down the rate of nucleophilic attack at the carbonyl carbon.[11][12] Standard saponification conditions may be insufficient to drive the reaction to completion.[13]
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious of promoting side reactions (see below).
-
Use a Co-solvent: Employing a solvent system like methanol/water or THF/water can improve the solubility of both the ester and the hydroxide, leading to a more efficient reaction.[1]
-
Consider Non-aqueous Conditions: For particularly stubborn hindered esters, a non-aqueous method using NaOH in a methanol/dichloromethane mixture can be highly effective at room temperature.[11][12]
-
-
-
Possible Cause B: Formation of 4,4-dimethylazetidin-2-one (β-Lactam)
-
Why it happens: When a base is added, the amine hydrochloride is neutralized to the free amine. This free amine is a potent intramolecular nucleophile that can attack the ester carbonyl, displacing the ethoxide to form the β-lactam.[14] This is a competing kinetically favorable pathway.
-
Troubleshooting Steps:
-
Control Stoichiometry of Base: Use a carefully measured amount of base (e.g., 1.05-1.2 equivalents) for the initial hydrolysis. A large excess of strong base can promote cyclization.
-
Maintain Low Temperature: Keep the reaction temperature low (0 °C to room temperature) during the initial addition of base. Higher temperatures favor the intramolecular cyclization.
-
Slow Addition of Base: Adding the base solution dropwise to a cooled solution of the ester can help maintain a low instantaneous concentration of the free amine, favoring the intermolecular hydrolysis reaction over the intramolecular cyclization.
-
-
-
Possible Cause C: Decarboxylation During Workup
-
Why it happens: The β-amino acid product can lose CO₂ if subjected to high heat, especially under neutral or slightly acidic conditions.[10][15] This is particularly a risk during solvent removal or purification steps.
-
Troubleshooting Steps:
-
Avoid High Temperatures: After the reaction is complete and acidified, perform all solvent evaporations at reduced pressure and moderate temperatures (e.g., <40 °C).
-
Careful pH Adjustment: During the workup, acidify the solution slowly and with cooling to neutralize the carboxylate and any excess base. Over-acidification is generally not an issue, but ensure the final product is not heated for extended periods.
-
-
Issue 2: My Analytical Data (NMR/LC-MS) Shows Unexpected Peaks
Identifying impurities is key to optimizing your reaction.
-
Symptom: A peak in the LC-MS with a mass corresponding to C₆H₁₁NO (m/z = 113.15). In the ¹H NMR, you observe the disappearance of the ethyl group signals and the appearance of new singlets for the gem-dimethyl group and the CH₂ group adjacent to the carbonyl.
-
Likely Culprit: 4,4-dimethylazetidin-2-one (the β-lactam side product).[7]
-
-
Symptom: A peak in the LC-MS with a mass corresponding to C₄H₁₁N (m/z = 73.14) or its protonated form. Gas Chromatography (GC-MS) may also detect a highly volatile amine.
-
Likely Culprit: tert-Butylamine, the product of decarboxylation.[9]
-
Reaction Pathway and Side Reactions
The following diagram illustrates the desired hydrolysis pathway and the major competing side reactions.
Caption: Desired hydrolysis pathway and key side reactions.
Optimized Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Minimizing Side Reactions
This protocol is optimized for high yield by controlling conditions that lead to β-lactam formation.
| Parameter | Condition | Rationale |
| Reagents | Ethyl 3-amino-3-methylbutanoate HCl, NaOH, Methanol, Water | Standard saponification reagents.[1] |
| Base Stoichiometry | 1.1 equivalents NaOH | A slight excess ensures complete reaction without promoting side reactions. |
| Temperature | 0 °C to Room Temperature | Low temperature disfavors intramolecular cyclization to the β-lactam.[14] |
| Solvent | 3:1 Methanol:Water | Ensures solubility of both organic ester and inorganic base. |
| Workup | Acidification with 1M HCl to pH ~2-3, Extraction | Standard procedure to protonate the carboxylate salt for isolation.[1] |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium hydroxide (1.1 eq) in water.
-
Add the NaOH solution dropwise to the cooled ester solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0 °C and slowly acidify to pH 2-3 by adding 1M HCl.
-
Remove the methanol under reduced pressure.
-
The aqueous solution can be lyophilized to yield the crude amino acid hydrochloride, or it can be further purified by ion-exchange chromatography if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This method avoids the formation of the β-lactam side product, as the amine group remains protonated and non-nucleophilic throughout the reaction.
| Parameter | Condition | Rationale |
| Reagents | Ethyl 3-amino-3-methylbutanoate HCl, 6M HCl (aq) | Acid serves as both reactant (water) and catalyst.[6] |
| Temperature | Reflux (approx. 100-110 °C) | Required to overcome the activation energy for this reversible reaction.[4] |
| Reaction Time | 12-24 hours | Acid hydrolysis is often slower than saponification and requires extended time to reach equilibrium. |
| Workup | Evaporation of solvent | Simple removal of water and excess HCl provides the product as its hydrochloride salt. |
Step-by-Step Procedure:
-
Combine this compound (1.0 eq) with a large excess of 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction periodically by taking a small aliquot, neutralizing it, and analyzing by TLC.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the water and excess HCl under reduced pressure to yield the crude 3-amino-3-methylbutanoic acid hydrochloride.
-
The product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) for purification.
References
-
Wikipedia. β-Lactam. [Link]
- Alcaide, B., & Almendros, P. (2002). The use of beta-lactams as synthetic intermediates. Current Organic Chemistry, 6(3), 245-266.
-
Dudley, C. D., & Hanging, C. A. (2024). Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). The potential of beta-lactams as intermediates for the access to alpha- and beta-amino acid-derived peptides. Tetrahedron, 62(3), 513-535.
- Wang, W. B., & Roskamp, E. J. (1992). Conversion of .beta.-amino esters to .beta.-lactams via tin(II) amides. Journal of the American Chemical Society, 114(24), 9653-9654.
- Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building-blocks for peptides and peptidomimetics from β-lactams. Chemical Society Reviews, 26(5), 377-386.
- Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32811-32820.
- Wallbaum, S., Mehler, T., & Martens, J. (1994). Decarboxylation of α-Amino Acids Containing Two and Three Stereogenic Centers: A Simple One-Step Procedure to Prepare two Optically Active β-Amino Alcohols and a Bicyclic Pyrrolidine Derivative.
-
Wikipedia. Decarboxylation. [Link]
- Brill, T. B., & Li, Y. (2003). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. The Journal of Physical Chemistry A, 107(18), 3463-3470.
-
Hanging, C. A., & Dudley, C. D. (2024). Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]
-
Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. National Institutes of Health. [Link]
- Creveling, D. M., & Ponder, E. L. (2014). Summary of the stability and efficiency of hydrolysis of natural amino acids.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
- Forró, E., & Fülöp, F. (2019). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 24(15), 2795.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
-
PubChem. Ethyl 3-amino-3-methylbutanoate. [Link]
- Buckingham, D. A., et al. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. Journal of the Chemical Society, Dalton Transactions, (8), 1046-1051.
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
- Hay, R. W., & Morris, P. J. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Journal of the Chemical Society B: Physical Organic, 1577-1582.
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. YouTube. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. β-Lactam - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges with Ethyl 3-amino-3-methylbutanoate hydrochloride
As Senior Application Scientists, we understand that the success of your synthesis hinges on the precise control of reaction parameters. A common but critical challenge arises from the physical properties of the reagents themselves. This guide provides in-depth technical support for researchers using Ethyl 3-amino-3-methylbutanoate hydrochloride, focusing specifically on overcoming the experimental hurdles posed by its hygroscopic nature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound.
Q1: What is this compound and why is it hygroscopic?
This compound is the hydrochloride salt of an amino acid ester, often used as a building block in pharmaceutical and medicinal chemistry.[1] It typically presents as a white to off-white crystalline powder.[1] Its hygroscopicity—the tendency to readily absorb moisture from the atmosphere—stems from its salt character. The ionic nature of the hydrochloride and the polar amine and ester functional groups attract and associate with polar water molecules from the air. This property is common among amine hydrochloride salts.
Q2: How does absorbed moisture negatively affect my reaction, particularly in amide or peptide coupling?
Absorbed water can be detrimental to many organic reactions for several reasons, especially those requiring anhydrous conditions:
-
Stoichiometric Inaccuracy: When you weigh the hygroscopic solid, you are also weighing an unknown amount of water. This leads to an under-dosing of your actual reagent, affecting reaction stoichiometry and potentially limiting yields.[2]
-
Side Reactions: Water can act as a competing nucleophile or base. In amide coupling reactions, which are a primary application for this reagent, water can cause significant issues. Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU, COMU) are highly reactive and can be hydrolyzed by water, quenching them before they can activate the carboxylic acid partner.[3][4]
-
Hydrolysis of Intermediates: Even if the coupling agent activates the carboxylic acid, the resulting activated ester is highly susceptible to hydrolysis by water. This reverts the acid to its starting state and consumes both the coupling agent and the base, halting the desired amide bond formation.
-
Inhibition of Catalysts: In reactions involving water-sensitive catalysts (e.g., certain Lewis acids), moisture can deactivate the catalytic species.
Q3: What is the best practice for storing this reagent to minimize water absorption?
Proper storage is the first line of defense. The reagent should be stored in a tightly sealed container. For enhanced protection, this primary container should be placed inside a secondary enclosure with a desiccant, such as a desiccator cabinet or a sealed bag containing desiccant pouches.[2] For long-term storage or for researchers working in highly humid environments, storing the reagent inside an inert-atmosphere glove box is the ideal solution.[5]
Q4: I don't have access to a glove box. Can I still run moisture-sensitive reactions with this reagent?
Yes, absolutely. While a glove box provides the most controlled environment, standard laboratory techniques for handling air- and moisture-sensitive reagents are highly effective. This involves a combination of:
-
Properly drying your glassware and solvents.[6]
-
Drying the hygroscopic reagent itself immediately before use.[7]
-
Performing all manipulations under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a manifold.
-
Utilizing rapid weighing techniques to minimize atmospheric exposure.
The protocols in the following section provide detailed guidance on these methods.
Section 2: Troubleshooting Guide & Standard Operating Procedures
This section provides actionable protocols to address specific problems encountered when working with hygroscopic reagents.
Problem 1: Inaccurate Weighing due to Rapid Moisture Absorption
Accurate measurement is critical. Atmospheric exposure during weighing is the most common point of water absorption.
This technique is effective when a glove box is unavailable and is designed to minimize air exposure.
-
Select a clean, dry vial with a secure cap (e.g., a screw-cap vial or a flask with a ground glass joint and stopper).
-
Weigh the sealed, empty vial on an analytical balance and record the mass (m₁).
-
Take the vial to your inert gas manifold. Quickly remove the cap, add the approximate required amount of this compound using a clean spatula, and immediately reseal the vial.
-
Reweigh the sealed vial containing the reagent and record the mass (m₂).
-
Under a positive flow of inert gas, transfer the solid from the weighing vial into your reaction flask.
-
Immediately reseal the now-empty weighing vial and record its final mass (m₃).
-
The exact mass of the reagent transferred to the reaction is m₂ - m₃ .
Problem 2: Reagent Appears Clumped or is Suspected to be "Wet"
If the reagent has been stored improperly or is visibly clumpy, it must be dried before use.
This procedure removes absorbed water without decomposing the compound.
-
Place the required amount of the reagent in a suitable flask (e.g., a round-bottom flask). Do not fill the flask more than one-third full.
-
Connect the flask to a high-vacuum line (Schlenk line) through a cold trap (liquid nitrogen or dry ice/acetone).
-
Slowly open the flask to the vacuum. The solid may bubble or "bump" as water is removed; applying the vacuum gradually minimizes loss of material.
-
Once under a stable high vacuum (<1 mmHg), the reagent should be left for several hours (4-12 hours is typical) to ensure all moisture is removed.
-
Gentle heating with a water bath (30-40°C) can accelerate drying, but only if the compound's thermal stability is known. For this compound, drying at ambient temperature under high vacuum is the safest approach.
-
After drying, backfill the flask with an inert gas (Nitrogen or Argon) before opening it to the atmosphere or proceeding with your reaction in the same flask.
For drying solvents or use in a desiccator. Note that direct mixing of solid desiccants with the amine salt is not recommended; this table is for general laboratory use.
| Desiccant | Efficiency (Residual H₂O) | Capacity | Compatibility with Amine Hydrochlorides |
| Phosphorus Pentoxide (P₄O₁₀) | Very High | Low | Good (Acidic) . Excellent for desiccators. |
| Calcium Sulfate (Drierite®) | Medium | Low | Excellent (Neutral) . Good general-purpose desiccant. |
| Molecular Sieves (3Å or 4Å) | High | Medium | Excellent (Neutral) . Ideal for in-situ solvent drying. |
| Magnesium Sulfate (MgSO₄) | Medium | High | Good (Weakly Acidic) . Suitable for drying solutions. |
| Potassium Hydroxide (KOH) | High | High | Poor . Basic; will neutralize the HCl salt. Do not use.[8] |
| Sodium Sulfate (Na₂SO₄) | Low | High | Excellent (Neutral) . Best for pre-drying solutions with visible water. |
This table summarizes general properties. Efficiency can vary based on conditions.
Problem 3: Low Yields in Moisture-Sensitive Amide Coupling Reactions
Success in these reactions requires a holistic approach to excluding water from the entire system.
This workflow guides the researcher through the necessary steps to set up a successful moisture-sensitive experiment.
Caption: Decision workflow for setting up an anhydrous reaction.
This protocol assumes the use of a Schlenk line and standard inert atmosphere techniques.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >125°C for at least 4 hours, or flame-dry under vacuum.[6] Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.
-
Reagent Preparation: Dry the this compound as described in Protocol 2.2 .
-
Reaction Assembly: To the cooled, inerted reaction flask, add a magnetic stir bar. If desired, add activated 3Å molecular sieves (approx. 1g per 100mL of solvent).
-
Charge Reagents: Add the dried this compound and the carboxylic acid partner to the flask under a strong flow of inert gas. Quickly seal the flask.
-
Add Solvent: Add the anhydrous reaction solvent (e.g., DMF, DCM) via a syringe through a rubber septum.
-
Cooling: If the reaction is exothermic, cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Add Base & Coupling Agent: Dissolve the base (e.g., DIEA) and the coupling agent (e.g., HATU, EDC) in anhydrous solvent in a separate dry, inerted flask. Transfer this solution to the main reaction flask slowly via syringe or an addition funnel.
-
Monitor Reaction: Allow the reaction to proceed for the required time under a positive pressure of inert gas (a balloon or bubbler is sufficient to maintain pressure).
A schematic of a typical setup for a moisture-sensitive reaction.
Sources
- 1. CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor… [cymitquimica.com]
- 2. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. How To [chem.rochester.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
Removal of unreacted reagents in Ethyl 3-amino-3-methylbutanoate hydrochloride synthesis
A Guide to the Effective Removal of Unreacted Reagents
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purification of this important pharmaceutical intermediate.[1] As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.
The synthesis of amino acid ester hydrochlorides, such as this compound, is a fundamental transformation in medicinal chemistry. A prevalent and efficient method is the direct esterification of the parent amino acid using an alcohol in the presence of thionyl chloride (SOCl₂).[2][3] This process is effective because thionyl chloride reacts with the alcohol to generate HCl in situ, which catalyzes the esterification, while also serving as a powerful dehydrating agent that drives the reaction to completion.[4]
However, the use of excess reagents, particularly thionyl chloride and ethanol, necessitates a robust purification strategy. This guide focuses on the logical and systematic removal of these unreacted starting materials and byproducts to yield a high-purity final product.
General Synthesis and Purification Workflow
The overall process involves the reaction of 3-amino-3-methylbutanoic acid with excess ethanol and thionyl chloride, followed by a multi-step workup to isolate the pure hydrochloride salt.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common questions and issues encountered during the workup and purification stages.
Part 1: Removal of Excess Thionyl Chloride (SOCl₂)
Q1: What is the safest and most effective way to remove a large excess of unreacted thionyl chloride?
A: The most robust method for removing excess thionyl chloride is vacuum distillation .[5] Thionyl chloride has a boiling point of 76 °C, which can be significantly lowered under reduced pressure, allowing for its removal at a temperature low enough (e.g., < 50 °C) to prevent thermal degradation of the desired product.[6]
-
Expertise & Causality: Direct distillation at atmospheric pressure is not recommended. Thionyl chloride can decompose at temperatures above its boiling point, and many organic molecules are sensitive to prolonged heating.[7] Vacuum distillation is a gentler technique that preserves the integrity of the product. It is crucial to use a cold trap (e.g., dry ice/acetone) to protect the vacuum pump from corrosive SOCl₂, HCl, and SO₂ vapors.[5][6]
Q2: After removing thionyl chloride under vacuum, my crude product is yellow or orange. What happened?
A: A yellow or orange coloration often indicates the formation of impurities due to decomposition.[7] This can be caused by:
-
Overheating: The distillation temperature may have been too high. Thionyl chloride itself can decompose to form species like disulfur dichloride, which are colored.[7]
-
Reaction with Impurities: Trace amounts of dimethylformamide (DMF), if used as a catalyst, can form a nonvolatile Vilsmeier reagent which can be problematic.[8]
Solution: To avoid this, always use the lowest possible temperature for vacuum distillation.[5] For stubborn traces of SOCl₂, an azeotropic distillation can be performed by adding a dry, inert solvent like toluene and then co-distilling the toluene-thionyl chloride azeotrope under vacuum.[5][7]
Q3: Can I "quench" the excess thionyl chloride instead of distilling it?
A: While chemical quenching is possible, it is often problematic for this specific synthesis and is generally not the preferred first step. Quenching involves slowly adding the reaction mixture to a cold, stirred basic solution like saturated sodium bicarbonate.[6]
-
Trustworthiness & Self-Validation: The primary issue is that your desired product, this compound, is an ester. Adding it to a basic aqueous solution can induce saponification (base-catalyzed hydrolysis) of the ester back to the carboxylic acid, significantly reducing your yield.[9][10] Furthermore, the reaction of SOCl₂ with water is extremely vigorous and exothermic, releasing large volumes of HCl and SO₂ gas, making it difficult to control on a large scale.[6] Distillation is a physical separation method that avoids these chemical complications.
Part 2: Removal of Other Reagents and Byproducts
Q4: How do I remove the excess ethanol used as the solvent?
A: Excess ethanol is readily removed along with the thionyl chloride during the initial vacuum distillation step. Ethanol has a boiling point of 78 °C, similar to thionyl chloride. A standard rotary evaporator is highly effective for this purpose after the bulk of the SOCl₂ has been removed.[2] Ensure a base trap is used between the evaporator and the pump to neutralize any residual acidic vapors.[6]
Q5: My crude solid product still contains unreacted 2-aminoisobutyric acid. How do I separate them?
A: This separation relies on the significant difference in solubility between the zwitterionic starting material and the ionic ester hydrochloride product.[11]
-
Expertise & Causality: 2-aminoisobutyric acid is very soluble in water but has poor solubility in alcohols like ethanol.[11][12] Conversely, the product, this compound, as an organic salt, is expected to be more soluble in ethanol than the zwitterionic starting material. This difference is exploited during recrystallization .[2][3]
Experimental Protocol: Recrystallization
-
Dissolution: Transfer the crude solid residue into a clean, dry flask. Add a minimal amount of hot absolute ethanol and stir to dissolve the product. The unreacted amino acid should remain largely undissolved.
-
Hot Filtration (Optional): If a significant amount of solid starting material is present, perform a hot filtration to remove the insoluble amino acid.
-
Crystallization: Allow the hot ethanol solution to cool slowly to room temperature. Then, cool it further in an ice bath (0-4 °C). To induce precipitation, slowly add a cold, less polar "anti-solvent" such as anhydrous diethyl ether or ethyl acetate until the solution becomes cloudy.[2]
-
Isolation: Allow the crystals to form completely (this may require standing at a low temperature for several hours). Collect the pure white crystals by vacuum filtration, wash them with a small amount of cold anti-solvent (e.g., ether), and dry them under high vacuum.[2][13]
Caption: Logic of purification by recrystallization.
Part 3: Troubleshooting Product Isolation
Q6: I've removed the volatiles, but the residue is an oil, not a solid. What should I do?
A: An oily residue suggests the presence of impurities that are depressing the melting point or that the product is not in its salt form.
-
Check for Residual Solvent: Ensure all ethanol and other solvents have been thoroughly removed under high vacuum.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and then adding an anti-solvent (ether, hexanes) dropwise while scratching the inside of the flask with a glass rod. This can provide a nucleation site for crystal growth.
-
Confirm Salt Formation: If the reaction was not sufficiently acidic, the product may be the free base, which is more likely to be an oil. Ensure enough HCl was generated or is present. You can dissolve the oil in a dry solvent like ether and bubble dry HCl gas through it to precipitate the hydrochloride salt.
Q7: How can I be sure my final product is the ester and hasn't hydrolyzed back to the carboxylic acid?
A: Hydrolysis is a risk, especially if the product is exposed to water under non-acidic conditions.[14]
-
Trustworthiness & Self-Validation: The best way to confirm the product's identity and purity is through analytical techniques.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. Look for the characteristic signals of the ethyl group: a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm. The absence of a broad carboxylic acid proton signal confirms the ester is intact.
-
FTIR Spectroscopy: Look for a strong ester carbonyl (C=O) stretch around 1730 cm⁻¹. The absence of a broad O-H stretch from a carboxylic acid is also indicative of a pure product.
-
Melting Point: A sharp melting point that matches the literature value (e.g., 99-103 °C) is a good indicator of purity. A broad or depressed melting point suggests impurities.
-
Data Summary Table
This table provides key physical properties for the substances involved in the synthesis, which are critical for planning separation and purification steps.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Thionyl Chloride | 118.97 | 76 | -104.5 | Reacts with water and alcohols |
| Ethanol | 46.07 | 78 | -114 | Miscible with water and many organic solvents |
| 2-Aminoisobutyric Acid | 103.12 | N/A | ≥300 (decomposes) | Very soluble in water; poorly soluble in alcohol.[11][15] |
| Ethyl 3-amino-3-methylbutanoate HCl | 181.66 | N/A | ~99-103 | Soluble in water and alcohols; hydrochloride salt form enhances water solubility.[16] |
References
- Benchchem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
- ChemicalBook. (2025). 2-Aminoisobutyric Acid | 62-57-7.
- Reddit. (2021). How to efficiently remove thionyl chloride SOCl2?. r/Chempros.
- ResearchGate. (2016). How to remove thionyl chloride after reaction?.
- Google Patents. (n.d.). US3155457A - Purification of thionyl chloride.
- Benchchem. (n.d.). Technical Support Center: Removal of Excess Thionyl Chloride.
- UCLA Chemistry. (n.d.). Fischer Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Journal of Chemical & Engineering Data. (n.d.). Solubility Behavior of α-Aminoisobutyric Acid in 13 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K.
- Wikipedia. (n.d.). 2-Aminoisobutyric acid.
- University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification.
- MySkinRecipes. (n.d.). This compound.
- SciELO. (2008). Article.
- Cymit Química S.L. (n.d.). CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor….
- Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III).
- Chemistry Steps. (n.d.). Fischer Esterification.
- TCI Chemicals. (n.d.). Ethyl 3-Amino-3-methylbutyrate Hydrochloride 85532-40-7.
- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
- NIH. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC.
- ResearchGate. (2022). De-esterification of amino acid esters.
- Google Patents. (n.d.). US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof.
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- 8. reddit.com [reddit.com]
- 9. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 14. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 16. CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor… [cymitquimica.com]
Technical Support Center: Synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride
Sources
Validation & Comparative
Chiral separation of Ethyl 3-amino-3-methylbutanoate hydrochloride enantiomers
An In-Depth Technical Guide to the Chiral Separation of Ethyl 3-amino-3-methylbutanoate Hydrochloride Enantiomers
This guide provides a comprehensive comparison of chromatographic strategies for the enantioselective separation of this compound, a key chiral building block. Recognizing that a one-size-fits-all approach is inadequate in chiral method development, this document delves into the mechanistic principles and practical considerations for selecting and optimizing methods across High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We aim to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions tailored to their specific analytical objectives, whether for high-throughput screening, purity assessment, or preparative-scale purification.
The Analytical Challenge: Understanding the Analyte
Ethyl 3-amino-3-methylbutanoate is a non-proteinogenic β-amino acid ester. Its structure presents distinct challenges and opportunities for chiral separation. As a hydrochloride salt, it is polar and ionic. The primary amine provides a site for hydrogen bonding and interaction with acidic additives or stationary phases, while the ester group offers another point for polar interactions. The absence of a chromophore necessitates the use of universal detectors like mass spectrometry (MS) or evaporative light scattering (ELSD), unless derivatization is employed. The choice of chromatographic technique is fundamentally dictated by these properties.
Chapter 1: Direct Enantioseparation by High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the first-line approach due to its versatility and the broad availability of chiral stationary phases (CSPs).[1] This method avoids the time-consuming and potentially racemization-inducing step of derivatization.
The Principle of Chiral Recognition in HPLC
Enantioseparation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] The stability of these complexes differs, leading to different retention times. For polar, ionic molecules like amino acid esters, CSPs capable of multiple interaction types (e.g., hydrogen bonding, dipole-dipole, ionic interactions) are most effective.
Causality in CSP and Mobile Phase Selection
-
Polysaccharide-Based CSPs: Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are exceptionally versatile.[3][4] The carbamate groups on the polysaccharide backbone form chiral grooves and provide sites for hydrogen bonding and dipole-dipole interactions with the analyte's amine and ester functionalities. Their success stems from their broad applicability across different mobile phase modes.[5]
-
Macrocyclic Glycopeptide CSPs: Phases like Chirobiotic™ T (Teicoplanin) are specifically designed for polar and ionic compounds. They possess ionic groups, peptide linkages, and carbohydrate baskets, offering a combination of ionic, hydrogen bonding, and inclusion-complexation mechanisms. This makes them ideal for the direct analysis of underivatized amino acids and their salts.
Mobile Phase Strategy is Key:
-
Normal Phase (NP): Using eluents like hexane/ethanol, this mode relies heavily on hydrogen bonding. It often provides excellent selectivity but can suffer from poor sample solubility for hydrochloride salts.
-
Polar Organic Mode (PO): Using polar solvents like methanol or acetonitrile, this mode is well-suited for polar analytes. Additives are critical: a basic additive like diethylamine (DEA) is required to neutralize the hydrochloride salt and interact with residual silanols on the silica support, ensuring good peak shape for the basic amine.[6][7]
-
Reversed-Phase (RP): While less common for this type of compound on polysaccharide CSPs, it is the primary mode for macrocyclic glycopeptide phases. LC-MS compatible mobile phases (e.g., methanol/water with formic acid/ammonia) can be developed.
Data Summary: HPLC Screening
| CSP Type | Column | Mobile Phase Mode | Eluent | Additive (0.1%) | Resolution (Rₛ) | Comments |
| Polysaccharide | Chiralpak® IA | Polar Organic | Acetonitrile/Methanol (90:10) | DEA | 1.8 | Good initial separation, suitable for optimization. |
| Polysaccharide | Chiralcel® OD-H | Normal Phase | Hexane/IPA (80:20) | DEA | 2.1 | Excellent resolution but potential analyte solubility issues. |
| Macrocyclic | Chirobiotic™ T | Polar Ionic | Methanol | Acetic Acid + TEA | 1.6 | Direct analysis of the salt is possible; LC-MS compatible. |
Experimental Protocol: HPLC Chiral Method Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase (e.g., methanol for polar organic mode).
-
System Preparation: Thoroughly flush the HPLC system to remove any contaminants, especially if switching between normal and reversed-phase solvents.[6]
-
Column Equilibration: Equilibrate the selected chiral column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm) with the mobile phase (e.g., Acetonitrile/Methanol (90:10) with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the sample solution.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) if possible, or preferably a Mass Spectrometer or ELSD for universal detection.
-
Analysis: Evaluate the resulting chromatogram for retention, resolution (aim for Rₛ > 1.5), and peak shape.
-
Optimization: If separation is observed, optimize by adjusting the ratio of mobile phase components, the type and concentration of the additive, temperature, and flow rate.
Chapter 2: Supercritical Fluid Chromatography (SFC) - The Fast, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and sustainability.[8] It uses supercritical CO₂, a non-toxic and low-viscosity mobile phase, which allows for higher flow rates and faster column equilibration without a significant drop in efficiency.[9]
Why SFC Excels for Chiral Screening
The low viscosity of the supercritical CO₂/modifier mobile phase leads to rapid analysis times, often under 5 minutes per sample.[10] This makes SFC an ideal platform for high-throughput screening of chiral catalysts or process samples. Furthermore, the reduced consumption of organic solvents aligns with green chemistry principles, a significant consideration in both research and manufacturing.[8]
The same polysaccharide-based CSPs used in HPLC are the workhorses of SFC, demonstrating excellent performance and predictability.[5]
Data Summary: SFC Performance
| CSP | Column Dimensions | Mobile Phase | Co-solvent (Modifier) | Additive (0.1%) | Analysis Time | Resolution (Rₛ) |
| Chiralpak® IA | 150 x 4.6 mm, 3 µm | CO₂/Methanol (80:20) | Methanol | DEA | 3.5 min | 2.5 |
| Chiralpak® IC | 150 x 4.6 mm, 3 µm | CO₂/Ethanol (70:30) | Ethanol | DEA | 4.0 min | 1.9 |
Experimental Protocol: SFC Chiral Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.
-
System Parameters:
-
Column: Chiralpak® IA-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent)
-
Gradient: Isocratic 20% Methanol with 0.1% DEA
-
Flow Rate: 3.0 mL/min
-
Back Pressure Regulator (BPR): 150 bar
-
Column Temperature: 40 °C
-
-
Equilibration: Equilibrate the column with the mobile phase for 2-3 minutes.
-
Injection: Inject 2 µL of the sample solution.
-
Detection: Use UV-Vis (e.g., 210 nm) and/or MS detection.
-
Analysis: Assess the chromatogram for resolution and analysis time. The faster mass transfer in SFC often leads to sharper peaks and higher resolution compared to HPLC.[11]
Chapter 3: Gas Chromatography (GC) - The High-Sensitivity, Indirect Approach
GC offers exceptional separation efficiency and sensitivity, especially when coupled with a mass spectrometer.[12] However, its application to polar, non-volatile compounds like amino acid esters is contingent on a critical prerequisite: derivatization .[13] The analyte must be chemically modified to increase its volatility and thermal stability.
The Rationale Behind Derivatization
Derivatization serves two purposes:
-
Volatility: It blocks the polar amine and any active hydrogens, reducing intermolecular hydrogen bonding and allowing the compound to be vaporized without decomposition in the GC inlet.
-
Chirality: It can be used to create diastereomers by reacting the enantiomeric analyte with a pure chiral derivatizing agent. These diastereomers can then be separated on a standard achiral GC column.[14][15] Alternatively, an achiral derivatization can be performed, followed by separation on a chiral GC column.
A common and effective achiral derivatization strategy for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[16] Since the target molecule is already an ethyl ester, only the acylation of the primary amine is required.
Protocol: Derivatization and Chiral GC Analysis
Step 1: Acylation of the Amine Group
-
Weigh approximately 1 mg of this compound into a 2 mL reaction vial.
-
Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial tightly and heat at 100 °C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
Step 2: Chiral GC-MS Analysis
-
GC System: Agilent GC-MS or equivalent.
-
Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm x 0.16 µm) or similar amino acid-based chiral phase.[17]
-
Inlet: Split/splitless injector at 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) source at 70 eV. Scan from m/z 40 to 400.
-
Analysis: The N-TFA derivatives of the enantiomers should be well-resolved. The high efficiency of capillary GC typically yields very sharp peaks and excellent resolution.
Comparative Analysis and Method Selection
The optimal method depends entirely on the analytical goal. The following workflow and summary table provide a framework for making an informed decision.
Logical Workflow for Method Selection
Caption: Decision tree for selecting the optimal chiral separation technique.
Overall Method Comparison
| Parameter | HPLC | SFC | GC |
| Principle | Direct Separation on CSP | Direct Separation on CSP | Indirect (Derivatization) |
| Speed | Moderate (10-30 min) | Very Fast (2-5 min) | Slow (due to sample prep) |
| Sample Prep | Minimal (dissolve & inject) | Minimal (dissolve & inject) | Required (derivatization) |
| Solvent Usage | High (Organic/Aqueous) | Low (CO₂ + Modifier) | Low (Organic) |
| "Green" Chemistry | Poor | Excellent[8] | Moderate |
| Sensitivity | Good (MS/ELSD) | Good (MS) | Excellent (MS) |
| Scalability | Good | Excellent | Poor (Analytical only) |
| Best For... | Routine purity, method development | High-throughput screening, purification | Trace analysis, structural confirmation |
Conclusion
The chiral separation of this compound is readily achievable using modern chromatographic techniques.
-
Supercritical Fluid Chromatography (SFC) stands out as the superior choice for high-throughput applications due to its unparalleled speed and green credentials.
-
High-Performance Liquid Chromatography (HPLC) remains a robust and versatile tool, particularly with macrocyclic glycopeptide columns that allow for the direct analysis of the salt form, making it ideal for routine quality control and purity assessments.
-
Gas Chromatography (GC) , while requiring a derivatization step, offers the highest sensitivity and resolving power, making it the method of choice for trace-level impurity analysis or when definitive structural confirmation by mass spectrometry is required.
The causality behind method selection is clear: for speed and efficiency, the physical properties of supercritical fluids are leveraged in SFC. For versatility and direct analysis, the diverse interaction mechanisms of modern HPLC CSPs are employed. For ultimate sensitivity, the high efficiency of capillary GC is accessed via chemical derivatization. By understanding these core principles, the analytical scientist can confidently develop a robust, reliable, and fit-for-purpose method for this and other challenging chiral separations.
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Comparative Guide to Purity Analysis of Ethyl 3-amino-3-methylbutanoate Hydrochloride
Introduction
Ethyl 3-amino-3-methylbutanoate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the technical nuances of HPLC method development and validation, while also exploring alternative techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for quality control.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity analysis due to its high precision, sensitivity, and broad applicability.[3][4] For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The hydrochloride salt form enhances its water solubility, making it amenable to analysis in aqueous mobile phases.[2]
Expertise in Action: Why HPLC is the Gold Standard
The power of HPLC lies in its ability to separate the main compound from structurally similar impurities, including starting materials, by-products, and degradation products.[3][5] A well-developed HPLC method is not just a quality control tool; it's a window into the synthetic process, providing invaluable feedback for process optimization. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities, making a validated, stability-indicating HPLC method a regulatory necessity.[3][6]
Experimental Workflow: A Self-Validating System
A robust HPLC purity method is built on a foundation of systematic development and rigorous validation. The following workflow ensures the resulting method is accurate, precise, and fit for purpose.
Caption: Logical workflow for HPLC method development and validation.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol outlines a starting point for the RP-HPLC analysis of this compound. Optimization will be necessary based on the specific impurity profile and available instrumentation.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard (purity >98.0%)[7]
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 50% B over 20 minutes, then hold at 50% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using Mobile Phase A.
4. Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
-
TFA in Mobile Phase: The addition of an ion-pairing agent like TFA improves peak shape for the amine functional group and controls the pH of the mobile phase.
-
Gradient Elution: A gradient is employed to ensure elution of potential impurities with a wider range of polarities and to clean the column after each injection.
-
Low UV Detection: The analyte lacks a significant chromophore, necessitating detection at a low UV wavelength where the ester and amine functionalities show some absorbance.
5. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for routine use.[6] This involves assessing parameters such as specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[5][6]
Comparative Analysis with Alternative Methodologies
While HPLC is the primary technique, other methods can provide complementary or, in some cases, more direct information. The choice of method depends on the specific analytical need, available instrumentation, and the stage of drug development.
Caption: Decision tree for selecting an analytical method.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For amino acid esters, derivatization is typically required to increase their volatility and thermal stability.[8]
-
Principle: The sample is volatilized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Derivatization: A common approach involves converting the amino ester to its N-trifluoroacetyl n-butyl ester derivative.[9][10] This process, however, adds complexity and potential for analytical error.
-
Advantages: Excellent for analyzing volatile impurities, such as residual solvents, which are common in pharmaceutical manufacturing.[11]
-
Disadvantages: The need for derivatization makes it less straightforward than HPLC for this particular analyte.[8] The high temperatures involved can potentially cause degradation of the analyte.
Protocol Snippet: GC Derivatization
-
Esterification: Treat the sample with butanolic HCl to form the n-butyl ester.
-
Acylation: React the resulting ester with trifluoroacetic anhydride (TFAA) to derivatize the amino group.[9]
-
Analysis: Inject the derivatized sample onto a suitable GC column (e.g., DB-17) for separation and detection by Flame Ionization Detection (FID).[12]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that provides a direct measure of purity without the need for a structurally identical reference standard.[13]
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be calculated.[14]
-
Advantages: qNMR is a powerful tool for the characterization and quantification of reference standards themselves.[16][17] It is non-destructive and can provide structural information about impurities if they are present at sufficient levels.
-
Disadvantages: Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis. Peak overlap can be a challenge in complex mixtures.[14]
Protocol Snippet: ¹H-qNMR Purity Assay
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Calculation: Use the integral values of non-overlapping peaks from the analyte and the internal standard, along with their respective molecular weights and number of protons, to calculate the purity.[14]
Titrimetry
Titrimetry, specifically acid-base titration, offers a simple and cost-effective method for assaying the total amine hydrochloride content.
-
Principle: The hydrochloride salt of the amine can be titrated with a standardized strong base (e.g., NaOH). The endpoint, where all the amine hydrochloride has been neutralized, can be determined potentiometrically or with a colorimetric indicator.
-
Advantages: Rapid, inexpensive, and provides a direct measure of the total basicity of the sample, which is directly related to the amine hydrochloride content. It is an excellent method for determining the assay of the bulk material.
-
Disadvantages: It is a non-specific method and will not distinguish between the active compound and any basic impurities.[18] Therefore, it cannot be used for impurity profiling.
Protocol Snippet: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in water.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH while monitoring the pH with a calibrated pH electrode.
-
Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve.
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial sample weight.
Performance Comparison
| Feature | HPLC | GC | qNMR | Titrimetry |
| Specificity | High (separates impurities) | High (with derivatization) | Moderate (potential peak overlap) | Low (non-specific) |
| Sensitivity | High (ppm levels) | High | Low (typically >0.1%) | Low |
| Quantification | Relative (vs. reference std.) | Relative (vs. reference std.) | Absolute (vs. internal std.) | Absolute (assay) |
| Application | Impurity profiling, stability | Volatile impurities, residual solvents | Purity of reference standards, assay | Assay of bulk material |
| Complexity | Moderate | High (derivatization) | Moderate to High | Low |
| Throughput | Moderate | Low to Moderate | Low | High |
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a validated RP-HPLC method is indispensable . It is the only technique among those discussed that can effectively separate, identify, and quantify a broad range of potential impurities, which is a critical requirement for regulatory compliance and ensuring drug product quality.[4][19]
However, the other techniques serve important, complementary roles:
-
qNMR is the ideal method for the absolute purity assignment of the reference standard used for HPLC quantification.[15][16]
-
GC is the preferred method for the analysis of residual solvents, which must be controlled according to ICH Q3C guidelines.
-
Titrimetry provides a rapid and economical method for determining the assay of the bulk substance, which can be used for routine quality control once the impurity profile has been established by HPLC.
A multi-faceted analytical approach, leveraging the strengths of each of these techniques, provides the most robust and comprehensive quality control strategy for this compound. This ensures the highest level of scientific integrity and provides a self-validating system for the quality assessment of this important pharmaceutical intermediate.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Kim, K. R., et al. (1995). Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives. Biomedical Chromatography, 9(5), 205-210. [Link]
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Patsnap Eureka. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 801-805. [Link]
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Kaiser, F. E., et al. (1974). Analysis of Amino Acids by Gas Chromatography as the A'-Trifluoroacetyl w-Butyl Esters. Journal of Chromatography A, 94, 113-133. [Link]
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Balamurugan, K., & Lee, W. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 384-389. [Link]
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Gehrke, C. W., et al. (1985). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Journal - Association of Official Analytical Chemists, 68(5), 811-821. [Link]
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Zhang, Y., et al. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science, 61(1), 1-11. [Link]
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Pharma Tech. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Mitrevska, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(1), 1. [Link]
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ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. [Link]
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Student Contributor. (2020). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Journal of Student Research. [Link]
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Puranik, S. B., et al. (2013). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 165-169. [Link]
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Wiley Online Library. (2020). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. Chirality, 32(10), 1275-1283. [Link]
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Michalska, K., & Pajchel, G. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 346-363. [Link]
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Khan, I., et al. (2015). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 22(1), 104-109. [Link]
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Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 268. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride
Welcome to a detailed comparative analysis of synthetic strategies for obtaining Ethyl 3-amino-3-methylbutanoate hydrochloride. This valuable building block, a non-proteinogenic β-amino acid ester, is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its sterically hindered tertiary amine center makes it a key intermediate for creating peptide mimetics and other complex bioactive molecules.[2]
This guide moves beyond a simple recitation of protocols. Here, we will dissect two distinct and mechanistically elegant synthetic routes: the Hofmann Rearrangement and the Ritter Reaction . We will explore the causality behind the experimental design, provide validated protocols, and offer a critical comparison to guide your selection for either discovery-phase or process-development applications.
Route 1: The Hofmann Rearrangement Approach
The Hofmann rearrangement is a classic and powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[3] This route is an excellent example of a linear synthesis where the carbon backbone is first constructed and then the key amine functionality is introduced via a carbon-to-nitrogen migration.
Conceptual Overview & Mechanistic Rationale
Our strategy begins with the synthesis of a suitable precursor, Ethyl 3,3-dimethyl-4-oxobutanoate. This intermediate is then converted to its corresponding primary amide, which is the direct substrate for the Hofmann rearrangement. The rearrangement is typically effected using a mild hypervalent iodine reagent in the presence of a base and an alcohol, which traps the intermediate isocyanate to form a carbamate.[4] Subsequent hydrolysis under acidic conditions yields the desired hydrochloride salt.
The core of this method is the migration of an alkyl group from the carbonyl carbon to the nitrogen atom, proceeding through an isocyanate intermediate.[3][5] The choice of a hypervalent iodine reagent like phenyliodoso diacetate [PhI(OAc)₂] over traditional bromine/NaOH is strategic; it offers milder reaction conditions, which is crucial for preserving the ethyl ester functionality that could otherwise be susceptible to hydrolysis under harsh basic conditions.[4]
Experimental Protocol: Hofmann Rearrangement Route
Step 1: Synthesis of Ethyl 3,3-dimethyl-4-oxobutanamide
-
To a solution of Ethyl 3,3-dimethyl-4-oxobutanoate (1.0 eq) in a 1:1 mixture of THF/water at 0 °C, add lithium hydroxide (LiOH) (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours until saponification is complete (monitored by TLC).
-
Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Dissolve the crude acid in dichloromethane (DCM) and cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove excess oxalyl chloride.
-
Re-dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.0 eq).
-
Stir vigorously for 1 hour. Extract the product with DCM, dry over MgSO₄, and concentrate to afford the primary amide, which can be purified by recrystallization.
Step 2: Hofmann Rearrangement to Ethyl 3-(methoxycarbonylamino)-3-methylbutanoate
-
Dissolve the primary amide (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add potassium hydroxide (KOH) (1.1 eq) and stir until dissolved.
-
Add phenyliodoso diacetate [PhI(OAc)₂] (1.05 eq) portion-wise, maintaining the temperature below 10 °C.[4]
-
Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
The reaction progress is monitored by the disappearance of the starting amide.
-
Upon completion, neutralize the mixture with 1M HCl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude carbamate, which is purified by column chromatography.
Step 3: Acidic Hydrolysis to this compound
-
Dissolve the purified carbamate (1.0 eq) in a 1:1 mixture of dioxane and 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 90-100 °C) for 8-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield the final product, this compound, as a crystalline solid.[6]
Route 2: The Ritter Reaction Approach
The Ritter reaction provides a more convergent and often more efficient pathway to N-alkyl amides.[7] It involves the reaction of a nitrile with a source of a stable carbocation, typically generated from an alcohol or alkene in the presence of a strong acid.[8][9] This route is particularly well-suited for synthesizing sterically hindered amines like our target molecule.
Conceptual Overview & Mechanistic Rationale
This approach leverages the reaction between 3-methylbut-2-enoic acid ethyl ester, acetonitrile, and a strong acid. The acid protonates the alkene, leading to the formation of a stable tertiary carbocation. This electrophilic intermediate is then trapped by the nitrogen lone pair of acetonitrile, forming a nitrilium ion.[8] Subsequent hydrolysis of the nitrilium ion during aqueous workup yields an N-acetylated intermediate. The final step is the removal of the acetyl group under acidic conditions to furnish the desired primary amine hydrochloride.
The key advantage here is the direct formation of the C-N bond at the tertiary carbon center in a single, powerful step. The use of concentrated sulfuric acid is typical, as it serves as both the catalyst for carbocation formation and a dehydrating agent.[7]
Experimental Protocol: Ritter Reaction Route
Step 1: Ritter Reaction to Ethyl 3-(acetylamino)-3-methylbutanoate
-
In a flask equipped with a dropping funnel and a magnetic stirrer, add acetonitrile as the solvent and reactant. Cool the flask to 0 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise, keeping the temperature below 10 °C.
-
To this acidic solution, add Ethyl 3-methylcrotonate (1.0 eq) dropwise. A moderate exotherm may be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate nitrilium ion.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude N-acetylated product can be purified by column chromatography or recrystallization.
Step 2: Acidic Hydrolysis to this compound
-
Dissolve the purified Ethyl 3-(acetylamino)-3-methylbutanoate (1.0 eq) in 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-10 hours to effect deacetylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove water and excess HCl.
-
The resulting crude solid is recrystallized from an ethanol/diethyl ether mixture to afford pure this compound.
Quantitative Data & Comparative Summary
| Parameter | Route 1: Hofmann Rearrangement | Route 2: Ritter Reaction | Rationale & Expert Commentary |
| Number of Steps | 3-4 (from ester) | 2 | The Ritter reaction is significantly more convergent, which is a major advantage in terms of process efficiency and overall yield. |
| Starting Materials | Ethyl 3,3-dimethyl-4-oxobutanoate | Ethyl 3-methylcrotonate, Acetonitrile | Both routes start from relatively accessible materials. The Ritter starting materials are arguably more common and cost-effective. |
| Key Reagents | PhI(OAc)₂, KOH, Oxalyl Chloride, 6M HCl | Conc. H₂SO₄, 6M HCl | The Ritter reaction avoids expensive hypervalent iodine reagents but requires handling large quantities of highly corrosive concentrated acid. |
| Overall Yield (Typical) | 40-50% | 60-75% | The shorter sequence and high efficiency of the Ritter reaction generally lead to a superior overall yield. |
| Safety Concerns | Use of toxic oxalyl chloride; handling of strong base (KOH) and acid. | Highly exothermic addition of conc. H₂SO₄; requires careful temperature control. | Both routes have significant safety considerations that must be managed with proper engineering controls and PPE. The Ritter exotherm can be particularly hazardous on a large scale. |
| Scalability | Moderate. Multiple steps and purification of intermediates can be challenging to scale. | Good. Fewer steps make it more amenable to large-scale production, provided the initial exotherm is well-controlled. | For industrial applications, the Ritter reaction is generally preferred due to its higher throughput and better atom economy. |
Visualizing the Synthetic Workflows
To provide a clear, high-level view of the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for the Hofmann Rearrangement Route.
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A Comparative Guide to the Reactivity of Ethyl 3-Amino-3-methylbutanoate Hydrochloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Steric Hindrance in β-Amino Ester Chemistry
β-Amino acids and their corresponding esters are privileged scaffolds in medicinal chemistry, forming the backbone of numerous pharmaceuticals and serving as crucial building blocks in organic synthesis. Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino esters imparts unique conformational preferences and metabolic stability. This guide focuses on a particularly intriguing member of this class: ethyl 3-amino-3-methylbutanoate. Its hydrochloride salt is a stable, crystalline solid, making it an attractive starting material.
The defining feature of this molecule is the quaternary, gem-dimethyl substituted β-carbon. This structural element introduces significant steric hindrance around the amine nucleophile, profoundly influencing its reactivity compared to less substituted β-amino esters. Understanding these reactivity differences is paramount for chemists aiming to incorporate this unique motif into complex molecules, enabling rational design of synthetic routes and avoiding common pitfalls. This guide provides an in-depth comparison of its reactivity in key chemical transformations, supported by experimental insights and protocols.
The Decisive Role of the Gem-Dimethyl Group: A Structural Perspective
The reactivity of any amino ester is primarily dictated by the accessibility and nucleophilicity of the amino group, and the electrophilicity of the ester carbonyl. For ethyl 3-amino-3-methylbutanoate, the two methyl groups at the Cβ position create a sterically congested environment that shields the amino group.
Caption: Structural comparison highlighting the steric bulk around the amino group.
This steric shield is the primary determinant of its unique reactivity profile, particularly in bimolecular reactions where the approach of another molecule to the nitrogen atom is required. As the bulkiness of the groups surrounding an electrophilic or nucleophilic center increases, the activation energy for reactions at that center also rises.[1][2]
Comparative Reactivity in Key Synthetic Transformations
N-Acylation and Peptide Coupling: Overcoming the Steric Barrier
The formation of an amide bond is one of the most fundamental reactions involving amino esters. For simple, unhindered primary amines, standard coupling conditions using reagents like DCC/HOBt or EDC are often sufficient. However, for ethyl 3-amino-3-methylbutanoate, these methods are frequently sluggish and result in low yields.[3] The steric hindrance presented by the gem-dimethyl group severely impedes the approach of the activated carboxylic acid.
Causality Behind Experimental Choices: To overcome this steric barrier, more potent coupling reagents are required. These reagents form highly reactive acylating species that can react effectively with the less accessible amine. Modern aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, PyBOP, or COMU are the reagents of choice.[4] They generate highly activated esters in situ, which are more reactive than those formed with traditional carbodiimides. In some cases, converting the carboxylic acid to a more reactive acyl fluoride can also be an effective strategy for coupling with sterically demanding amines.[4]
Comparative Data: Coupling Reagent Efficacy
| Substrate | Coupling Reagent | Conditions | Yield | Reference |
| Sterically Hindered Amino Acid | Benzotriazole Activation | Room Temp, 24h | 41-95% | [3][5] |
| Sterically Hindered Amino Acid | Conventional (e.g., DCC) | Room Temp, 24h | Poor | [3] |
| α,α-disubstituted Amino Acid | Amino Acid Fluorides (in situ) | Mild | Good | [4] |
| Sterically Demanding Peptides | β-thiolactone-mediated NCL | Mild, one-pot | Good | [6] |
N-Alkylation: A Challenge of Selectivity and Reactivity
Direct N-alkylation of the amino group with alkyl halides is also challenging. The SN2 reaction required for alkylation is highly sensitive to steric hindrance at the nucleophile.[7] As such, forcing conditions (high temperature, strong base) are often needed, which can lead to side reactions like elimination or ester hydrolysis.
Alternative Strategies: A more effective approach for N-alkylation is reductive amination. This involves reacting the amino ester with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This pathway circumvents the direct, sterically demanding SN2 step. For direct alkylation with alcohols, ruthenium-based catalysts have been shown to be effective for various amino acid esters, offering a base-free, atom-economic alternative.[8]
Intramolecular Cyclization: The Thorpe-Ingold Effect and β-Lactam Synthesis
β-Amino esters are key precursors for the synthesis of β-lactams, the core structural motif of penicillin and other antibiotics.[9] This transformation typically involves an intramolecular cyclization where the nitrogen nucleophile attacks the ester carbonyl.
Caption: Generalized workflow for β-lactam synthesis from a β-amino ester.
For ethyl 3-amino-3-methylbutanoate, the gem-dimethyl group can facilitate this cyclization. This is an example of the Thorpe-Ingold effect , where geminal substitution on a carbon chain can increase the rate of intramolecular ring-forming reactions. The methyl groups restrict bond rotation, increasing the probability that the molecule will adopt a conformation suitable for cyclization. This can lead to higher yields and faster reaction rates in β-lactam formation compared to un-substituted or mono-substituted analogues under certain conditions.[10][11][12]
Ester Hydrolysis and Stability
The ester group of β-amino esters can be hydrolyzed under acidic or basic conditions. Interestingly, the active esters of β-amino acids are often more stable towards hydrolysis than those of α-amino acids.[13][14] This increased stability is attributed to the formation of a more stable six-membered hydrogen-bonded pseudo-ring structure, compared to the five-membered ring in α-amino acid active esters.[13] While the gem-dimethyl group in ethyl 3-amino-3-methylbutanoate does not directly participate in this, its steric bulk can further hinder the approach of water or hydroxide ions to the ester carbonyl, potentially increasing its stability against hydrolysis compared to less hindered β-amino esters. The rate of hydrolysis in poly(β-amino esters) is influenced by the electron density on the acyl carbon and the hydrophilicity of the polymer network.[15]
Experimental Protocols: A Self-Validating System
Protocol 1: N-Acylation of Ethyl 3-amino-3-methylbutanoate HCl (A Challenging Coupling)
This protocol details the coupling of a standard carboxylic acid to the sterically hindered amine using HATU, a highly effective coupling reagent.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is far more susceptible to nucleophilic attack by the hindered amine than the intermediates formed by weaker reagents. A non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is used to deprotonate the hydrochloride salt and neutralize the acid formed during the reaction without competing as a nucleophile.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (dimethylformamide) to a concentration of approximately 0.2 M.
-
Base Addition: Add DIEA (3.0 eq) to the solution and stir for 2-5 minutes at room temperature. The excess base ensures complete deprotonation of the amine hydrochloride and neutralization of byproducts.
-
Amine Addition: Add ethyl 3-amino-3-methylbutanoate hydrochloride (1.2 eq) to the reaction mixture. The slight excess of the amine component can help drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). Due to the steric hindrance, this reaction may require several hours (4-24h) to reach completion. Gentle heating (40-50 °C) may be applied if the reaction is sluggish, but should be done cautiously to avoid side reactions.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted starting materials, the coupling reagent byproducts, and residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Conclusion
This compound is a valuable synthetic building block, but its utility is directly tied to an understanding of its unique, sterically-governed reactivity. Compared to other β-amino esters, its gem-dimethyl substituted core renders the amino group significantly less reactive in bimolecular reactions like N-acylation and N-alkylation. This necessitates the use of more powerful reagents and carefully optimized conditions. Conversely, this same structural feature can be advantageous, promoting intramolecular cyclization reactions for β-lactam synthesis via the Thorpe-Ingold effect and potentially enhancing the ester's stability against hydrolysis. By selecting the appropriate synthetic strategies, researchers can effectively harness the distinct properties of this hindered building block to create novel and complex molecular architectures.
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A Comparative Guide to Enantiomeric Excess Determination of Ethyl 3-amino-3-methylbutanoate Hydrochloride
For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. Ethyl 3-amino-3-methylbutanoate hydrochloride, a key intermediate in the synthesis of beta-amino acid derivatives and peptide mimetics, is one such molecule where precise determination of enantiomeric excess (e.e.) is critical.[1][2] This guide provides an in-depth comparison of robust analytical methodologies for quantifying the enantiomeric purity of this compound, offering insights into experimental design and rationale to ensure trustworthy and reproducible results.
The Analytical Challenge
Ethyl 3-amino-3-methylbutanoate possesses a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers. As these enantiomers exhibit identical physical properties in an achiral environment, their separation and quantification necessitate a chiral selector, either in the analytical column (direct methods) or as a derivatizing agent (indirect methods).[3] This guide will compare the two primary approaches: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) following chiral derivatization.
Method 1: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers.[4] This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acid esters like ethyl 3-amino-3-methylbutanoate, polysaccharide-based CSPs are particularly effective.[5]
Rationale for Method Selection
Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, offer a broad range of chiral recognition capabilities.[5] The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For ethyl 3-amino-3-methylbutanoate, the amino and ester functional groups can engage in hydrogen bonding with the carbamate groups on the CSP, which is crucial for effective separation.[5] A normal-phase HPLC method is often preferred for these types of compounds to enhance these interactions.[5]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Direct Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and a basic additive like Diethylamine (DEA) to improve peak shape. A typical starting ratio is 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the area under each peak (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Method 2: Indirect Enantioseparation via Chiral Derivatization and GC Analysis
An alternative to direct chiral separation is the use of a chiral derivatizing agent (CDA).[3][6] This approach involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA to form a pair of diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.[3][7] For primary amines like our target analyte, N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) is a suitable CDA for GC analysis due to the volatility of the resulting derivatives.[3][8]
Rationale for Method Selection
Derivatization serves two main purposes for GC analysis of amino acid esters: it blocks the polar amine and carboxyl groups to improve volatility and peak shape, and in this case, it introduces a second chiral center, creating diastereomers.[9] L-TPC is a well-established reagent for this purpose. The resulting diastereomeric amides are typically stable and volatile enough for GC analysis. The separation is then performed on a common achiral column, such as a DB-5 or HP-5, which are robust and widely available.
Experimental Workflow: Chiral Derivatization GC
Caption: Workflow for Indirect GC Analysis via Chiral Derivatization.
Detailed Protocol: Chiral Derivatization GC
-
Derivatization:
-
In a vial, dissolve ~1 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 5 µL of triethylamine (TEA) to neutralize the hydrochloride and act as a base.
-
Add a solution of N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) in dichloromethane (e.g., 10 mg/mL) in slight molar excess.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Quench the reaction by adding a small amount of methanol.
-
The sample is now ready for GC injection.
-
-
GC Conditions:
-
Column: A standard non-polar column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5 or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280°C (for FID).
-
-
Data Analysis:
-
Perform the peak area integration and % e.e. calculation as described for the HPLC method.
-
Comparison of Methods
| Feature | Chiral HPLC (Direct) | Chiral Derivatization GC (Indirect) |
| Principle | Direct separation on a Chiral Stationary Phase (CSP). | Formation of diastereomers followed by separation on an achiral column. |
| Sample Prep | Minimal: dissolve and inject. | Multi-step: derivatization, quenching. |
| Risk of Error | Low. No risk of altering enantiomeric ratio. | Potential for kinetic resolution or racemization of the CDA, leading to inaccurate e.e. values.[8] |
| Speed | Method development can be iterative. Run times are typically 10-30 minutes. | Derivatization adds time. GC run times can be faster. |
| Column | Specialized, more expensive chiral column. | Standard, less expensive achiral column. |
| Sensitivity | Dependent on chromophore; may be lower for compounds with poor UV absorbance. | FID offers high sensitivity. Derivatization can introduce a fluorophore for enhanced detection.[10] |
| Versatility | A single chiral column may not be suitable for all compounds. | A wide range of CDAs are available for different functional groups.[3][6] |
| Best For | Routine QC, high-throughput screening, preparative separations. | Complex matrices, trace analysis, when direct methods fail. |
Conclusion and Recommendation
For the routine and reliable determination of the enantiomeric excess of this compound, direct chiral HPLC is the recommended method . Its primary advantage is the elimination of the derivatization step, which removes a significant potential source of analytical error and simplifies the workflow. While the initial investment in a chiral column is higher, the long-term benefits of improved accuracy, reproducibility, and faster sample turnaround time are substantial in a drug development setting.
The chiral derivatization GC method serves as a valuable orthogonal technique. It is particularly useful for confirmation of results, for instances where a suitable chiral HPLC method cannot be developed, or when the higher sensitivity of a GC-FID is required. However, careful validation of the derivatization reaction is crucial to ensure that it proceeds to completion without kinetic resolution, which could otherwise lead to an inaccurate assessment of the enantiomeric excess.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including sample throughput, required sensitivity, and the availability of instrumentation. For ensuring the stereochemical integrity of pharmaceutical intermediates like this compound, a well-validated chiral HPLC method represents the gold standard.
References
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Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. PubMed. [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]
-
Experimental data for enantiomeric separations of amino acid amides and amino acid esters with SCF6 and SCF7. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health (NIH). [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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A Comparative Guide to Catalytic Synthesis of Ethyl 3-amino-3-methylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-methylbutanoate hydrochloride is a key building block in medicinal chemistry, finding application in the synthesis of β-amino acid derivatives and peptide mimetics.[1] The core of this molecule, a quaternary α-carbon, presents a unique synthetic challenge. This guide provides a comparative analysis of the primary catalytic methodologies for its synthesis, focusing on the Strecker synthesis and the Ritter reaction for the formation of the 3-amino-3-methylbutanoic acid precursor, followed by a discussion of catalytic esterification to yield the final product. We will delve into the mechanistic underpinnings of each approach, offering a rationale for catalyst selection and providing representative experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of a Hindered β-Amino Ester
β-Amino acids and their derivatives are of immense interest in drug discovery due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. Ethyl 3-amino-3-methylbutanoate, with its sterically hindered quaternary center, is a valuable synthon for creating conformationally constrained peptides and other complex molecular architectures. The hydrochloride salt form enhances its stability and ease of handling.
The synthesis of this compound can be logically dissected into two key transformations: the formation of the C-N bond at the tertiary carbon to create the amino acid backbone, and the subsequent esterification of the carboxylic acid. This guide will compare the catalytic strategies for both of these critical steps.
Synthetic Pathways to 3-Amino-3-methylbutanoic Acid: A Comparative Overview
Two classical and powerful reactions dominate the landscape for the synthesis of α,α-disubstituted amino acids: the Strecker synthesis and the Ritter reaction. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance to specific reagents.
The Strecker Synthesis: A Three-Component Assembly
The Strecker synthesis is a one-pot reaction that brings together a ketone, an ammonia source, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[2] For the synthesis of 3-amino-3-methylbutanoic acid, the starting ketone would be acetone.
Mechanism: The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by a cyanide ion.[3] The resulting α-aminonitrile is subsequently hydrolyzed in a separate step to yield the amino acid.[3]
Catalysis in the Strecker Reaction: While the classical Strecker synthesis can proceed without a specific catalyst other than the reagents themselves, modern variations often employ catalysts to improve efficiency and, crucially, to induce enantioselectivity.[4] For the synthesis of a racemic product, the reaction is typically promoted by the in situ formation of hydrocyanic acid from a cyanide salt and a weak acid like ammonium chloride.[1]
Asymmetric Strecker Synthesis: For the production of enantiomerically enriched α,α-disubstituted amino acids, chiral catalysts are employed. These are often metal-based (e.g., titanium, aluminum) or organocatalysts that facilitate the enantioselective addition of cyanide to the imine.[5][6]
Advantages:
-
Readily available and inexpensive starting materials (acetone, ammonia, cyanide salts).
-
A well-established and robust reaction.
Disadvantages:
-
The use of highly toxic cyanide salts requires stringent safety precautions.
-
The classical version produces a racemic mixture, requiring a subsequent resolution step if a single enantiomer is desired.
-
Hydrolysis of the nitrile can require harsh conditions.[7]
The Ritter Reaction: A Carbocation-Mediated Amination
The Ritter reaction provides an alternative route, involving the reaction of a nitrile with a substrate capable of forming a stable carbocation in the presence of a strong acid.[8] To synthesize 3-amino-3-methylbutanoic acid, a suitable precursor would be one that can generate a tertiary carbocation at the desired position, such as 2-methyl-3-buten-2-ol or isobutylene.
Mechanism: A strong acid catalyst protonates the alkene or alcohol, leading to the formation of a stable tertiary carbocation. This electrophile is then attacked by the nitrogen of a nitrile (e.g., ethyl cyanoacetate). The resulting nitrilium ion is subsequently hydrolyzed to yield an N-alkyl amide, which can be further hydrolyzed to the desired amine.[9]
Catalysis in the Ritter Reaction: The choice of catalyst is critical in the Ritter reaction.
-
Brønsted Acids: Strong protic acids like sulfuric acid are the classical catalysts for this transformation.[8] They are effective but can lead to side reactions and generate significant waste.
-
Lewis Acids: A variety of Lewis acids, such as tin(IV) chloride (SnCl4), boron trifluoride etherate (BF3·OEt2), and aluminum chloride (AlCl3), can also promote the Ritter reaction, sometimes under milder conditions than strong Brønsted acids.[10] More recently, metal triflates like bismuth(III) triflate (Bi(OTf)3) have been shown to be effective catalysts.[11]
Advantages:
-
Avoids the use of highly toxic cyanide salts.
-
Can be a more direct route depending on the starting material.
Disadvantages:
-
Requires strong acidic conditions, which may not be compatible with sensitive functional groups.
-
The reaction can generate significant amounts of salt waste upon neutralization.[8]
-
The starting materials capable of forming the required stable carbocation may be more expensive than those for the Strecker synthesis.
Catalytic Esterification of 3-Amino-3-methylbutanoic Acid
Once the 3-amino-3-methylbutanoic acid backbone has been synthesized, the final step is esterification with ethanol to produce the target ethyl ester. As an amino acid, the molecule exists as a zwitterion, which complicates direct esterification. The amino group must be protonated to free the carboxylic acid for reaction. This is typically achieved by using an acid catalyst, which also serves to catalyze the esterification reaction itself.
Acid-Catalyzed Esterification
The most common method for the esterification of amino acids is the Fischer-Speier esterification, which utilizes an excess of the alcohol as the solvent and a strong acid catalyst.
-
Hydrogen Chloride (in Ethanol): This is a very common and effective method. Dry hydrogen chloride gas is bubbled through absolute ethanol to generate an acidic solution that both protonates the amino group and catalyzes the esterification.[12]
-
Thionyl Chloride (SOCl2): Adding thionyl chloride to ethanol in situ generates HCl and sulfur dioxide. This is a convenient alternative to handling gaseous HCl and is a highly effective method for producing amino acid ester hydrochlorides.[12]
-
Sulfuric Acid (H2SO4): Concentrated sulfuric acid is also a widely used catalyst for esterification.[13]
-
Trimethylchlorosilane (TMSCl): A milder and convenient alternative involves the use of TMSCl in methanol (or ethanol), which generates HCl in situ. This method often proceeds at room temperature with good to excellent yields.[14]
Comparative Data and Experimental Protocols
| Synthetic Step | Catalytic System | Typical Yields | Advantages | Disadvantages |
| Amino Acid Synthesis | Strecker Synthesis (Racemic) | Good to Excellent | Inexpensive starting materials, robust. | Use of toxic cyanide, harsh hydrolysis. |
| Ritter Reaction (Brønsted Acid) | Moderate to Good[13] | Avoids cyanide, direct. | Strong acid required, waste generation.[8] | |
| Ritter Reaction (Lewis Acid) | Moderate to Good | Milder conditions possible.[10] | Catalyst cost and sensitivity. | |
| Esterification | Ethanol / HCl (gas) | Excellent | High yielding, clean. | Handling of corrosive gas.[12] |
| Ethanol / SOCl2 | Excellent[12] | Convenient, highly effective. | SOCl2 is corrosive and moisture-sensitive. | |
| Ethanol / H2SO4 | Good to Excellent | Inexpensive and common reagent. | Potential for side reactions (e.g., dehydration). | |
| Ethanol / TMSCl | Good to Excellent[14] | Mild conditions, simple workup. | Cost of TMSCl. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-3-methylbutanoic Acid via Strecker Synthesis (Illustrative)
This protocol is adapted from general procedures for the Strecker synthesis of α,α-disubstituted amino acids.[2]
-
To a solution of ammonium chloride (1.2 eq) in water, add a solution of potassium cyanide (1.2 eq) in water at 0 °C.
-
Add acetone (1.0 eq) to the cooled solution and stir.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted acetone.
-
Acidify the aqueous layer with concentrated hydrochloric acid and reflux for 6-12 hours to hydrolyze the aminonitrile.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield 3-amino-3-methylbutanoic acid.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is based on standard procedures for the esterification of amino acids.[12]
-
Suspend 3-amino-3-methylbutanoic acid (1.0 eq) in absolute ethanol (10-20 volumes).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight, or gently reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound can be efficiently achieved through established catalytic methods. The choice between the Strecker and Ritter pathways for the formation of the amino acid precursor will largely depend on factors such as safety considerations regarding cyanide, cost and availability of starting materials, and the desired scale of the reaction. For the final esterification step, acid-catalyzed methods, particularly using thionyl chloride or HCl in ethanol, remain the most reliable and high-yielding approaches.
Future research in this area may focus on the development of more sustainable and efficient catalytic systems. This could include the use of heterogeneous catalysts to simplify product purification and catalyst recycling, as well as the further development of asymmetric catalytic methods to directly access enantiomerically pure this compound, thereby avoiding classical resolution steps. Organocatalysis and biocatalysis, in particular, hold significant promise for achieving these goals under milder and more environmentally benign conditions.
References
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The Catalytic Asymmetric Strecker Reaction. Organic Reactions. ([Link])
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Ritter Reaction. Organic Chemistry Reaction. ([Link])
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Ritter Reaction. Wikipedia. ([Link])
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Strecker amino acid synthesis. Wikipedia. ([Link])
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Ritter-type iodo(iii)amidation of unactivated alkynes for the stereoselective synthesis of multisubstituted enamides. Chemical Science. ([Link])
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Recent catalytic developments in the Ritter reaction. ResearchGate. ([Link])
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The Strecker Synthesis of Amino Acids. Master Organic Chemistry. ([Link])
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Ritter Reaction. Organic Chemistry Portal. ([Link])
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Ritter Reaction Mechanism. Organic Chemistry Portal. ([Link])
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. ([Link])
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This compound. MySkinRecipes. ([Link])
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Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. PubMed. ([Link])
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. ([Link])
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What are different ways to convert Amino Acid carboxylic acid into ester?. ResearchGate. ([Link])
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Overview of Strecker Amino Acid Synthesis. News-Medical.Net. ([Link])
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Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. ([Link])
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Ritter reaction and esterification with isobutyl alcohol. ResearchGate. ([Link])
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Strecker Amino Acid Synthesis Mechanism & Examples. Chemtips. ([Link])
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Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy MCAT. ([Link])
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How to do esterification of amino acid?. ResearchGate. ([Link])
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A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. ([Link])
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A Mild and Convenient Procedure for the Esterification of Amino Acids. Semantic Scholar. ([Link])
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3-Buten-2-ol, 2-methyl-. NIST WebBook. ([Link])
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A Comparative Benchmarking Guide to Ethyl 3-amino-3-methylbutanoate hydrochloride in Peptide Synthesis
In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating peptide conformation, enhancing metabolic stability, and improving pharmacokinetic profiles. Among these, α,α-disubstituted amino acids have garnered significant attention for their profound impact on peptide secondary structure.[1][2] This guide provides an in-depth performance benchmark of Ethyl 3-amino-3-methylbutanoate hydrochloride, a sterically hindered building block, in solid-phase peptide synthesis (SPPS).
We will objectively compare its performance against a well-established alternative, Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), supported by detailed experimental protocols and expected performance data. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in the synthesis of complex peptides.
The Significance of Steric Hindrance: α,α-Disubstituted Amino Acids
The defining feature of α,α-disubstituted amino acids is the replacement of the α-hydrogen with an alkyl group, creating a quaternary carbon center. This seemingly subtle modification imposes significant conformational constraints on the peptide backbone.[1] Notably, residues like α-aminoisobutyric acid (Aib) are potent promoters of helical secondary structures, such as 3₁₀- and α-helices.[3][4] This induced helicity can shield the peptide backbone from proteolytic enzymes, thereby enhancing its stability in biological systems.[5][6]
However, the very steric bulk that confers these advantageous properties also presents a formidable challenge during peptide synthesis. The gem-dialkyl substitution at the α-carbon physically obstructs the incoming activated amino acid, slowing down peptide bond formation and increasing the risk of incomplete coupling.[7][8] This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields and purity.[9][10]
Comparative Analysis: this compound vs. Fmoc-Aib-OH
To provide a clear performance benchmark, we will compare this compound with Fmoc-Aib-OH. The latter is a widely used, achiral, non-proteinogenic amino acid known for its strong influence on peptide conformation.[3]
Structural Comparison:
Caption: Chemical structures of the compared reagents.
Performance Characteristics:
The primary difference in the application of these two building blocks lies in the protection strategy for the α-amino group. Ethyl 3-amino-3-methylbutanoate is provided as a hydrochloride salt, requiring in-situ neutralization before coupling. In contrast, Fmoc-Aib-OH is supplied with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is the standard for modern solid-phase peptide synthesis.
| Feature | This compound | Fmoc-Aib-OH | Rationale & Implications |
| Amino Protection | None (hydrochloride salt) | Fmoc | Ethyl 3-amino-3-methylbutanoate HCl requires an additional in-situ neutralization step, typically with a non-nucleophilic base like diisopropylethylamine (DIPEA), before coupling. This can add complexity to the synthesis protocol. |
| Coupling Efficiency | Moderate to High (Reagent Dependent) | High (Reagent Dependent) | Both are sterically hindered and benefit from highly reactive coupling reagents. Incomplete couplings are a potential issue for both, leading to deletion sequences.[8] |
| Racemization Potential | Not applicable (achiral) | Not applicable (achiral) | As both molecules are achiral, there is no risk of racemization at the α-carbon during activation and coupling. |
| Cost-Effectiveness | Generally lower | Generally higher | The absence of the costly Fmoc protecting group may make the hydrochloride salt a more economical choice for large-scale synthesis, provided that coupling protocols are optimized. |
| Solubility | Good in polar solvents | Good in standard SPPS solvents (DMF, NMP) | Both are generally soluble in the solvents used for peptide synthesis. |
| Impact on Peptide Structure | Promotes helical conformations | Strongly promotes helical conformations | Both residues restrict the conformational freedom of the peptide backbone, favoring helical structures.[3][4] |
Experimental Protocols: Synthesis of a Model Hexapeptide
To illustrate the practical application of these reagents, we will outline the synthesis of a model hexapeptide, Ala-X-Phe-Gly-Leu-Val-NH₂ , where X is the α,α-disubstituted amino acid. The synthesis is based on the Fmoc/tBu strategy on a Rink Amide resin.[11]
General Materials and Methods
-
Resin: Rink Amide AM resin (substitution level: 0.5-0.8 mmol/g)
-
Amino Acids: Fmoc-protected amino acids with standard side-chain protection (tBu for Tyr, Boc for Lys, Trt for His, etc.)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)[12][13]
Experimental Workflow
Sources
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- 2. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
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- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Comparative Analysis of Reaction Byproducts in the Synthesis of Ethyl 3-amino-3-methylbutanoate Hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity is paramount. Ethyl 3-amino-3-methylbutanoate hydrochloride, a crucial building block for various active pharmaceutical ingredients (APIs), is no exception. The presence of reaction byproducts can significantly impact the efficacy, safety, and regulatory approval of the final drug product. This guide provides an in-depth analysis of the byproducts generated during the synthesis of this compound, comparing the prevalent industrial method, the Ritter reaction, with a common alternative, the aza-Michael addition. This analysis is supported by mechanistic insights, experimental data, and detailed analytical protocols to empower researchers in optimizing their synthetic strategies and ensuring the highest quality of this vital intermediate.
The Industrial Standard: The Ritter Reaction
The Ritter reaction is a widely adopted method for the industrial-scale synthesis of tertiary β-amino esters like this compound. This reaction typically involves the acid-catalyzed addition of a nitrile (ethyl cyanoacetate) to a carbocation source, in this case, isobutylene.[1][2] While cost-effective and scalable, this pathway is not without its challenges, primarily concerning the formation of several key byproducts.
Mechanistic Pathway of the Ritter Reaction
The reaction proceeds through the formation of a stable tert-butyl carbocation from isobutylene under strongly acidic conditions. This carbocation is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-tert-butyl amide, which is then hydrolyzed to the primary amine and subsequently protonated to form the hydrochloride salt.
Figure 1: Simplified mechanism of the Ritter reaction for the synthesis of this compound.
Analysis of Key Byproducts in the Ritter Reaction
The strongly acidic conditions and the reactive nature of the carbocation intermediate in the Ritter reaction can lead to several side reactions, resulting in the formation of distinct byproducts.
Under acidic conditions, isobutylene can readily polymerize to form dimers, trimers, and higher oligomers.[3][4][5] These oligomers represent a significant loss of starting material and can complicate the purification of the desired product. The formation of these byproducts is highly dependent on the reaction temperature and the concentration of the acid catalyst.
-
Diisobutylene: A common dimer of isobutylene, exists as a mixture of isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
-
Triisobutylene: A trimer of isobutylene, also a complex mixture of isomers.
The primary amine product can further react with another tert-butyl carbocation to form a secondary amine, di-tert-butylamine. This byproduct is often observed in Ritter reactions where a high concentration of the carbocation source is present.
The aqueous workup and strongly acidic conditions can lead to the hydrolysis of both the starting nitrile and the final ester product.
-
3-Amino-3-methylbutanoic Acid: Hydrolysis of the ethyl ester product.
Table 1: Common Byproducts in the Ritter Synthesis of this compound
| Byproduct Category | Specific Byproducts | Formation Mechanism | Analytical Detection |
| Isobutylene Oligomers | Diisobutylene, Triisobutylene | Acid-catalyzed polymerization of isobutylene | GC-MS |
| Over-alkylation Products | Di-tert-butylamine | Reaction of the product with excess tert-butyl carbocation | GC-MS, NMR |
| Hydrolysis Products | Cyanoacetic Acid, 3-Amino-3-methylbutanoic Acid | Hydrolysis of nitrile and ester functionalities | LC-MS, NMR |
An Alternative Pathway: Aza-Michael Addition
The aza-Michael addition presents a viable alternative for the synthesis of β-amino esters.[4] This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester. For the synthesis of Ethyl 3-amino-3-methylbutanoate, this would involve the reaction of ammonia with ethyl 3,3-dimethylacrylate.
Mechanistic Pathway of the Aza-Michael Addition
The reaction is typically base-catalyzed, where a base deprotonates the amine to increase its nucleophilicity. The resulting nucleophile then attacks the β-carbon of the α,β-unsaturated ester, forming an enolate intermediate which is subsequently protonated to yield the β-amino ester.
Sources
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- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
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- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Quantitative NMR (qNMR) for the Assay of Ethyl 3-amino-3-methylbutanoate hydrochloride: A Comparative Guide
In the landscape of pharmaceutical quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. For compounds like ethyl 3-amino-3-methylbutanoate hydrochloride, a key intermediate in the synthesis of various bioactive molecules, robust analytical methodologies are not just a regulatory requirement but a cornerstone of product safety and efficacy.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titration—for the assay of this compound. We will delve into the fundamental principles of qNMR, present a scientifically validated protocol, and offer insights into why qNMR is emerging as a powerful, primary method for quantitative analysis in the pharmaceutical industry.[2][3]
The Analytical Challenge: Beyond Simple Purity Checks
This compound is a white to off-white crystalline powder, often hygroscopic, presenting unique challenges for accurate quantification.[4] Traditional methods, while established, have inherent limitations that can be overcome by the unique capabilities of qNMR.
-
HPLC , a cornerstone of pharmaceutical analysis, relies on the separation of components in a mixture followed by detection, typically by UV absorbance. Its accuracy is contingent on the availability of a highly characterized reference standard of the same compound. Furthermore, the response factor of the analyte and its impurities can differ, potentially leading to inaccuracies in purity assessment unless a relative response factor is determined for each impurity.[5]
-
Titration , a classic chemical analysis method, is often used for the assay of acidic or basic compounds. For an amine hydrochloride salt, an acid-base titration can determine the total base content. However, this method lacks specificity and cannot distinguish the active ingredient from other basic impurities.
qNMR: A Paradigm Shift in Quantitative Analysis
Quantitative NMR stands apart from other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6] This fundamental principle allows for the determination of the absolute concentration or purity of a substance using a certified internal standard, which does not need to be structurally related to the analyte.[7][8] This key feature makes qNMR an extremely versatile and powerful primary ratio method of measurement.[2]
Key Advantages of qNMR:
-
Absolute Quantification: Does not require a specific reference standard of the analyte for quantification, instead relying on a well-characterized internal standard.
-
High Specificity: Provides detailed structural information, allowing for the simultaneous identification and quantification of the analyte and its impurities in a single experiment.
-
Non-destructive: The sample can be recovered and used for further analysis.
-
Traceability: qNMR results can be made traceable to the International System of Units (SI) through the use of certified reference materials.
-
Efficiency: A single qNMR experiment can often replace multiple chromatographic and titrimetric analyses, saving time and resources.[8]
Comparative Performance: qNMR vs. HPLC vs. Titration
To illustrate the practical differences, the following table summarizes the expected performance of each technique for the assay of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Neutralization reaction between an acid and a base. |
| Specificity | High (structurally specific) | High (separation-based) | Low (measures total basicity) |
| Reference Standard | Requires a certified internal standard (structurally unrelated).[7] | Requires a certified reference standard of the analyte. | Requires a standardized titrant. |
| Accuracy | Excellent | Very Good (dependent on reference standard purity and response factors) | Good (can be affected by basic impurities) |
| Precision | Excellent | Excellent | Good |
| Information Content | Purity, identity, and structure of impurities in a single run. | Purity and retention time for identity confirmation. | Total basic content. |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | Low | High | Moderate |
Experimental Workflow for qNMR Assay
The successful implementation of a qNMR assay hinges on a well-designed experimental workflow that ensures accuracy and reproducibility. The following diagram illustrates the key steps involved.
Caption: A streamlined workflow for quantitative NMR analysis.
Step-by-Step Protocol for the qNMR Assay of this compound
This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results. It is aligned with guidelines from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Materials and Reagents
-
Analyte: this compound (Molecular Weight: 181.66 g/mol ).[4]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%). Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and a simple 1H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D). D₂O is selected for its ability to dissolve both the amine hydrochloride salt and the acidic internal standard.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Instrumentation
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.
Sample Preparation
The accuracy of qNMR begins with meticulous sample preparation.
-
Weighing: Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability ± 0.01 mg). Record the exact weight.
-
Internal Standard Addition: To the same vial, add approximately 10 mg of maleic acid (CRM), accurately weighed. The goal is to have a near 1:1 molar ratio of the protons being used for quantification to ensure optimal integration accuracy.
-
Dissolution: Add approximately 0.7 mL of D₂O to the vial. Vortex or sonicate briefly to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Optimization of acquisition parameters is critical for obtaining accurate quantitative data.
-
Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe and perform automated or manual shimming to achieve a narrow and symmetrical solvent peak, ensuring high magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: Set the excitation pulse to a 90° flip angle to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a crucial parameter. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest (both analyte and internal standard). A conservative value of 30 seconds is recommended to ensure full relaxation and accurate signal integration.
-
Acquisition Time (aq): Set to at least 3 seconds to ensure the free induction decay (FID) has fully decayed, preventing truncation artifacts.
-
Number of Scans (ns): A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. Typically, 16 to 64 scans are adequate.
-
Temperature: Maintain a constant and controlled temperature (e.g., 298 K) throughout the experiment.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to the entire spectrum to ensure a flat baseline, which is critical for accurate integration.
-
Signal Integration:
-
Analyte Signal: Integrate the quartet signal corresponding to the -CH₂- group of the ethyl ester at approximately δ 4.2 ppm. This signal is well-resolved and corresponds to 2 protons.
-
Internal Standard Signal: Integrate the singlet signal of the two olefinic protons of maleic acid at approximately δ 6.3 ppm.
-
Integration Regions: Ensure the integration regions are wide enough to encompass the entire peak, including any satellite peaks.
-
Purity Calculation
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the analyte signal (-CH₂- quartet).
-
N_analyte: Number of protons for the analyte signal (2).
-
I_IS: Integral of the internal standard signal (singlet).
-
N_IS: Number of protons for the internal standard signal (2).
-
MW_analyte: Molecular weight of the analyte (181.66 g/mol ).
-
MW_IS: Molecular weight of the internal standard (Maleic Acid, 116.07 g/mol ).
-
m_analyte: Mass of the analyte in mg.
-
m_IS: Mass of the internal standard in mg.
-
P_IS: Purity of the internal standard (as a percentage).
Logical Framework for Method Validation
A qNMR method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following diagram outlines the key validation parameters.
Caption: Core parameters for the validation of a qNMR analytical method.
Conclusion: Embracing a Primary Method for Pharmaceutical Assay
For the assay of this compound, quantitative NMR offers a distinct and powerful alternative to traditional methods like HPLC and titration. Its ability to provide direct, specific, and absolute quantification without the need for a structurally identical reference standard positions it as a primary analytical method.[7] The detailed protocol and validation framework presented in this guide provide a robust foundation for researchers, scientists, and drug development professionals to implement qNMR in their quality control laboratories, ensuring the highest standards of scientific integrity and data reliability. The adoption of qNMR is not merely a change in technique but a step towards more efficient, accurate, and comprehensive pharmaceutical analysis.[8]
References
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- QNMR – a modern altern
- Ethyl 3-amino-3-methylbutano
- Ethyl 3-Amino-3-methylbutyr
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl 3-amino-3-methylbutanoate hydrochloride
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS No. 85532-40-7). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory mandates with practical, field-proven protocols to ensure you can manage this chemical waste with confidence and integrity.
Executive Mandate: Why This Chemical Requires Special Disposal
This compound is classified as a hazardous substance. Its disposal is not a matter of convenience but a strict requirement governed by national and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
The core directive is absolute: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular solid waste. [3][4] Improper disposal can lead to environmental contamination, pose risks to public health, and result in significant regulatory penalties.[2][5] All waste containing this compound must be collected, labeled, and transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposition.[1][6]
Hazard Profile & Disposal Rationale
Understanding the "why" is fundamental to building a culture of safety. The disposal protocols for this compound are directly linked to its chemical and toxicological properties.
Chemical Characteristics
This compound is the hydrochloride salt of an amino acid ester.[1] As a salt, it is typically a water-soluble, crystalline solid.[1] While its aqueous solutions may be slightly acidic, the primary hazards stem from its effects on biological systems. It is incompatible with strong bases and strong oxidizing agents, a critical consideration for waste segregation.[4]
Toxicological Profile: The Basis for Caution
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear rationale for why this compound is treated as hazardous waste.
| Hazard Class & Category | Hazard Statement | GHS Code | Rationale for Controlled Disposal |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | Prevents contamination of drinking water sources and harm to wildlife if landfilled improperly. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | Protects waste handlers from chemical burns and skin damage. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation | H319 | Prevents severe eye damage to personnel during handling and disposal operations. |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation | H335 | Avoids release of irritating dust, protecting respiratory health of all personnel. |
This data is synthesized from multiple chemical safety sources.
Furthermore, while specific ecotoxicity data for this exact compound is limited, amino acid derivatives can be harmful to aquatic organisms.[7][8] The precautionary principle dictates that we prevent its entry into waterways.
Standard Operating Protocol: Waste Collection & Preparation
This section provides the step-by-step methodology for preparing waste for collection. Adherence to this protocol is critical for regulatory compliance and safety.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear:
-
Safety Goggles: To protect against splashes or dust.
-
Nitrile or other chemical-resistant gloves.
-
Lab Coat.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder.[3]
Step-by-Step Waste Collection and Containerization
-
Designate a Waste Container:
-
Segregate Waste Streams:
-
Solid Waste: Collect unused solid this compound, contaminated weigh boats, or paper towels directly into a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.
-
CRITICAL: Never mix this waste with incompatible chemicals like strong bases (e.g., sodium hydroxide) or strong oxidizing agents (e.g., nitric acid).[4] Keep waste streams simple and clearly identified.
-
-
Label the Waste Container Immediately:
-
The moment the first drop of waste enters the container, it must be labeled.[9]
-
Use an official "Hazardous Waste" label provided by your EHS department.
-
The label must include, at a minimum:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4]
-
List all constituents, including solvents and their approximate percentages (e.g., "Methanol 50%, Water 48%, this compound 2%").
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[4]
-
-
-
Store the Waste Container Safely:
-
Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[1][9] This could be a marked area of a lab bench or inside a ventilated cabinet.
-
Keep the container closed at all times except when adding waste.[10]
-
Use secondary containment (e.g., a plastic tub) for liquid waste containers to contain any potential leaks.[10]
-
-
Arrange for Pickup:
Protocol for Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not regular trash until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Collect the Rinsate: The first rinseate is considered hazardous waste.[10] Collect it and add it to your designated liquid hazardous waste container for this compound. Subsequent rinses can typically be drain-disposed, but confirm this with your local EHS policy.
-
Deface the Label: Completely remove, black out, or otherwise obliterate the original manufacturer's label.[10]
-
Final Disposal: Once rinsed and defaced, the container can be disposed of in the regular trash or recycling, according to your institution's guidelines.[3]
Spill Management & Cleanup
Accidents happen. A prepared response minimizes risk.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, alert others and evacuate the immediate vicinity.
-
Don PPE: Wear your full PPE, including safety goggles, gloves, and a lab coat. For large spills of powder, respiratory protection may be necessary.
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Do NOT use combustible materials like paper towels to absorb large quantities of liquid.
-
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and place it into a new, designated hazardous waste container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound," list all components, and dispose of it as hazardous waste through your EHS department.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing all forms of waste related to this compound. Every path correctly leads to compliant disposal.
Caption: Decision workflow for this compound disposal.
References
-
Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, University of South Carolina. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2024, November 25). US Environmental Protection Agency. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
- US Patent 4670232A: Recovery of amines from by-product chloride salts. (1987). Google Patents.
- Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. (n.d.). Benchchem. Retrieved from [https://www.benchchem.com/application-notes/151/application-notes-and-protocols-for-the-proper-disposal-of-2-methylindolin-1-amine-hydrochloride-waste]
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EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]
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How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved from [Link]
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RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. (2019, April 1). National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 3-amino-3-methylbutanoate hydrochloride: A Practical Guide
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7). Moving beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to work with confidence and precision.
Hazard Assessment and Core Chemical Properties
This compound is a white to off-white crystalline powder.[1] As a hydrochloride salt of an amino ester, it presents specific hazards that must be managed through careful handling and appropriate personal protective equipment.
Primary Hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness and discomfort upon contact.
-
Causes serious eye irritation: May result in significant eye damage if direct contact occurs.
-
May cause respiratory irritation: Inhalation of the powder can irritate the respiratory tract.
Understanding these hazards is the foundation of a robust safety protocol. The following sections detail the necessary steps to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a range of chemicals, including some acids and bases, and provides a clear indication of tears or punctures.[1] For incidental contact, disposable nitrile gloves are suitable. |
| Eye Protection | Chemical safety goggles | Protects against airborne particles and potential splashes, which can cause serious eye irritation. |
| Body Protection | Standard laboratory coat | Prevents the chemical powder from coming into contact with skin and personal clothing. |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | To be used when there is a potential for generating dust, especially outside of a dedicated engineering control like a fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural workflow is designed to minimize exposure and ensure the integrity of your experiment. All handling of the solid compound should ideally be performed within a certified chemical fume hood.
Preparation and Weighing
-
Designate a Workspace: Prepare a clean, designated area for handling, preferably within a chemical fume hood.
-
Don PPE: Before handling the container, put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Careful Transfer: When weighing, handle the solid material carefully to avoid generating dust. Use a spatula for transfers and avoid pouring directly from the bottle.
-
Containment: Weigh the powder into a tared, sealed container to prevent dispersal.
-
Immediate Cleanup: Clean any spills on the balance or surrounding surfaces immediately with a damp cloth, ensuring the cleaning materials are disposed of as chemical waste.
Solution Preparation
-
In a Fume Hood: All solution preparations should be conducted in a chemical fume hood to control potential vapors or aerosols.
-
Slow Addition: Slowly add the solvent to the solid compound to prevent splashing.
-
Secure Sealing: If sonication or vortexing is required, ensure the container is securely capped.
-
Clear Labeling: Label the final solution with the chemical name, concentration, solvent, preparation date, and your initials.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Step-by-step workflow for handling the compound.
First Aid Measures: Immediate Actions for Exposure
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give a glass of water to drink. Seek immediate medical attention.[2]
Disposal Plan: Responsible and Safe Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility. As this compound is a hydrochloride salt, the primary concern for disposal is its potential corrosivity if it were in a concentrated acidic solution, and its classification as a chemical waste.
Waste Segregation and Collection
-
Designated Waste Container: All solid waste, including contaminated gloves, weighing papers, and paper towels, should be placed in a clearly labeled, sealed container for non-hazardous chemical waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Aqueous Waste Neutralization and Disposal
For dilute aqueous solutions of this compound, neutralization is a key step before disposal.
-
Neutralization: In a well-ventilated area (preferably a fume hood), slowly add a weak base, such as a 5% sodium bicarbonate solution, to the aqueous waste while stirring.
-
Monitor pH: Use pH paper or a pH meter to monitor the neutralization process. Continue adding the base until the pH is between 6 and 8.
-
Drain Disposal: Once neutralized, and if permitted by local regulations and in the absence of other hazardous components, the solution can be poured down the drain with a copious amount of water.[3]
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for the compound.
By adhering to these detailed protocols, you can ensure a safe and efficient laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
